Olvanil
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKBPQVWDSATI-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045669 | |
| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58493-49-5 | |
| Record name | Olvanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58493-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olvanil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLVANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7KIU7003 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Olvanil in Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olvanil (N-vanillyl-9-oleamide) is a synthetic analogue of capsaicin, the pungent compound in chili peppers. Unlike capsaicin, this compound is non-pungent, making it a valuable pharmacological tool and a potential therapeutic agent for pain management. This technical guide provides a comprehensive overview of the mechanism of action of this compound in sensory neurons, with a focus on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, details common experimental protocols used to study its effects, and provides visual representations of the underlying molecular pathways.
Core Mechanism of Action: TRPV1 Agonism
This compound's primary mechanism of action is the activation of the TRPV1 channel, a non-selective cation channel predominantly expressed in primary sensory neurons, also known as nociceptors.[1][2] Activation of TRPV1 by this compound leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), which depolarizes the neuron and initiates the sensation of pain and heat.[3] However, prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, where the channel becomes less responsive to further stimuli, forming the basis of its analgesic properties.[1][2]
Quantitative Potency and Efficacy
The potency of this compound as a TRPV1 agonist has been characterized in various experimental systems. The following tables summarize key quantitative data regarding its efficacy and binding characteristics.
| Parameter | Species/System | Value | Reference(s) |
| EC50 | Not Specified | 0.7 nM | |
| pEC50 | Rat VR1 | 8.1 | |
| pEC50 | Human VR1 | 7.7 | |
| EC50 | rTRPV1-CHO cells (Calcium Imaging, 60 min) | 4.3 ± 0.6 nM | |
| EC50 | rTRPV1-CHO cells (Calcium Imaging, 5 min) | 29.5 ± 9.4 nM | |
| EC50 | rTRPV1-CHO cells (45Ca2+ uptake, 30 min) | 81 ± 12 nM |
Table 1: Potency of this compound at the TRPV1 Receptor. EC50 (half-maximal effective concentration) and pEC50 (-log(EC50)) values indicate the concentration of this compound required to elicit 50% of the maximal response.
| Parameter | System | Value | Reference(s) |
| IC50 (Anandamide Uptake) | Human Astrocytoma Cells | 9 µM | |
| Ki (Anandamide Transport) | Human Astrocytoma Cells | 14.1 ± 7.1 µM |
Table 2: this compound's Effect on Anandamide Transport. IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values for the inhibition of anandamide uptake and transport.
Signaling Pathways Activated by this compound
The activation of TRPV1 by this compound initiates a cascade of intracellular events, leading to both acute neuronal excitation and subsequent long-term desensitization.
Primary Signaling Cascade
The initial binding of this compound to TRPV1 triggers a conformational change in the channel, allowing for cation influx. The subsequent increase in intracellular Ca2+ is a critical second messenger that initiates downstream signaling pathways.
Caption: this compound binding to and activation of the TRPV1 channel.
Desensitization Pathway
Prolonged exposure to this compound leads to TRPV1 desensitization, a key process for its analgesic effects. This is a complex process involving Ca2+-dependent signaling molecules.
Caption: this compound-induced TRPV1 desensitization pathway.
A key consequence of the rise in intracellular calcium is the activation of calcium-binding proteins like calmodulin. Activated calmodulin can, in turn, activate the phosphatase calcineurin (also known as protein phosphatase 2B). Calcineurin can then dephosphorylate the TRPV1 channel, leading to its desensitization. Furthermore, this compound-induced calcium influx can lead to the inhibition of various types of voltage-activated Ca2+ channels by approximately 60%, further contributing to a reduction in neuronal excitability.
Interaction with the Endocannabinoid System
There is evidence suggesting that this compound's effects may also involve the endocannabinoid system. This compound has been shown to inhibit the uptake of the endocannabinoid anandamide. This action could potentiate the effects of endogenous anandamide, which itself can act on cannabinoid receptors (CB1 and CB2) and also directly on TRPV1. Some studies suggest a synergistic effect of this compound's action on both vanilloid and cannabinoid receptor systems. However, other studies indicate that the desensitizing properties of this compound are independent of CB1 receptor activation.
Caption: Potential interaction of this compound with the endocannabinoid system.
Experimental Protocols
The following sections detail common experimental procedures used to investigate the mechanism of action of this compound in sensory neurons.
Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons
This technique is used to measure changes in intracellular calcium concentration in response to this compound application.
Protocol:
-
Cell Culture:
-
Isolate dorsal root ganglia (DRGs) from rodents.
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.
-
Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture in a suitable medium (e.g., Neurobasal medium supplemented with B27 and NGF).
-
-
Dye Loading:
-
Prepare a loading solution of a ratiometric calcium indicator dye, such as Fura-2 AM (typically 2-5 µM in a physiological buffer like HBSS).
-
Incubate the cultured DRG neurons with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with the physiological buffer to remove excess dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Record the changes in the F340/F380 ratio over time, which reflects the changes in intracellular calcium concentration.
-
Caption: Experimental workflow for calcium imaging in DRG neurons.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane of a single sensory neuron in response to this compound.
Protocol:
-
Cell Preparation:
-
Use cultured DRG neurons as described for calcium imaging.
-
-
Recording Setup:
-
Place the coverslip with neurons in a recording chamber on an inverted microscope.
-
Use a micromanipulator to position a glass micropipette (filled with an intracellular solution) onto the surface of a neuron.
-
-
Solution Compositions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.3 with KOH.
-
-
Recording:
-
Establish a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply this compound to the neuron via a perfusion system.
-
Record the resulting inward currents, which are indicative of TRPV1 channel activation.
-
Caption: Experimental workflow for whole-cell patch-clamp recording.
Formalin Test in Rodents
This behavioral assay is used to assess the antinociceptive (pain-relieving) effects of this compound in a model of persistent pain.
Protocol:
-
Animal Acclimation:
-
Acclimate rodents (mice or rats) to the testing environment (e.g., a clear observation chamber) to reduce stress-induced variability.
-
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at various doses to different groups of animals. A vehicle control group should also be included. A typical effective dose in mice is around 5 mg/kg.
-
-
Formalin Injection:
-
After a predetermined pretreatment time, inject a dilute solution of formalin (e.g., 1-5%) into the plantar surface of the hind paw.
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-
Behavioral Observation:
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Observe the animals and quantify the amount of time they spend licking or biting the injected paw.
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The response to formalin is typically biphasic:
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Phase 1 (early phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (late phase): 15-30 minutes post-injection, reflecting inflammatory pain.
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-
A reduction in the time spent licking/biting in either phase indicates an analgesic effect of this compound.
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Conclusion
This compound exerts its primary effects on sensory neurons through the activation and subsequent desensitization of the TRPV1 channel. This action is mediated by a well-defined signaling cascade involving a significant influx of calcium, which in turn activates downstream effectors like calmodulin and calcineurin. The resulting desensitization of TRPV1 and inhibition of voltage-gated calcium channels contribute to its analgesic properties. While its interaction with the endocannabinoid system presents an intriguing area for further research, the core mechanism of this compound's action is firmly rooted in its potent, non-pungent agonism of TRPV1. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other vanilloid compounds in the context of pain research and drug development.
References
- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling mechanisms of down-regulation of voltage-activated Ca2+ channels by transient receptor potential vanilloid type 1 stimulation with this compound in primary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Olvanil: A Non-Pungent Capsaicin Analog for Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Olvanil (N-vanillyloleamide) is a synthetic analog of capsaicin, the pungent compound in chili peppers. Unlike capsaicin, this compound is non-pungent, making it a promising candidate for therapeutic applications where the pungency of capsaicin limits its use. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a potent Transient Receptor Potential Vanilloid 1 (TRPV1) receptor agonist, its interaction with the endocannabinoid system, and its potential as an analgesic, anti-inflammatory, and anti-cancer agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways.
Introduction
Capsaicin has long been recognized for its analgesic properties, primarily through its interaction with the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1] Activation of TRPV1 leads to an initial burning sensation followed by a desensitization phase, resulting in pain relief. However, this initial pungency is a significant side effect that hinders patient compliance.
This compound was developed as a non-pungent alternative to capsaicin. Structurally, it shares the vanillylamine head group of capsaicin but possesses a longer, unsaturated oleoyl tail. This modification is believed to be responsible for its lack of pungency while retaining or even enhancing its therapeutic effects.[2] This guide explores the pharmacological profile of this compound, providing researchers and drug developers with the necessary information to evaluate its therapeutic potential.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound in comparison to Capsaicin, where data is available.
Table 1: Receptor Activation and Binding Affinities
| Compound | Receptor | Parameter | Value | Species | Reference(s) |
| This compound | TRPV1 | EC₅₀ | 0.7 nM | Not Specified | [3][4] |
| TRPV1 (VR1) | pEC₅₀ | 8.1 | Rat | ||
| TRPV1 (VR1) | pEC₅₀ | 7.7 | Human | ||
| CB₁ | Kᵢ | 1.6 µM | Not Specified | ||
| Anandamide Transporter | IC₅₀ | 9 µM | Not Specified | ||
| Anandamide Transporter | Kᵢ | 14.1 ± 7.1 µM | Human | ||
| Capsaicin | TRPV1 | EC₅₀ | ~26-33 nM | Human, Rat |
Table 2: Pharmacokinetic Parameters of this compound in Mice (200 mg/kg dose)
| Route of Administration | Peak Plasma Concentration (Radioactivity) | Time to Peak (Radioactivity) | AUC (Radioactivity) | Peak Plasma Concentration (Intact this compound) | AUC (Intact this compound) | Antinociceptive Effect | Reference |
| Oral | Higher | Faster | Slightly Lower | 10 - 30 ng/g | Lower | No | |
| Subcutaneous (S.C.) | Lower | Slower | Slightly Higher | 100 - 2000 ng/g | Higher | Yes |
Mechanism of Action
This compound exerts its primary effects through the activation of the TRPV1 receptor. Additionally, it interacts with components of the endocannabinoid system, contributing to its unique pharmacological profile.
TRPV1 Receptor Agonism and Desensitization
Similar to capsaicin, this compound binds to and activates the TRPV1 channel, leading to an influx of cations, predominantly Ca²⁺, into the neuron. This influx depolarizes the cell, leading to the generation of action potentials and the sensation of pain. However, a key difference lies in the subsequent desensitization process. This compound is a more effective and potent desensitizer of TRPV1 than capsaicin. This prolonged desensitization is thought to be the basis for its analgesic effects without the initial pungent sensation. The desensitization of TRPV1 is a complex process involving several signaling molecules, including protein kinase A (PKA), protein kinase C (PKC), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and the phosphatase calcineurin.
Interaction with the Endocannabinoid System
This compound also exhibits activity at cannabinoid receptor 1 (CB1) and inhibits the uptake of the endocannabinoid anandamide. This dual action on both the vanilloid and cannabinoid systems may contribute to its analgesic and anti-inflammatory properties, potentially offering a synergistic therapeutic effect.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound and other TRPV1 agonists. These should be adapted and optimized for specific experimental conditions.
Calcium Imaging Assay in Cultured DRG Neurons
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 activation.
Materials:
-
Primary dorsal root ganglion (DRG) neuron culture
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound and Capsaicin stock solutions (in DMSO)
-
Ionophore (e.g., Ionomycin) as a positive control
-
TRPV1 antagonist (e.g., Capsazepine) for specificity testing
-
Fluorescence microscope with appropriate filter sets and a digital camera
Procedure:
-
Cell Preparation: Culture DRG neurons on glass coverslips suitable for imaging.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM or Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the coverslips and wash gently with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse with HBSS to establish a stable baseline fluorescence.
-
Acquire baseline images for 1-2 minutes.
-
Apply this compound or Capsaicin at the desired concentration by switching the perfusion solution.
-
Record the change in fluorescence intensity over time.
-
For specificity, pre-incubate cells with a TRPV1 antagonist before agonist application.
-
At the end of the experiment, apply an ionophore to obtain the maximum calcium response (Fmax).
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells over time.
-
For Fura-2, calculate the ratio of fluorescence at 340 nm and 380 nm excitation.
-
For Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.
-
Construct dose-response curves to determine EC₅₀ values.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPV1 channels in response to agonist application.
Materials:
-
HEK293 cells transiently or stably expressing TRPV1, or cultured DRG neurons
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and microforge
-
External solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
Internal solution (e.g., 140 mM KCl, 5 mM EGTA, 1 mM MgCl₂, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2)
-
This compound and Capsaicin stock solutions
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Recording:
-
Identify a single, healthy cell under the microscope.
-
Approach the cell with the micropipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV) to determine the current-voltage (I-V) relationship.
-
Perfuse the external solution containing this compound or Capsaicin onto the cell.
-
Record the inward and outward currents elicited by the agonist.
-
To study desensitization, apply the agonist for an extended period or in repeated short pulses.
-
-
Data Analysis:
-
Measure the peak current amplitude at different agonist concentrations to generate dose-response curves and calculate EC₅₀ values.
-
Analyze the I-V relationship to determine the reversal potential and rectification properties of the current.
-
Quantify the rate and extent of current decay during agonist application to assess desensitization kinetics.
-
Hot Plate Test for Analgesia in Rodents
This behavioral assay assesses the analgesic efficacy of a compound by measuring the latency of a nociceptive response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., set to 52-55°C)
-
Transparent cylindrical enclosure to confine the animal on the hot plate
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Male Sprague-Dawley rats or C57BL/6 mice
-
This compound solution for subcutaneous injection (e.g., in a vehicle of DMSO, Tween 80, and saline)
-
Positive control (e.g., morphine)
-
Vehicle control
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling for at least 30-60 minutes before the experiment.
-
Baseline Measurement: Place each animal individually on the hot plate and start a timer. Measure the latency to the first nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, vehicle, or a positive control subcutaneously.
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis:
-
Calculate the mean response latency for each treatment group at each time point.
-
Data can be expressed as the raw latency or as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments.
-
Therapeutic Potential
The unique pharmacological profile of this compound suggests its potential in various therapeutic areas:
-
Analgesia: Its potent TRPV1 agonism and effective desensitization, coupled with a lack of pungency, make it a strong candidate for the development of topical and systemic analgesics for neuropathic and inflammatory pain.
-
Anti-inflammatory: this compound has demonstrated anti-inflammatory properties, likely mediated through its actions on TRPV1 and the endocannabinoid system.
-
Cancer Therapy: Emerging research suggests that this compound may have anti-proliferative and anti-metastatic effects in certain types of cancer, independent of TRPV1 and CB1 receptor activation.
Conclusion
This compound represents a significant advancement in the development of capsaicin-like therapeutics. Its non-pungent nature overcomes a major limitation of capsaicin, while its potent and long-lasting desensitization of TRPV1, along with its effects on the endocannabinoid system, provide a strong rationale for its further investigation as a novel analgesic, anti-inflammatory, and anti-cancer agent. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising compound.
References
- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anandamide transport inhibition by the vanilloid agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
Olvanil: A Deep Dive into its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Olvanil, a non-pungent synthetic analog of capsaicin, is emerging as a promising neuroprotective agent. Its unique pharmacological profile, acting as an agonist for both the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and cannabinoid receptors (CB1), positions it as a multifaceted candidate for mitigating neuronal damage in various neurological disorders. This technical guide provides an in-depth exploration of the current research on this compound's neuroprotective effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic potential.
Core Mechanisms of Action
This compound's neuroprotective properties are primarily attributed to its dual agonism at TRPV1 and CB1 receptors, initiating a cascade of intracellular events that shield neurons from damage.[1]
TRPV1-Mediated Neuroprotection
Activation of TRPV1 channels by this compound leads to a complex and context-dependent series of events that can ultimately result in neuroprotection. A key mechanism involves the regulation of intracellular calcium levels. This compound triggers an initial influx of calcium, which then activates downstream signaling pathways, including the calcium-binding protein calmodulin and the phosphatase calcineurin. This cascade leads to the inhibition of voltage-gated calcium channels, thereby preventing the massive and toxic calcium overload that is a hallmark of excitotoxic neuronal death.
Cannabinoid Receptor (CB1) Engagement
In addition to its effects on TRPV1, this compound also interacts with the CB1 receptor, a key component of the endocannabinoid system known for its neuroprotective functions. Activation of CB1 receptors can trigger multiple downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critically involved in promoting cell survival and inhibiting apoptosis. While the precise downstream effects of this compound's CB1 receptor engagement in neuroprotection are still under active investigation, this dual mechanism likely contributes to its overall therapeutic efficacy.[1]
Quantitative Efficacy of this compound
While research is ongoing, preliminary studies have begun to quantify the efficacy of this compound in various experimental models.
| Parameter | Model System | Value | Reference |
| EC50 for TRPV1 Activation | Recombinant hTRPV1 | 0.7 nM | [MedChemExpress Data] |
| Inhibition of Voltage-Gated Ca²⁺ Channels | Primary Sensory Neurons | ~60% inhibition at 1 µM | Wu, Z. Z., et al. (2006) |
Note: EC50 and IC50 values for neuroprotection in specific in vitro and in vivo models are currently not well-documented in publicly available literature and represent a key area for future research.
Experimental Protocols for Assessing Neuroprotective Effects
The neuroprotective properties of this compound are evaluated using a variety of established in vitro and in vivo models that mimic the pathological conditions of neurological disorders.
In Vitro Models
1. Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This model simulates the neuronal damage caused by excessive glutamate, a common feature of ischemic stroke and traumatic brain injury.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured for a set period (e.g., 7-14 days) to allow for maturation and synapse formation.
-
This compound Treatment: Neurons are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-24 hours) prior to the glutamate insult.
-
Excitotoxic Insult: A high concentration of glutamate (e.g., 50-100 µM) is added to the culture medium for a short period (e.g., 15-30 minutes).
-
Assessment of Neuroprotection: Neuronal viability is assessed 24 hours after the insult using methods such as:
-
MTT assay: Measures mitochondrial metabolic activity.
-
LDH release assay: Quantifies membrane damage by measuring the release of lactate dehydrogenase into the medium.
-
Live/Dead staining: Utilizes fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1) to visualize viable and dead cells.
-
2. Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures
This model mimics the ischemic conditions of a stroke by depriving neurons of oxygen and glucose.
-
Cell Culture: Similar to the excitotoxicity model, primary neurons are cultured to maturity.
-
OGD Induction: The normal culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1-3 hours).
-
This compound Treatment: this compound can be applied either before, during, or after the OGD period to assess its protective effects at different stages of the ischemic cascade.
-
Reperfusion: After OGD, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.
-
Assessment of Neuroprotection: Cell viability and apoptosis are assessed at various time points after reperfusion (e.g., 24, 48, 72 hours) using the methods described above, as well as techniques like TUNEL staining to detect DNA fragmentation, a marker of apoptosis.
In Vivo Model
1. Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.
-
Surgical Procedure: The middle cerebral artery (MCA) of an anesthetized rodent (typically a rat or mouse) is temporarily or permanently occluded, usually by inserting a filament into the internal carotid artery.
-
This compound Administration: this compound can be administered systemically (e.g., intraperitoneally or intravenously) at various time points before, during, or after the MCAO procedure.
-
Reperfusion: In transient MCAO models, the occluding filament is withdrawn after a specific duration (e.g., 60-90 minutes) to allow for reperfusion of the ischemic tissue.
-
Assessment of Neuroprotection:
-
Infarct Volume Measurement: 24-48 hours after MCAO, the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue white. The infarct volume is then quantified.
-
Neurological Deficit Scoring: Behavioral tests are performed to assess neurological function, such as motor coordination, sensory function, and cognitive deficits.
-
Putative Downstream Signaling Pathways
While the precise signaling cascades are still being fully elucidated, the known targets of this compound suggest the involvement of key neuroprotective pathways.
Future Directions
The current body of research provides a strong foundation for the neuroprotective potential of this compound. However, further investigation is crucial to fully understand its therapeutic utility. Key areas for future research include:
-
Quantitative Efficacy: Determining the EC50 and IC50 values of this compound for neuroprotection in standardized in vitro and in vivo models.
-
Signaling Pathways: Elucidating the detailed downstream signaling cascades activated by this compound through both TRPV1 and CB1 receptors, including the involvement of the PI3K/Akt and MAPK/ERK pathways.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery strategies.
-
Translational Studies: Evaluating the efficacy of this compound in more clinically relevant animal models of neurological diseases to pave the way for potential human trials.
References
Olvanil's Impact on Microglia Activation and Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olvanil, a non-pungent synthetic analog of capsaicin, is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Emerging evidence suggests its potential as a modulator of neuroinflammation, primarily through its interaction with microglia, the resident immune cells of the central nervous system. This technical guide provides an in-depth analysis of this compound's effects on microglia activation and its subsequent role in neuroinflammatory processes. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in this area.
Introduction: this compound and the TRPV1 Channel in Neuroinflammation
This compound (N-oleylvanillylamine) is a structural analog of capsaicin, the pungent compound in chili peppers. Unlike capsaicin, this compound lacks pungency, making it a more tolerable pharmacological tool and potential therapeutic agent.[1][2] Its primary mechanism of action is the activation of the TRPV1 channel, a non-selective cation channel predominantly known for its role in pain and temperature sensation.[3][4]
Recent studies have identified the functional expression of TRPV1 channels on microglia.[5] This discovery has opened a new avenue for investigating the role of TRPV1 agonists, such as this compound, in modulating microglial activity and neuroinflammation. Microglia are key players in the brain's immune response; their activation can be a double-edged sword, contributing to both neuroprotection and neurodegeneration. Understanding how compounds like this compound influence microglial phenotype and function is crucial for developing novel therapies for neuroinflammatory disorders.
Quantitative Data on this compound's Anti-Inflammatory Effects
While direct quantitative data on this compound's effect specifically on microglia is still emerging, studies on its systemic anti-inflammatory properties provide valuable insights. The following table summarizes key findings from a study investigating this compound's effects in a model of breast carcinoma with neuro-immune interaction.
| Parameter | Treatment Group | Observation | Quantitative Change | Reference |
| Cytokine Levels | This compound (5 mg/kg) | Increased anti-inflammatory cytokine | IL-10 levels increased | |
| This compound (5 mg/kg) | Decreased pro-inflammatory cytokine | IL-6 levels decreased |
Note: These effects were observed in the context of neuro-immune pathway activation and may not solely reflect a direct action on microglia.
Signaling Pathways of TRPV1 Activation in Microglia
Activation of the TRPV1 channel on microglia by an agonist like this compound is hypothesized to trigger a cascade of intracellular signaling events that ultimately modulate the cell's inflammatory response. The primary event is an influx of calcium ions (Ca²⁺), which acts as a second messenger to initiate downstream pathways.
Calcium-Dependent Signaling
The initial influx of Ca²⁺ through the TRPV1 channel can lead to:
-
Reactive Oxygen Species (ROS) Production: Increased intracellular Ca²⁺ can stimulate mitochondrial activity, leading to the production of ROS.
-
MAPK Activation: The changes in intracellular Ca²⁺ and ROS levels can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of inflammatory responses.
Caption: Proposed signaling pathway of this compound-induced TRPV1 activation in microglia.
Experimental Methodologies
To investigate the effects of this compound on microglia activation and neuroinflammation, a combination of in vitro and in vivo experimental models can be employed.
In Vitro Microglia Culture and Treatment
-
Cell Culture: Primary microglia can be isolated from the cerebral cortices of neonatal rodents. Alternatively, immortalized microglial cell lines such as BV-2 can be used.
-
Activation: Microglia are typically activated with lipopolysaccharide (LPS) to induce a pro-inflammatory state.
-
This compound Treatment: Activated microglia are then treated with varying concentrations of this compound.
-
Outcome Measures:
-
Cytokine Quantification: Levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the culture supernatant are measured using ELISA or multiplex bead assays.
-
Nitric Oxide (NO) Production: NO levels are assessed using the Griess reagent.
-
Western Blotting: Expression levels of key signaling proteins (e.g., phosphorylated MAPK, NF-κB) are determined.
-
Immunocytochemistry: Changes in microglia morphology (e.g., from ramified to amoeboid) and protein localization are visualized.
-
Phagocytosis Assay: The ability of microglia to phagocytose fluorescently labeled beads or apoptotic cells is quantified.
-
Caption: General workflow for in vitro studies of this compound's effect on microglia.
In Vivo Models of Neuroinflammation
-
Animal Models: Rodent models of neuroinflammation, such as those induced by intracerebral injection of LPS or models of neurodegenerative diseases (e.g., Alzheimer's disease models), can be utilized.
-
This compound Administration: this compound can be administered systemically (e.g., intraperitoneally) or directly into the brain.
-
Behavioral Analysis: Cognitive and motor functions are assessed to determine the functional consequences of neuroinflammation and this compound treatment.
-
Histological and Molecular Analysis: Brain tissue is collected for:
-
Immunohistochemistry: To assess microglial activation (e.g., using Iba1 staining), neuronal damage, and the expression of inflammatory markers.
-
RT-qPCR: To measure the gene expression of cytokines and other inflammatory mediators.
-
Potential Therapeutic Implications and Future Directions
The ability of this compound to modulate microglial activation through the TRPV1 channel suggests its potential as a therapeutic agent for a range of neuroinflammatory and neurodegenerative diseases. Its non-pungent nature gives it a significant advantage over capsaicin for systemic applications.
Future research should focus on:
-
Direct Effects on Microglia: Elucidating the precise and direct effects of this compound on different microglial phenotypes (M1 vs. M2).
-
In Vivo Efficacy: Rigorously testing the efficacy of this compound in various animal models of neuroinflammatory diseases.
-
Synergistic Effects: Investigating potential synergistic effects of this compound with other anti-inflammatory or neuroprotective agents.
By continuing to explore the intricate interactions between this compound, TRPV1, and microglia, the scientific community can pave the way for novel therapeutic strategies to combat the debilitating effects of neuroinflammation.
References
- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic capsaicin and this compound reduce the acute algogenic and the late inflammatory phase following formalin injection into rodent paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the vanilloid receptor TRPV1 on the activation of spinal cord glia in mouse models of pain - PMC [pmc.ncbi.nlm.nih.gov]
Olvanil's Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Non-Pungent Vanilloid with Therapeutic Potential
Olvanil (N-9-Z-octadecenoyl-vanillamide), a synthetic analog of capsaicin, has garnered significant interest in the scientific community for its potent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel without the characteristic pungency of its natural counterpart.[1][2] This unique property, coupled with its diverse pharmacological effects, including analgesia, anti-inflammatory, and anti-cancer activities, makes this compound a compelling lead compound for drug discovery and development.[1][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing quantitative data, experimental methodologies, and key signaling pathways to inform and guide researchers in the field.
Quantitative Structure-Activity Relationship Data
The potency and efficacy of this compound and its analogs are critically dependent on their molecular structure. Modifications to the vanillyl head, the amide linker, and the fatty acyl tail have profound effects on their interaction with the TRPV1 receptor and other biological targets. The following tables summarize the key quantitative data from various studies.
| Compound | Receptor/Assay | Potency (EC50/pEC50) | Efficacy/Other Metrics | Reference |
| This compound | hTRPV1 | 0.7 nM | - | |
| rat VR1 | pEC50 = 8.1 | - | ||
| human VR1 | pEC50 = 7.7 | - | ||
| Anandamide Uptake | IC50 = 9 µM | - | ||
| Melanoma Cell Proliferation (HaCaT) | > 30 µg/mL for 50% inhibition | - | ||
| Capsaicin | TRPV1-dependent thermal hyperalgesia | Produces robust hyperalgesia at 0.1, 0.3, and 1 µg | - | |
| Rinvanil | hTRPV1 | 6 nM | Less potent than this compound | |
| Phenylacetylrinvanil (PhAR, IDN5890) | hTRPV1 | 90 pM | Most potent vanillamide described | |
| Benzoylrinvanil | hTRPV1 | As potent as PhAR | - | |
| Phenylpropionylrinvanil | hTRPV1 | Less potent than PhAR | - | |
| Arvanil | Melanoma Cell Proliferation (HaCaT) | ≥ 12.5 µg/mL for ~50% inhibition | - |
Core Structural Insights for Activity
Structure-activity relationship studies have delineated three crucial regions in capsaicinoid molecules that govern their interaction with the TRPV1 receptor:
-
A-Region (Aromatic Ring): The vanillyl moiety, with its 4-hydroxy and 3-methoxy groups, is a key feature for potent agonist activity.
-
B-Region (Amide Linker): The amide bond provides a critical hydrogen-bonding capability.
-
C-Region (Hydrophobic Tail): The length and degree of unsaturation of the fatty acyl chain significantly influence potency and pungency. Longer acyl chains (≥ C16) are associated with reduced pungency.
Modifications to the fatty acyl chain of this compound have yielded analogs with dramatically enhanced potency. For example, the introduction of a hydroxyl group at C-12 to form rinvanil reduces potency; however, subsequent esterification of this hydroxyl group, particularly with a phenylacetyl moiety to create phenylacetylrinvanil (PhAR), results in an ultrapotent agonist. This highlights the therapeutic potential of targeted chemical modifications.
Signaling Pathways and Mechanism of Action
This compound exerts its primary effects through the activation of the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons.
Caption: this compound's primary signaling cascade upon binding to the TRPV1 receptor.
Upon binding, this compound triggers the opening of the TRPV1 channel, leading to an influx of calcium ions. This initial activation is followed by a state of desensitization, where the channel becomes less responsive to further stimuli, a mechanism believed to underlie its analgesic effects. Studies have also shown that TRPV1 activation by this compound can lead to the inhibition of voltage-gated CaV2.2 channels, contributing to its antinociceptive properties.
Beyond its direct action on TRPV1, this compound exhibits a more complex pharmacology. It has been shown to interact with the endocannabinoid system, potentially binding to CB1 receptors and inhibiting the uptake of anandamide. Furthermore, its anti-cancer effects may be mediated through the activation of neuro-immune pathways, leading to an increase in T-cell count and response, which in turn suppresses metastasis. In some cancer cell lines, this compound's anti-proliferative effects are linked to the stimulation of the MAPK pathway via CB1 receptor activation.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in SAR studies. Below are detailed protocols for key assays used to evaluate the activity of this compound and its analogs.
Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
This assay directly measures the functional activation of TRPV1 channels by monitoring changes in intracellular calcium concentration.
Caption: Workflow for assessing TRPV1 activation and desensitization using calcium imaging.
Methodology:
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from adult male Sprague Dawley rats.
-
Culture: The isolated neurons are cultured on coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Perfusion Protocol: A standard protocol involves an initial application of capsaicin (e.g., 100 nM for 1 minute) to identify responsive neurons, followed by a washout period (e.g., 45 minutes). Subsequently, this compound (e.g., 100 nM for 1 minute) is applied, followed by another washout. A final application of capsaicin is used to assess the degree of desensitization induced by this compound.
-
Data Acquisition and Analysis: Fluorescence intensity is measured throughout the experiment. The change in intracellular calcium concentration ([Ca²⁺]i) is calculated from the fluorescence ratio.
Hot Plate Test for Thermal Hyperalgesia
This in vivo assay evaluates the analgesic properties of compounds by measuring their ability to reduce sensitivity to a thermal stimulus.
Methodology:
-
Animal Model: Adult male albino rats are used for behavioral experiments.
-
Induction of Hyperalgesia: Thermal hyperalgesia is induced by an intraplantar injection of capsaicin (e.g., 0.1, 0.3, or 1 µg in PBS) into the hind paw.
-
Drug Administration: this compound (e.g., 0.1, 0.3, or 1 µg) or a vehicle control is injected into the same paw 15 minutes prior to the capsaicin injection.
-
Nociceptive Testing: Rats are placed on a hot plate analgesia meter maintained at a constant temperature. The latency to a nociceptive response (e.g., paw licking or jumping) is recorded. Testing is typically performed at the time of maximum hyperalgesic effect of capsaicin (e.g., 10 minutes post-injection).
-
Data Analysis: The withdrawal latencies are compared between different treatment groups to determine the anti-hyperalgesic effect of the test compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the anti-proliferative or cytotoxic effects of compounds on cancer cell lines.
Caption: Standard workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., human malignant melanoma cell lines A375, SK–MEL 28, FM55P, and FM55M2) are seeded in a 96-well plate.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Conclusion
This compound presents a fascinating case study in rational drug design. Its structure-activity relationship reveals that subtle chemical modifications can lead to profound changes in potency and pharmacological profile. The non-pungent nature of this compound and its potent agonism at the TRPV1 receptor, combined with its effects on the cannabinoid and immune systems, underscore its potential as a therapeutic agent for a range of conditions, from chronic pain to cancer. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and exploit the therapeutic promise of this compound and its derivatives. Continued investigation into the nuanced SAR and diverse mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapies.
References
- 1. Development of the first ultra-potent "capsaicinoid" agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Anticancer Effects of Arvanil and this compound When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates sensory nerve fibers, increases T cell response and decreases metastasis of breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Olvanil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olvanil (N-vanillyloleamide) is a synthetic, non-pungent analog of capsaicin that has garnered significant interest for its potential therapeutic applications, primarily as an analgesic. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. It is intended to serve as a technical resource for professionals in the fields of pharmacology, neuroscience, and drug development.
This compound's primary mechanism of action is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[1][2][3] Unlike capsaicin, this compound exhibits a favorable profile by inducing desensitization of TRPV1 without the initial pungent and hyperalgesic effects.[1] Furthermore, this compound interacts with the endocannabinoid system, notably by inhibiting the uptake of the endogenous cannabinoid anandamide and potentially acting on cannabinoid receptors.[2] This dual action on both the vanilloid and cannabinoid systems contributes to its complex and potent antinociceptive properties.
This guide summarizes key quantitative data, outlines detailed experimental protocols for assessing this compound's activity, and provides visual representations of its signaling pathways to facilitate a deeper understanding of its pharmacological characteristics.
Mechanism of Action
This compound's primary pharmacological effects are mediated through its interaction with several key molecular targets:
-
TRPV1 Receptor Agonism: this compound is a potent agonist of the TRPV1 receptor, also known as the capsaicin receptor. Activation of TRPV1, a non-selective cation channel predominantly expressed in sensory neurons, leads to an influx of calcium and subsequent neuronal excitation. However, prolonged activation by agonists like this compound leads to receptor desensitization, resulting in a long-lasting analgesic effect by rendering nociceptive neurons less responsive to painful stimuli.
-
Interaction with the Endocannabinoid System: this compound exhibits a multifaceted interaction with the endocannabinoid system. It has been shown to inhibit the cellular uptake of anandamide, an endogenous cannabinoid neurotransmitter, thereby prolonging its analgesic and other physiological effects. There is also evidence suggesting that this compound may directly interact with cannabinoid receptors, particularly CB1, contributing to its overall pharmacological profile.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: this compound's structural similarity to endocannabinoids suggests it may also interact with their metabolic enzymes. While direct, potent inhibition of FAAH by this compound is less characterized, the modulation of anandamide levels points towards an indirect influence on this pathway. It's noteworthy that FAAH is responsible for the degradation of anandamide, and its inhibition is a therapeutic strategy for pain relief.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily characterized by its potent antinociceptive and anti-inflammatory properties.
-
Analgesia: Systemic administration of this compound has demonstrated significant antinociceptive effects in various preclinical models of pain, including thermal hyperalgesia and persistent chemical-induced pain. A key advantage of this compound over capsaicin is its lack of initial pungency and hyperalgesic effects, making it a more tolerable therapeutic candidate.
-
TRPV1 Desensitization: this compound is more effective than capsaicin at desensitizing TRPV1 channels to subsequent painful stimuli. This desensitization is a crucial mechanism underlying its long-lasting analgesic effects.
-
Anti-inflammatory Effects: As a non-steroidal anti-inflammatory agent, this compound is thought to exert its effects in part by inhibiting the synthesis of prostaglandins through the cyclooxygenase pathway.
-
Cardiovascular and Other Effects: Subcutaneous administration of this compound in mice did not produce significant adverse effects on heart rate, blood pressure, or body temperature. It has also been shown to be a more potent vasodilator than capsaicin when administered intradermally.
Pharmacokinetics
The route of administration significantly impacts the bioavailability and efficacy of this compound.
-
Oral vs. Subcutaneous Administration: Studies in mice have shown that while this compound is absorbed after oral administration, it undergoes extensive first-pass metabolism. This leads to very low plasma concentrations of the intact drug, rendering it ineffective in producing antinociception via this route. In contrast, subcutaneous injection results in significantly higher plasma concentrations of intact this compound and produces a robust antinociceptive effect. The area under the concentration-time curve (AUC) for intact this compound is substantially higher following subcutaneous administration compared to oral dosing.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's pharmacological activity.
Table 1: Receptor and Transporter Affinity/Potency
| Target | Parameter | Value | Species | Reference |
| TRPV1 | EC50 | 0.7 nM | Not Specified | |
| Rat VR1 | pEC50 | 8.1 | Rat | |
| Human VR1 | pEC50 | 7.7 | Human | |
| Anandamide Uptake | IC50 | 9 µM | Not Specified | |
| Anandamide Transport | Ki | 14.1 ± 7.1 µM | Human |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the pharmacological profile of this compound.
In Vitro Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
This assay is used to assess the ability of this compound to activate and subsequently desensitize TRPV1 channels in primary sensory neurons.
-
Cell Preparation: DRG neurons are isolated from rats and cultured on coverslips.
-
Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentrations ([Ca2+]i) are measured using a fluorescent imaging system.
-
Experimental Procedure:
-
Establish a baseline fluorescence reading.
-
Apply a control stimulus of capsaicin (e.g., 100 nM) for a defined period (e.g., 1 minute) to elicit an initial calcium response.
-
Wash out the capsaicin for an extended period (e.g., 45 minutes).
-
Apply this compound (e.g., 100 nM) for a defined period (e.g., 1 minute).
-
Wash out the this compound for an extended period (e.g., 45 minutes).
-
Re-challenge the cells with the same concentration of capsaicin to measure the extent of desensitization.
-
-
Data Analysis: The magnitude of the calcium response to the second capsaicin application is compared to the initial response to quantify the desensitizing effect of this compound.
Hot Plate Analgesia Test in Rodents
This in vivo assay evaluates the antinociceptive effects of this compound on thermal pain.
-
Animals: Mice or rats are used for this behavioral test.
-
Apparatus: A hot plate analgesia meter is maintained at a constant temperature (e.g., 55°C).
-
Experimental Procedure:
-
Administer this compound or vehicle control to the animals via the desired route (e.g., subcutaneous injection).
-
At predetermined time points after administration, place the animal on the hot plate.
-
Record the latency for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping).
-
A cut-off time is established to prevent tissue damage.
-
-
Data Analysis: An increase in the response latency in the this compound-treated group compared to the control group indicates an antinociceptive effect.
Signaling Pathways and Experimental Workflows
This compound-Mediated TRPV1 Activation and Desensitization
The following diagram illustrates the primary signaling pathway initiated by this compound binding to the TRPV1 receptor, leading to neuronal excitation and subsequent desensitization.
Caption: this compound activates TRPV1, leading to cation influx, neuronal excitation, and subsequent desensitization, resulting in analgesia.
Dual Pharmacological Action of this compound
This diagram illustrates the dual mechanism of this compound, involving both the vanilloid and endocannabinoid systems.
Caption: this compound exerts its effects through both the vanilloid system (TRPV1 agonism) and the endocannabinoid system (anandamide transport inhibition).
References
- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of Olvanil on calcitonin gene-related peptide (CGRP) release. This compound, a non-pungent synthetic analogue of capsaicin, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While its analgesic properties are well-documented, its specific action on CGRP release has been a subject of nuanced investigation. This document consolidates key findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to serve as a critical resource for researchers in pain, inflammation, and neuropharmacology. Evidence indicates that this compound acts as a partial agonist at the TRPV1 receptor to evoke CGRP release from the central terminals of primary afferent nerves. This guide will delve into the specifics of this action, providing a framework for future research and drug development endeavors.
Introduction to this compound and CGRP
This compound (N-(4-hydroxy-3-methoxyphenyl)methyl-9Z-octadecenamide) is a synthetic capsaicin analogue that activates the TRPV1 receptor, a key ion channel involved in nociception.[1] Unlike capsaicin, this compound is noted for its lack of pungency, making it a subject of interest for therapeutic applications.[1] Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide predominantly expressed in sensory neurons.[2] Its release from these neurons, particularly in the trigeminal system, is a critical event in the pathophysiology of migraine and is implicated in other pain and inflammatory conditions.[2][3] The activation of TRPV1 is a primary mechanism triggering the release of CGRP. Understanding the precise interaction between TRPV1 agonists like this compound and the CGRP release machinery is therefore of significant scientific interest.
Quantitative Data: this compound's Potency in Inducing CGRP Release
This compound has been shown to evoke a concentration-dependent release of CGRP from rat dorsal spinal cord slices. However, it acts as a partial agonist in comparison to the full agonist, capsaicin. The potency of this compound and other relevant compounds is summarized in the table below.
| Compound | pEC50 (M) | Agonist Type | Tissue Source | Reference |
| This compound | 6.19 ± 0.15 | Partial Agonist | Rat Dorsal Spinal Cord | |
| Capsaicin | 6.55 ± 0.07 | Full Agonist | Rat Dorsal Spinal Cord | |
| Resiniferatoxin (RTX) | 7.90 ± 0.24 | Partial Agonist | Rat Dorsal Spinal Cord |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Signaling Pathway of this compound-Induced CGRP Release
This compound's primary mechanism of action is the activation of the TRPV1 receptor, a non-selective cation channel. The binding of this compound to TRPV1 initiates a cascade of events culminating in the exocytosis of CGRP-containing vesicles from the neuron.
Upon activation by this compound, the TRPV1 channel opens, leading to an influx of calcium ions (Ca²⁺) into the neuron. This rise in intracellular Ca²⁺ concentration is the critical trigger for the exocytotic machinery. The Ca²⁺ ions interact with proteins of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which mediates the fusion of CGRP-containing vesicles with the presynaptic membrane, resulting in the release of CGRP into the synaptic cleft.
Experimental Protocols
The following section outlines a typical experimental protocol for measuring this compound-induced CGRP release from rat spinal cord tissue, based on methodologies described in the literature.
Tissue Preparation: Rat Dorsal Spinal Cord Slices
-
Animal Euthanasia and Dissection: Adult male Wistar rats are euthanized in accordance with institutional animal care and use committee guidelines. The spinal cord is rapidly dissected and placed in ice-cold, oxygenated Krebs solution.
-
Slicing: The dorsal half of the lumbar spinal cord is isolated and sliced into thin sections (e.g., 350 µm) using a vibratome.
-
Incubation: The slices are allowed to equilibrate in oxygenated Krebs solution at 37°C for at least 60 minutes prior to the experiment.
CGRP Release Assay
-
Assay Setup: The spinal cord slices are transferred to a 96-well plate, with each well containing Krebs solution.
-
Basal Release: The slices are first incubated in Krebs solution for a defined period (e.g., 10 minutes) to measure basal CGRP release. The supernatant is collected.
-
Stimulation: The Krebs solution is replaced with a solution containing varying concentrations of this compound, capsaicin, or a vehicle control. The slices are incubated for a further period (e.g., 15 minutes).
-
Sample Collection: The supernatant is collected for CGRP measurement.
-
Positive Control: In some wells, a high concentration of potassium chloride (e.g., 50 mM) is added to induce depolarization-mediated CGRP release as a positive control.
CGRP Quantification: Enzyme Immunoassay (EIA)
-
Principle: A competitive enzyme immunoassay is a common method for quantifying CGRP levels in the collected supernatants.
-
Procedure:
-
Standards and samples are added to a microtiter plate pre-coated with a CGRP-specific antibody.
-
A fixed amount of enzyme-labeled CGRP is added to each well.
-
During incubation, the unlabeled CGRP in the sample competes with the enzyme-labeled CGRP for binding to the antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate for the enzyme is added, and the resulting color development is inversely proportional to the concentration of CGRP in the sample.
-
The absorbance is read using a microplate reader, and the CGRP concentration is determined by comparison with a standard curve.
-
Downstream Effects of CGRP Release
Once released, CGRP binds to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This interaction primarily couples to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade can result in various physiological effects, including vasodilation and modulation of neuronal excitability.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of TRPV1 in CGRP release. Its characterization as a partial agonist highlights the nuanced pharmacology of the TRPV1 receptor and suggests that different agonists can elicit distinct downstream effects. The methodologies and data presented in this guide provide a solid foundation for researchers exploring the intricate relationship between TRPV1 activation, CGRP release, and their implications in pain and related disorders. Further investigation into the differential signaling pathways activated by partial versus full TRPV1 agonists may unveil novel therapeutic targets for the management of CGRP-mediated conditions.
References
- 1. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Olvanil In Vitro Assay Protocol for Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olvanil, a synthetic analogue of capsaicin, has emerged as a compound of interest in oncology research. As a non-pungent vanilloid, it offers potential therapeutic advantages. This compound's mechanism of action in cancer is multifaceted, involving the modulation of several signaling pathways, and its effects can vary between different cancer cell types. It has been shown to inhibit the viability and proliferation of melanoma cells and exhibits anti-invasive properties in lung cancer.[1][2] The anti-cancer effects of this compound are attributed to its interaction with transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors, activation of neuro-immune pathways, and modulation of the MAPK and AMPK signaling cascades.[3] This document provides a detailed guide for the in vitro evaluation of this compound's anti-cancer properties in various cancer cell lines.
Data Presentation
The following tables summarize the reported cytotoxic effects of this compound on different cancer cell lines. This data serves as a reference for designing experiments and selecting appropriate concentration ranges.
Table 1: IC50 Values of this compound in Human Malignant Melanoma Cell Lines
| Cell Line | IC50 (µg/mL) | IC50 (µM) |
| A375 | 12.55 ± 0.58 | 32.88 ± 1.52 |
| SK-MEL 28 | 14.32 ± 0.71 | 37.51 ± 1.86 |
| FM55P | 11.89 ± 0.49 | 31.15 ± 1.28 |
| FM55M2 | 13.01 ± 0.62 | 34.09 ± 1.62 |
Data extracted from in vitro studies using an MTT assay.
Signaling Pathways and Experimental Workflow
The intricate mechanism of this compound's action involves several key signaling pathways. The following diagram illustrates the known pathways influenced by this compound in cancer cells.
Caption: this compound's known signaling pathways in cancer cells.
A systematic in vitro evaluation of this compound involves a series of assays to determine its cytotoxic, pro-apoptotic, and cell cycle-modulating effects. The following workflow provides a logical sequence for these experiments.
Caption: A typical experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent effect of this compound on cancer cell viability and proliferation.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
Cancer cell lines
-
This compound stock solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Perform the LDH reaction according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: Measure the absorbance of the colored formazan product using a microplate reader at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to control wells (untreated cells and a positive control of fully lysed cells).
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
BrdU cell proliferation assay kit
-
Cancer cell lines
-
This compound stock solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-24 hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the culture medium, and fix and denature the cellular DNA according to the kit's protocol.
-
Antibody Incubation: Add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Reaction: Add the substrate solution and incubate until a color change is observed.
-
Measurement: Stop the reaction and measure the absorbance using a microplate reader.
-
Data Analysis: Relate the absorbance values to the rate of cell proliferation.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell lines treated with this compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include untreated control cells.
-
Cell Harvesting: For adherent cells, collect both the floating cells in the medium and the adherent cells by trypsinization. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines treated with this compound
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate for at least 30 minutes on ice or at -20°C for longer storage.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
References
Application Notes and Protocols for Olvanil in In Vivo Analgesia Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of olvanil, a non-pungent synthetic analog of capsaicin, for in vivo analgesia studies in mice. This document includes recommended doses, detailed experimental protocols for various pain models, and insights into its mechanism of action.
Introduction to this compound
This compound (N-(4-hydroxy-3-methoxyphenyl)methyl-9Z-octadecenamide) is a selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[1] Unlike capsaicin, this compound lacks pungency, making it a valuable tool for studying the analgesic effects of TRPV1 activation without inducing the initial hyperalgesic and aversive responses associated with capsaicin.[2][3] this compound has demonstrated potent anti-hyperalgesic effects in several experimental models of chronic pain.[3]
Data Presentation: this compound Dosage for Analgesia in Mice
The following table summarizes the effective doses of this compound in various in vivo analgesia models in mice, based on published literature. It is crucial to note that the optimal dose may vary depending on the specific mouse strain, age, and the pain model employed.
| Pain Model | Administration Route | Dose | Species | Analgesic Effect | Reference(s) |
| Thermal Pain (Hot Plate Test) | Subcutaneous (S.C.) | 200 mg/kg | Mouse | Significant increase in response latency. | |
| Oral (P.O.) | 300 mg/kg | Mouse | Ineffective due to first-pass metabolism. | ||
| Inflammatory Pain (Formalin Test) | Systemic | Not explicitly stated in mice, but effective. | Mouse | Reduced both early and late phase nociceptive behaviors. | |
| Cancer Pain/Sensory Nerve Activation | Intraperitoneal (I.P.) | 5 mg/kg | Mouse | Activated sensory nerve fibers and suppressed metastasis. | |
| Capsaicin-Induced Thermal Hyperalgesia | Intraplantar (I.Pl.) | 0.1, 0.3, and 1 µg | Rat* | Dose-dependently reduced thermal hyperalgesia. |
*Data from rat studies can serve as a starting point for dose-ranging studies in mice.
Mechanism of Action: TRPV1 Signaling Pathway
This compound exerts its analgesic effects primarily through the activation and subsequent desensitization of TRPV1 channels on nociceptive sensory neurons. The binding of this compound to TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initially signaling pain. However, prolonged or repeated activation leads to a state of desensitization, rendering the neuron less responsive to subsequent noxious stimuli. This process is thought to involve Ca2+-dependent signaling cascades, including the activation of protein kinase A (PKA). Additionally, this compound's effects may be mediated in part through interactions with the cannabinoid system.
Caption: this compound's mechanism of action via the TRPV1 signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vivo analgesia experiments in mice.
Hot Plate Test for Thermal Pain
This test assesses the response of mice to a thermal stimulus and is effective for evaluating centrally acting analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the mouse on the hot plate.
-
Timer.
-
This compound solution for injection (e.g., dissolved in a vehicle of DMSO and saline).
-
Control vehicle solution.
-
Male or female mice (e.g., C57BL/6, 20-25g).
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Start the timer immediately.
-
Observation: Observe the mouse for signs of nociception, which include licking or flicking of the hind paws or jumping.
-
Recording: Stop the timer at the first sign of a nociceptive response and record the latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within the cut-off time, remove it from the hot plate and assign it the maximum latency score.
-
Drug Administration: Administer this compound (e.g., 200 mg/kg, S.C.) or the vehicle to different groups of mice.
-
Post-treatment Latency: At a predetermined time after injection (e.g., 30, 60, and 90 minutes), place the mice back on the hot plate and measure their response latency as described in steps 2-4.
-
Data Analysis: Compare the post-treatment latencies between the this compound-treated and vehicle-treated groups. An increase in latency indicates an analgesic effect.
Formalin Test for Inflammatory Pain
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the evaluation of different aspects of analgesia.
Materials:
-
Formalin solution (e.g., 1-5% in saline).
-
Observation chambers with mirrors for clear viewing of the paws.
-
Timer.
-
This compound solution for injection.
-
Control vehicle solution.
-
Male or female mice.
Procedure:
-
Acclimatization: Place mice individually in the observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound (systemic dose to be determined through pilot studies, starting from lower doses like 5 mg/kg, i.p.) or vehicle.
-
Formalin Injection: After a set pretreatment time (e.g., 30 minutes), briefly restrain the mouse and inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately return the mouse to the observation chamber and start the timer. Observe the mouse and record the total time spent licking, biting, or shaking the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early/Acute Phase): 0-5 minutes post-injection. This phase is associated with direct activation of nociceptors.
-
Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.
-
-
Data Analysis: Compare the time spent in nociceptive behaviors during both phases between the this compound-treated and vehicle-treated groups. A reduction in these behaviors indicates analgesia.
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
The CCI model is a widely used surgical model to induce neuropathic pain, characterized by allodynia and hyperalgesia.
Materials:
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments (scissors, forceps).
-
Suture material (e.g., 4-0 chromic gut or silk).
-
Von Frey filaments for assessing mechanical allodynia.
-
This compound solution for injection.
-
Control vehicle solution.
-
Male or female mice.
Procedure:
-
Surgery: Anesthetize the mouse. Make an incision on the lateral side of the mid-thigh to expose the sciatic nerve.
-
Ligation: Loosely tie 3-4 ligatures around the sciatic nerve with a 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Closure: Close the muscle and skin layers with sutures.
-
Recovery: Allow the mice to recover for several days (e.g., 7-14 days) for the neuropathic pain to develop.
-
Baseline Assessment: Measure the baseline mechanical allodynia using von Frey filaments. This is done by applying filaments of increasing force to the plantar surface of the hind paw and determining the force at which the mouse withdraws its paw.
-
Drug Administration: Administer this compound or vehicle to the mice.
-
Post-treatment Assessment: At various time points after drug administration, reassess the mechanical withdrawal threshold.
-
Data Analysis: Compare the withdrawal thresholds before and after treatment, and between the this compound and vehicle groups. An increase in the withdrawal threshold indicates an anti-allodynic effect.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo analgesia study in mice.
Caption: General experimental workflow for in vivo analgesia studies in mice.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TRPV1 in analgesia without the confounding pungent effects of capsaicin. The provided dosage information and detailed protocols for various mouse pain models offer a solid foundation for researchers to design and execute robust in vivo studies. As with any pharmacological study, it is recommended to perform dose-response experiments to determine the optimal dose for the specific experimental conditions.
References
- 1. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Olvanil Cytotoxicity in Melanoma Cells using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olvanil, a non-pungent synthetic analog of capsaicin, has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines. As a ligand for the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid receptor 1 (CB1), its mechanism of action involves the modulation of key cellular signaling pathways, making it a compound of interest in melanoma research. This document provides a detailed protocol for assessing the cytotoxicity of this compound in melanoma cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for quantifying cell viability.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.
Data Presentation
The cytotoxic effect of this compound on various human melanoma cell lines after a 72-hour incubation period is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Description | This compound IC50 (µg/mL) | This compound IC50 (µM) |
| A375 | Primary Malignant Melanoma | 11.51 ± 0.41 | 27.21 ± 0.97 |
| SK-MEL 28 | Metastatic Malignant Melanoma | 13.02 ± 0.45 | 30.78 ± 1.06 |
| FM55P | Primary Malignant Melanoma | 12.03 ± 0.21 | 28.44 ± 0.50 |
| FM55M2 | Metastatic Malignant Melanoma | 13.44 ± 0.29 | 31.78 ± 0.69 |
Data is presented as mean ± SEM.[1]
Experimental Protocols
Materials and Reagents
-
Human melanoma cell lines (e.g., A375, SK-MEL 28, FM55P, FM55M2)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% Fetal Bovine Serum and 2mM L-Glutamine)
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Step-by-Step Protocol
1. Cell Seeding (Day 1):
-
Culture the desired melanoma cell lines in their recommended complete medium.
-
Harvest the cells using trypsin-EDTA, neutralize with complete medium, and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in complete medium to the appropriate seeding density. The following densities have been used for a 72-hour cytotoxicity assay[1]:
-
A375: 2 x 10⁴ cells/mL
-
SK-MEL 28: 3 x 10⁴ cells/mL
-
FM55P: 2 x 10⁴ cells/mL
-
FM55M2: 2 x 10⁴ cells/mL
-
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell adhesion and recovery.
2. This compound Treatment (Day 2):
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A suggested range to test, based on known IC50 values, is 1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells containing medium with the same final concentration of DMSO as the treated wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
3. MTT Assay (Day 5):
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
After the 72-hour incubation, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.
-
After the 4-hour incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
Signaling Pathway of this compound in Melanoma Cells
This compound exerts its cytotoxic effects through a complex signaling network initiated by its interaction with TRPV1 and CB1 receptors. Activation of these receptors can lead to an influx of calcium ions and the modulation of downstream signaling pathways, including the MAPK and AMPK pathways, ultimately culminating in apoptosis and reduced cell proliferation.
Caption: this compound's proposed mechanism of action in melanoma cells.
References
Application Notes and Protocols for Olvanil in Patch-Clamp Studies of TRPV1 Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Olvanil, a non-pungent synthetic analog of capsaicin, in patch-clamp electrophysiological studies of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document includes detailed protocols, quantitative data for experimental planning, and visualizations of key pathways and workflows.
Introduction to this compound and TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including heat (>43°C), acidic conditions, and pungent chemicals like capsaicin.[1][2] Its activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of pain signals.[3] Due to its critical role in pain and inflammation, TRPV1 is a significant target for analgesic drug development.
This compound is a synthetic analog of capsaicin that acts as an agonist at the TRPV1 receptor.[4] A key advantage of this compound is its non-pungent nature compared to capsaicin, which makes it a valuable tool for investigating TRPV1 function without inducing the strong initial nociceptive response.[5] this compound has been shown to activate and subsequently desensitize TRPV1 channels, a property being explored for its therapeutic potential in pain management. Furthermore, this compound's effects can also be mediated through interactions with the cannabinoid system, specifically CB1 receptors, offering a dual mechanism of action.
Quantitative Data: this compound's Potency on TRPV1 Channels
The following table summarizes the half-maximal effective concentration (EC50) values for this compound in activating TRPV1 channels from various patch-clamp studies. For comparison, EC50 values for the canonical agonist, capsaicin, are also provided. These values are crucial for designing dose-response experiments and understanding the relative potency of this compound.
| Agonist | Cell Type | Species | EC50 (µM) | Reference |
| This compound | Nodose and Jugular Neurons | Guinea Pig | ~30 | |
| Capsaicin | HEK293 cells expressing mouse TRPV1 | Mouse | 0.146 ± 0.039 | |
| Capsaicin | HEK293 cells | Rat | 0.440 ± 0.066 | |
| Capsaicin | CHO cells expressing rat TRPV1 | Rat | 0.36 ± 0.09 |
Note: EC50 values can vary depending on the expression system, specific splice variants of the channel, and experimental conditions such as temperature and pH.
Signaling Pathways
Activation of TRPV1 by this compound initiates a cascade of intracellular events. The primary event is the influx of Ca2+, which then acts as a second messenger to modulate various downstream signaling pathways.
Caption: TRPV1 signaling cascade upon this compound binding.
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for this compound Application on TRPV1-Expressing HEK293 Cells
This protocol outlines the steps for recording this compound-induced currents from HEK293 cells transiently or stably expressing TRPV1 channels using the whole-cell patch-clamp technique.
1. Cell Preparation
-
Culture HEK293 cells expressing the desired TRPV1 construct on glass coverslips in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Use cells for recording 24-48 hours after plating or transfection.
2. Solutions
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
3. Electrophysiological Recording
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
After establishing a stable giga-seal, apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Allow the cell to stabilize for a few minutes before starting the experiment.
4. This compound Application and Data Acquisition
-
Record baseline current for 1-2 minutes.
-
Apply this compound at the desired concentration using a perfusion system.
-
Record the inward current elicited by this compound.
-
For dose-response experiments, apply increasing concentrations of this compound to the same cell, with washout periods in between, or use a cumulative concentration-response protocol.
-
Data can be acquired using an appropriate amplifier and data acquisition software.
Caption: Experimental workflow for a patch-clamp study with this compound.
Logical Relationships in TRPV1 Activation
The activation of TRPV1 by different stimuli involves distinct but interacting molecular domains. This compound, like capsaicin, binds to an intracellular pocket, which is allosterically coupled to the channel's gate.
References
- 1. What are the therapeutic applications for TRPV1 agonists? [synapse.patsnap.com]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV1 activation is not an all-or-none event: TRPV1 partial agonism/antagonism and its regulatory modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Olvanil's Effect on Melanoma Cell Proliferation
A Comprehensive Analysis of BrdU Incorporation in A375 and SK-MEL-28 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and quantitative data on the anti-proliferative effects of Olvanil, a synthetic cannabinoid and vanilloid receptor agonist, on the human malignant melanoma cell lines A375 and SK-MEL-28. The primary method for assessing cell proliferation is the 5-bromo-2'-deoxyuridine (BrdU) incorporation assay. Furthermore, this document outlines the putative signaling pathways involved and presents the experimental workflow in a clear, visual format.
Introduction
This compound is a structural analog of capsaicin that exhibits agonist activity at both the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid receptor 1 (CB1).[1][2][3][4] Its potential as an anti-cancer agent is under investigation, particularly in aggressive malignancies like melanoma.[1] The A375 and SK-MEL-28 cell lines, representing primary and metastatic melanoma respectively, serve as critical models for studying the efficacy of novel therapeutic compounds. The BrdU proliferation assay is a reliable method for quantifying the synthesis of new DNA, a hallmark of proliferating cells. This document details the application of this assay to evaluate the dose-dependent effects of this compound on melanoma cell proliferation.
Quantitative Data Summary
The anti-proliferative effects of this compound on A375 and SK-MEL-28 cells were evaluated after 72 hours of treatment using a BrdU incorporation assay. The data, presented as a percentage of the control (untreated cells), is summarized below.
Table 1: Effect of this compound on A375 Cell Proliferation
| This compound Concentration (µg/mL) | Mean Proliferation (% of Control) ± SEM |
| 0 (Control) | 100 ± 0 |
| 10 | ~95 ± 5 |
| 20 | ~85 ± 6 |
| 30 | ~70 ± 7 |
| 40 | ~55 ± 8 |
Data is estimated from graphical representations in the cited literature and presented as mean ± standard error of the mean (SEM).
Table 2: Effect of this compound on SK-MEL-28 Cell Proliferation
| This compound Concentration (µg/mL) | Mean Proliferation (% of Control) ± SEM |
| 0 (Control) | 100 ± 0 |
| 10 | ~90 ± 4 |
| 20 | ~75 ± 5 |
| 30 | ~60 ± 6 |
| 40 | ~45 ± 7 |
Data is estimated from graphical representations in the cited literature and presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Cell Culture
-
Cell Lines: A375 (primary malignant melanoma) and SK-MEL-28 (metastatic malignant melanoma) are used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
BrdU Proliferation Assay
This protocol is adapted from standard BrdU assay procedures.
-
Cell Seeding: Seed A375 or SK-MEL-28 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells. Incubate for 72 hours.
-
BrdU Labeling: Add 10 µL of BrdU labeling solution (final concentration 10 µM) to each well. Incubate for an additional 2-4 hours at 37°C. A set of wells without BrdU labeling should be included as a background control.
-
Fixation and Denaturation:
-
Carefully remove the medium from the wells.
-
Add 200 µL of Fixing Solution to each well and incubate for 30 minutes at room temperature.
-
Remove the Fixing Solution and add 100 µL of anti-BrdU antibody solution.
-
-
Detection:
-
Remove the fixing/denaturing solution.
-
Wash the wells three times with Phosphate Buffered Saline (PBS).
-
Add 100 µL of a peroxidase-conjugated secondary antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
-
Substrate Reaction: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is apparent.
-
Stopping the Reaction: Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control.
Visualizations
Experimental Workflow
Caption: Workflow for BrdU Proliferation Assay with this compound.
Putative Signaling Pathway of this compound in Melanoma Cells
Caption: this compound signaling in melanoma cells.
Discussion
The data indicates that this compound inhibits the proliferation of both A375 and SK-MEL-28 melanoma cell lines in a dose-dependent manner, as measured by the BrdU assay. The metastatic cell line, SK-MEL-28, appears to be slightly more sensitive to this compound's anti-proliferative effects.
The mechanism of action for this compound is believed to be mediated through its interaction with TRPV1 and CB1 receptors. Activation of TRPV1 channels can lead to an influx of calcium ions, which, depending on the cellular context, can trigger apoptotic pathways. Concurrently, activation of CB1 receptors, which are G-protein coupled, can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on cell proliferation pathways. The combined activation of these receptors likely contributes to the observed reduction in melanoma cell proliferation.
These findings suggest that this compound may be a promising candidate for further investigation as a therapeutic agent for melanoma. Future studies could explore the synergistic effects of this compound with other chemotherapeutic agents and further elucidate the downstream molecular players in its anti-proliferative signaling cascade.
References
- 1. Comparison of the Anticancer Effects of Arvanil and this compound When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Anticancer Effects of Arvanil and this compound When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines-An Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Olvanil in Xenograft Models of Human Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olvanil, a non-pungent synthetic analog of capsaicin, has emerged as a compound of interest in oncology research.[1] As an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, this compound offers a unique mechanism of action with potential therapeutic applications in various human cancers.[2][3][4] Unlike its pungent counterpart, capsaicin, this compound presents a more favorable side-effect profile, making it a promising candidate for further investigation.[5] These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.
Mechanism of Action
This compound primarily exerts its effects through the activation of TRPV1, a non-selective cation channel. This activation triggers a cascade of downstream events that can impact tumor growth, metastasis, and the tumor microenvironment. Notably, the anti-cancer effects of this compound are not always directly cytotoxic but can be mediated through complex neuro-immune pathways. In some contexts, its anti-invasive activity has been shown to be independent of TRPV1 and mediated by the AMPK pathway.
Data Summary: this compound in Human Cancer Xenograft Models
The following table summarizes the quantitative data from preclinical studies utilizing this compound in xenograft models of human cancers.
| Cancer Type | Cell Line | Xenograft Model | This compound Dosage & Administration | Key Findings | Reference |
| Breast Carcinoma | 4TBM (Brain Metastatic) | Orthotopic (mammary fat pad) in Balb/c mice | 5 mg/kg, intraperitoneal (i.p.) injection | Markedly suppressed lung and liver metastasis without altering primary tumor growth. Increased T cell count and intra-tumoral CD8+ T cell recruitment. |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo study using this compound in a breast cancer xenograft model, based on published research.
Cell Culture
-
Cell Line: 4TBM metastatic breast carcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Xenograft Model Establishment
-
Animal Model: Female Balb/c mice, 6-8 weeks old.
-
Cell Preparation: Harvest 4TBM cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Orthotopic Injection: Anesthetize the mice. Inject 1 x 10^6 cells in 100 µL of PBS into the fourth mammary fat pad.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
This compound Preparation and Administration
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solution: Dilute the stock solution in sterile PBS or saline to the final desired concentration for injection. The final concentration of DMSO should be minimal to avoid toxicity.
-
Administration: Once tumors reach a palpable size (e.g., ~100 mm³), begin treatment. Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection daily or as per the experimental design. A control group receiving vehicle only should be included.
Endpoint Analysis
-
Primary Tumor Growth: Continue to monitor the primary tumor volume throughout the study.
-
Metastasis Assessment: At the end of the study, euthanize the mice and harvest organs such as the lungs and liver. Fix the tissues in 10% formalin, embed in paraffin, and perform histological analysis (e.g., H&E staining) to quantify metastatic nodules.
-
Immunohistochemistry: Analyze the primary tumor and metastatic tissues for markers of interest, such as CD8+ T cells, to assess the immune response.
-
Flow Cytometry: Analyze immune cell populations in the spleen and tumor-draining lymph nodes to further characterize the systemic and local immune response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of this compound's action and a typical experimental workflow for its use in xenograft models.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, particularly in the context of metastasis. Its unique mechanism of action, involving the activation of TRPV1 and subsequent modulation of the neuro-immune axis, warrants further investigation. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic utility of this compound in various cancer types.
References
- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New options for targeting TRPV1 receptors for cancer treatment: odorous Chinese herbal medicine [frontiersin.org]
- 3. New options for targeting TRPV1 receptors for cancer treatment: odorous Chinese herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Non-pungent long chain capsaicin-analogs arvanil and this compound display better anti-invasive activity than capsaicin in human small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Olvanil-Induced TRPV1 Desensitization In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in nociception and inflammatory pain. Its activation by agonists like capsaicin and its synthetic, non-pungent analog Olvanil, leads to an initial excitatory response followed by a period of reduced sensitivity, a phenomenon known as desensitization.[1] This desensitization is a critical mechanism underlying the analgesic effects of TRPV1 agonists and is a key area of investigation in the development of novel pain therapeutics.[1][2] this compound, in particular, is a valuable tool for these studies as it induces desensitization with minimal pungency compared to capsaicin.[2][3]
These application notes provide detailed protocols for measuring this compound-induced TRPV1 desensitization in vitro using two common and robust techniques: calcium imaging and whole-cell patch-clamp electrophysiology.
Key Concepts in TRPV1 Desensitization
TRPV1 desensitization is a complex process involving multiple intracellular signaling pathways. Upon agonist binding and channel opening, an influx of calcium ions (Ca²⁺) into the cell is a primary trigger for desensitization. This increase in intracellular Ca²⁺ initiates a cascade of events, including the activation of Ca²⁺-dependent enzymes and binding proteins.
Key mediators of TRPV1 desensitization include:
-
Calmodulin (CaM): A calcium-binding protein that can directly interact with TRPV1 to promote its desensitization.
-
Calcineurin: A Ca²⁺/calmodulin-dependent phosphatase that dephosphorylates TRPV1, contributing to its desensitization.
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases can phosphorylate TRPV1, and their activity is often modulated during the desensitization process.
The interplay of these signaling molecules results in a reduction of the channel's response to subsequent agonist applications.
Data Presentation
The following tables summarize quantitative data related to this compound and its effects on TRPV1, providing a quick reference for experimental design.
Table 1: this compound Activity Profile
| Parameter | Value | Species | Reference |
| EC₅₀ (TRPV1) | ~1.56 µM | Mouse | |
| Pungency | Non-pungent | Rat |
Table 2: Quantitative Measurement of this compound-Induced TRPV1 Desensitization (Calcium Imaging)
| Experimental Condition | Observation | Cell Type | Reference |
| Initial this compound (100 nM) Application | Robust increase in intracellular Ca²⁺ | Cultured DRG neurons | |
| Second this compound (100 nM) Application (after 45 min washout) | Calcium response is ~60.2% of the initial response | Cultured DRG neurons | |
| Capsaicin (100 nM) Application after this compound (100 nM) Pre-treatment | Capsaicin-evoked calcium response is significantly reduced compared to control | Cultured DRG neurons |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for Measuring TRPV1 Desensitization
This protocol details the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound application in cultured cells expressing TRPV1.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-TRPV1 stable cell line or primary dorsal root ganglion (DRG) neurons)
-
Culture medium (e.g., DMEM)
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution (in DMSO or ethanol)
-
Capsaicin stock solution (positive control)
-
Vehicle control (e.g., 0.1% DMSO in HBSS)
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Preparation:
-
Plate TRPV1-expressing cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Culture cells to an appropriate confluency (typically 70-90%).
-
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM (e.g., 1-5 µM) with 0.02% Pluronic F-127 in HBSS.
-
Remove culture medium from the cells and wash once with HBSS.
-
Add the dye-loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with HBSS to remove excess dye.
-
Add fresh HBSS to the cells and allow them to rest for at least 15 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Measuring this compound-Induced Desensitization:
-
Acquire a baseline fluorescence reading for a stable period (e.g., 1-2 minutes).
-
First Agonist Application: Apply this compound at the desired concentration (e.g., 100 nM) and record the change in fluorescence intensity for a set duration (e.g., 1-5 minutes).
-
Washout: Perfuse the cells with fresh HBSS for an extended period (e.g., 45 minutes) to allow for receptor recovery.
-
Second Agonist Application: Re-apply the same concentration of this compound and record the fluorescence response. The magnitude of this second response compared to the first indicates the level of homologous desensitization.
-
Heterologous Desensitization (Optional): After the washout period following the initial this compound application, apply a different TRPV1 agonist, such as capsaicin (e.g., 100 nM), to assess cross-desensitization.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340/380 nm). For single-wavelength dyes like Fluo-4, use the raw fluorescence intensity.
-
Normalize the fluorescence data to the baseline reading.
-
Quantify the peak response (amplitude) for each agonist application.
-
Calculate the percentage of desensitization using the following formula: % Desensitization = (1 - (Peak Response 2 / Peak Response 1)) * 100
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Measuring TRPV1 Desensitization
This protocol provides a method to directly measure the ion channel activity of TRPV1 in response to this compound and quantify desensitization by recording changes in membrane current.
Materials:
-
TRPV1-expressing cells
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (Bath) Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution: (in mM) 140 CsCl, 10 HEPES, 1 EGTA; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
This compound stock solution
-
Capsaicin stock solution
-
Vehicle control
Procedure:
-
Cell Preparation and Pipette Fabrication:
-
Plate cells on coverslips suitable for patch-clamp recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
-
Establishing Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
First Agonist Application: Apply this compound (e.g., 1 µM) to the cell via a perfusion system and record the inward current. Continue the application until the current peaks and begins to decay, indicating the onset of desensitization.
-
Washout: Perfuse the cell with extracellular solution for a defined period (e.g., 5-10 minutes) to allow for recovery from desensitization.
-
Second Agonist Application: Re-apply the same concentration of this compound and record the resulting current.
-
Voltage-Ramp Protocol (Optional): To study the current-voltage (I-V) relationship, apply a voltage ramp (e.g., from -100 mV to +100 mV over 500 ms) before, during the peak of the agonist response, and after the washout.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for both the first and second agonist applications.
-
Calculate the percentage of desensitization as described in the calcium imaging protocol.
-
Analyze the decay kinetics of the current during the initial agonist application by fitting the decay phase to an exponential function to determine the time constant of desensitization.
-
If using a voltage-ramp protocol, plot the current as a function of voltage to observe any changes in the I-V relationship, such as a shift in the reversal potential or a change in rectification.
-
Visualizations
TRPV1 Desensitization Signaling Pathway
Caption: Signaling pathways in this compound-induced TRPV1 desensitization.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for the calcium imaging-based desensitization assay.
Experimental Workflow for Patch-Clamp Assay
Caption: Workflow for the patch-clamp-based desensitization assay.
References
- 1. Structural determinant of TRPV1 desensitization interacts with calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Olvanil Technical Support Center: Troubleshooting Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Olvanil, its poor aqueous solubility presents a significant experimental hurdle. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing this compound solutions for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound (N-Vanillyloleoylamide) is a synthetic analog of capsaicin.[1][2] It is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the vanilloid receptor 1.[3][4] this compound also interacts with the endocannabinoid system, acting as a CB1 cannabinoid receptor agonist and an inhibitor of anandamide uptake.
Q2: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a lipophilic molecule, meaning it has poor water solubility. This is a common challenge for many drug candidates and can lead to issues with bioavailability and consistent experimental results.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Common and effective solvents include dimethyl sulfoxide (DMSO) and ethanol.
Q4: Can I prepare an this compound solution directly in an aqueous buffer?
Directly dissolving this compound in aqueous buffers like PBS is generally not recommended due to its poor solubility. However, for applications requiring an organic solvent-free solution, it is possible to dissolve this compound in 0.1 M sodium carbonate (Na2CO3) at 1 mg/ml and then dilute it with PBS (pH 7.2) to the desired concentration. It is advised not to store this aqueous solution for more than one day.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. When stored at -80°C in DMSO, the stock solution is stable for up to 6 months. At -20°C, it is stable for about one month.
Troubleshooting Guide: Precipitation Issues
One of the most frequent problems encountered when working with this compound is the precipitation of the compound upon its dilution from an organic stock solution into an aqueous medium, such as cell culture media or physiological buffers.
Issue: My this compound solution becomes cloudy or forms a precipitate when I dilute my DMSO stock into my aqueous experimental medium.
This "crashing out" effect occurs when the concentration of the organic solvent is significantly lowered upon dilution, and the aqueous medium cannot maintain the lipophilic this compound in solution.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound to a level below its solubility limit in the aqueous medium.
-
Optimize the Dilution Process:
-
Use Pre-warmed Media: Always use aqueous media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.
-
Slow, Dropwise Addition: Add the this compound stock solution to the aqueous medium slowly, drop-by-drop, while continuously vortexing or swirling the medium. This facilitates rapid and thorough mixing and prevents the formation of localized high concentrations of this compound that can precipitate.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of the this compound stock in the pre-warmed medium, and then perform the final dilution to the desired concentration.
-
-
Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally below 0.5%, as higher concentrations can have physiological effects on cells. However, a minimal amount of DMSO is necessary to aid solubility.
-
Consider Solubilizing Agents: For particularly challenging applications, the use of solubilizing agents may be necessary. These can include:
-
Bovine Serum Albumin (BSA): Can help to keep hydrophobic compounds in solution.
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Note: Any solubilizing agent must be tested for its potential effects on your specific experimental system.
-
Data Presentation: this compound Solubility
The following table summarizes the maximum soluble concentrations of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 100 | ~239.45 |
| Ethanol | 25 - 31 | ~59.86 - 74.23 |
| Dimethylformamide (DMF) | 15 | ~35.92 |
| 0.1 M Na2CO3 | 1 | ~2.39 |
Molecular Weight of this compound is approximately 417.63 g/mol .
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cellular Assays
This protocol outlines the steps for preparing this compound solutions for treating cells in culture, minimizing the risk of precipitation.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in an ultrasonic bath. Gentle warming to 37°C can also aid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a water bath.
-
To prepare a 10 µM working solution, first create an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM solution.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.
-
During each dilution step, add the this compound solution dropwise while gently swirling the medium.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Protocol 2: Calcium Imaging Assay to Measure TRPV1 Activation
This protocol describes a general method for assessing the activation of TRPV1 channels in cultured sensory neurons using a calcium-sensitive fluorescent dye.
-
Cell Preparation:
-
Culture dorsal root ganglion (DRG) neurons on glass coverslips suitable for microscopy.
-
Wash the cells three times with a calcium imaging buffer (e.g., 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgSO4, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye, such as Fura-2 AM (e.g., 5 µM), in the imaging buffer containing a small amount of fetal calf serum for 30 minutes in the dark at 37°C.
-
-
Baseline Measurement:
-
Wash the cells again to remove excess dye and place the coverslip in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Continuously perfuse the cells with the imaging buffer and record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) for several minutes.
-
-
This compound Application:
-
Prepare the final working concentration of this compound in the imaging buffer immediately before use, following the dilution protocol described above.
-
Switch the perfusion to the this compound-containing buffer and record the changes in the fluorescence ratio, which indicate an increase in intracellular calcium upon TRPV1 activation.
-
-
Data Analysis:
-
The change in fluorescence ratio is proportional to the change in intracellular calcium concentration. The response to this compound can be quantified by measuring the peak amplitude of the fluorescence signal above the baseline.
-
Visualizations
Caption: Simplified signaling pathways of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Enhancing Olvanil's Oral Bioavailability
Disclaimer: As of late 2025, specific studies detailing the formulation of Olvanil into advanced oral drug delivery systems (e.g., nanoparticles, nanoemulsions) are not extensively available in the public domain. However, due to the significant structural and functional similarities between this compound and its well-known analog, Capsaicin, this guide will leverage data and protocols from Capsaicin nanoformulation studies to provide a detailed and practical framework for researchers working with this compound. The principles, experimental designs, and troubleshooting advice are directly applicable.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound poor?
A1: The poor oral bioavailability of this compound is not due to a lack of absorption from the gastrointestinal tract, but rather because it undergoes extensive first-pass metabolism.[1] After absorption, the drug is transported to the liver via the portal vein, where a significant portion is metabolized before it can reach systemic circulation. This results in very low concentrations of the intact drug in the plasma after oral administration.[1]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The main goal is to bypass or reduce first-pass metabolism. Key strategies include:
-
Nanoformulations: Encapsulating this compound in nanocarriers like Solid Lipid Nanoparticles (SLNs), Polymeric Nanoparticles, or Nanoemulsions. These systems can enhance absorption through the lymphatic pathway, which drains into the systemic circulation while bypassing the liver.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion in the gut. This can improve solubility and promote lymphatic uptake.
-
Mucoadhesive Formulations: Designing formulations that adhere to the intestinal mucosa can increase residence time and facilitate direct absorption, potentially reducing the extent of pre-systemic metabolism.
Q3: How do nanoformulations, such as those used for Capsaicin, improve bioavailability?
A3: Nanoformulations enhance the bioavailability of analogous compounds like Capsaicin in several ways. For instance, methoxy poly(ethylene glycol)-poly(ε-caprolactone) (MPEG-PCL) nanoparticles have been shown to increase the area under the curve (AUC) for Capsaicin by approximately 6-fold compared to a free suspension.[3] Similarly, liposomal formulations increased the relative bioavailability by 3.34-fold.[4] These improvements are achieved by protecting the drug from degradation, increasing its absorption, and facilitating a sustained-release profile.
Q4: What kind of bioavailability improvement can be expected with these advanced formulations?
A4: Based on studies with the analogous compound Capsaicin, significant improvements are possible. Nanoemulsions have demonstrated the potential to increase relative bioavailability by up to 131.7% compared to a control substance. Polymeric nanoparticles have been recorded to increase the AUC by about 6-fold. While these results are for Capsaicin, they suggest a strong potential for similar enhancements with this compound.
Troubleshooting Guide
Issue 1: Low encapsulation efficiency (<70%) of this compound in lipid nanoparticles.
-
Question: My this compound-loaded Solid Lipid Nanoparticles (SLNs) show low encapsulation efficiency. What could be the cause and how can I fix it?
-
Answer:
-
Check Lipid Solubility: this compound might have limited solubility in the solid lipid you have selected. Solution: Screen various solid lipids (e.g., Compritol® 888 ATO, Glyceryl Monostearate, Stearic Acid) to find one in which this compound has higher solubility at the temperature used for homogenization.
-
Drug Partitioning: During the cooling phase of hot homogenization, the drug may be expelled from the crystallizing lipid matrix. Solution: Try a cold homogenization technique. This involves dissolving the drug in the melted lipid, rapidly cooling to form a solid lipid matrix with entrapped drug, and then homogenizing the solid material at a low temperature.
-
Surfactant Concentration: The surfactant concentration may be insufficient to properly emulsify the lipid phase, leading to larger particles and drug loss. Solution: Optimize the concentration of your surfactant (e.g., Poloxamer 188, Tween® 80). Create a series of formulations with varying surfactant-to-lipid ratios to find the optimal balance for small particle size and high encapsulation.
-
Issue 2: The particle size of the nanoformulation is too large (>200 nm) or shows high polydispersity (PDI > 0.3).
-
Question: I'm preparing this compound nanoformulations using high-pressure homogenization, but the particle size is inconsistent and large. What should I adjust?
-
Answer:
-
Homogenization Parameters: The pressure and number of homogenization cycles are critical. Insufficient energy input will result in a coarse emulsion. Solution: Increase the homogenization pressure (typically in the range of 500–1500 bar) and the number of cycles (usually 3–5 cycles are necessary).
-
Pre-emulsion Quality: The quality of the initial coarse emulsion before high-pressure homogenization is crucial. Solution: Ensure the pre-emulsion is finely dispersed using a high-shear mixer (e.g., Ultra-Turrax®) before it enters the high-pressure homogenizer.
-
Component Concentrations: High lipid concentration can increase the viscosity of the dispersed phase, reducing homogenization efficiency. Solution: Try reducing the total lipid concentration in your formulation. Also, ensure your surfactant concentration is optimal for the amount of lipid used.
-
Issue 3: In vivo pharmacokinetic study shows a high Cmax but a rapid drop in plasma concentration, indicating continued first-pass effect.
-
Question: My this compound nanoformulation shows a high initial peak in plasma concentration, but it disappears quickly, similar to the free drug. Why isn't it bypassing the first-pass effect?
-
Answer:
-
Formulation Instability in Vivo: The nanoparticles might be unstable in the gastrointestinal environment, leading to premature release of this compound before lymphatic uptake can occur. Solution: Incorporate protective polymers like chitosan or alginate to form multi-layered nanoemulsions, which can offer greater stability. For SLNs, ensure the lipid matrix is stable and doesn't undergo polymorphic transitions that could expel the drug.
-
Insufficient Lymphatic Uptake: The formulation's properties may not be optimal for promoting lymphatic transport. This pathway is favored by highly lipophilic drugs formulated in lipid-based systems. Solution: Ensure your formulation uses long-chain triglycerides as the oil/lipid phase, as these are more readily processed into chylomicrons, the primary vehicles for lymphatic transport.
-
Burst Release: The formulation may exhibit a high "burst release," where a significant portion of the drug is adsorbed on the nanoparticle surface rather than encapsulated. Solution: Optimize the preparation method to maximize encapsulation. For polymeric nanoparticles, a dialysis method can be used during purification to remove unencapsulated and loosely bound drug.
-
Data Presentation: Pharmacokinetic Parameters of Capsaicin Nanoformulations
The following tables summarize quantitative data from studies on Capsaicin, a close analog of this compound, to illustrate the potential improvements in oral bioavailability.
Table 1: Formulation Characteristics of Different Capsaicin Nanocarriers
| Formulation Type | Core Components | Average Diameter (nm) | Encapsulation Efficiency (%) | Reference |
| Liposomes | Phospholipid, Cholesterol | 52.2 ± 1.3 | 81.9 ± 2.4 | |
| Polymeric Nanoparticles | MPEG-PCL | 82.5 ± 0.5 | ~90% (based on 14% drug loading) | |
| Nanoemulsions | Alginate/Chitosan Coated | 150 - 300 | Not Reported |
Table 2: Comparison of In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Free Capsaicin Suspension | 35 | 491.9 ± 17.9 | 0.5 | 1856.3 ± 103.1 | - | |
| Capsaicin Polymeric NPs | 35 | 743.4 ± 10.7 | 4.0 | 11130.2 ± 321.4 | ~6-fold | |
| Free Capsaicin | 10 | 103.3 ± 15.6 | 1.0 | 258.9 ± 45.7 | - | |
| Capsaicin Liposomes | 10 | 160.7 ± 20.4 | 2.0 | 865.1 ± 110.2 | 3.34-fold |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via High-Pressure Homogenization (Hot Homogenization Technique)
This protocol is adapted from standard methods for preparing SLNs.
-
Preparation of Lipid Phase: Weigh the solid lipid (e.g., Compritol® 888 ATO) and this compound. Dissolve or disperse the this compound in the lipid by heating the mixture to 5-10°C above the melting point of the lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Tween® 80 or Poloxamer 188) in double-distilled water and heat it to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot aqueous phase to the melted lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax®) at approximately 10,000 rpm for 5-10 minutes. This creates a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (HPH) that has been pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The cooling process allows the lipid to recrystallize, forming solid lipid nanoparticles with this compound encapsulated within.
-
Storage: Store the resulting SLN dispersion at 4°C for further analysis.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol is a generalized procedure based on pharmacokinetic studies of analogous compounds.
-
Animal Acclimatization: Use male Sprague-Dawley or Wistar rats (200-250 g). Acclimatize the animals for at least one week before the experiment, with free access to a standard diet and water.
-
Fasting: Fast the rats overnight (12-18 hours) before oral administration of the formulations, ensuring free access to water.
-
Group Allocation: Divide the rats into groups (n=6 per group), for example:
-
Group 1: Control (Free this compound suspended in 0.5% carboxymethyl cellulose).
-
Group 2: Test Formulation (e.g., this compound-loaded SLNs).
-
Group 3 (Optional): Intravenous administration of this compound (dissolved in a suitable vehicle like DMSO/saline) to determine absolute bioavailability.
-
-
Administration: Administer the respective formulations to each rat via oral gavage at a predetermined dose of this compound. For the IV group, inject the solution via the tail vein.
-
Blood Sampling: Collect blood samples (~0.3 mL) from the tail vein or via a jugular vein cannula at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Calculate the relative oral bioavailability of the test formulation compared to the control.
Visualizations
Caption: this compound activates the TRPV1 channel, leading to ion influx and neuronal signaling.
Caption: Workflow for developing and evaluating an this compound nanoformulation.
Caption: Troubleshooting decision tree for optimizing this compound nanoformulations.
References
- 1. The antinociceptive effect and pharmacokinetics of this compound following oral and subcutaneous dosing in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Oral delivery of capsaicin using MPEG-PCL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved oral bioavailability of capsaicin via liposomal nanoformulation: preparation, in vitro drug release and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Olvanil off-target effects in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects when using Olvanil in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound (N-Vanillyloleoylamide) is a synthetic, non-pungent analog of capsaicin.[1][2] Its primary molecular target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, where it acts as a potent agonist.[3] TRPV1 is a non-selective cation channel involved in detecting and transducing noxious stimuli, such as heat and low pH.[4][5]
Q2: What are the principal known off-target effects of this compound?
This compound has been reported to interact with several other molecular targets, which can lead to off-target effects. These include:
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Cannabinoid Receptor 1 (CB1): this compound may bind to CB1 receptors, although it is considered a weak agonist. Some studies, however, indicate that its analgesic and desensitizing effects occur independently of CB1 receptor activation.
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Anandamide Transporter: this compound can block the uptake of the endocannabinoid anandamide.
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Voltage-Activated Calcium Channels: Some of this compound's anti-nociceptive effects may be mediated by the inhibition of voltage-activated Ca2+ channels.
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AMP-activated protein kinase (AMPK) pathway: In certain cancer cell lines, this compound's anti-invasive properties have been shown to be mediated by the AMPK pathway, independent of both TRPV1 and CB1 receptors.
Q3: How does this compound's activity at TRPV1 compare to capsaicin?
While both are TRPV1 agonists, they exhibit key differences. This compound is considered "non-pungent" because its rate of TRPV1 activation is slower than that of capsaicin. This slower activation rate leads to a more gradual depolarization, which allows voltage-dependent sodium and calcium channels to inactivate to a greater extent, reducing the pungent sensation. Despite this, this compound can be more potent than capsaicin in stimulating certain functions, such as the efferent activity of sensory nerves. Furthermore, this compound can desensitize TRPV1 channels to subsequent stimulation by capsaicin more effectively than capsaicin itself.
Q4: How can I experimentally distinguish between on-target TRPV1 effects and off-target effects?
The most effective method is to use a combination of selective antagonists and genetic knockout/knockdown models.
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Selective Antagonists: Pre-treat your experimental system with a selective TRPV1 antagonist (e.g., capsazepine, I-RTX) before applying this compound. If the observed effect is abolished, it is likely mediated by TRPV1. Similarly, use a selective CB1 antagonist (e.g., rimonabant) to investigate the involvement of CB1 receptors.
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Genetic Models: Utilize cells or animal models where the gene for TRPV1 (or a suspected off-target like CB1) has been knocked out or its expression is knocked down using techniques like siRNA. The absence of a response to this compound in these models strongly indicates that the effect is dependent on that specific target.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound activity for easy reference and comparison.
Table 1: this compound Potency and Binding Affinity at Key Targets
| Target | Parameter | Value | Species | Reference |
| TRPV1 (VR1) | pEC₅₀ | 8.1 | Rat | |
| TRPV1 (VR1) | pEC₅₀ | 7.7 | Human | |
| Anandamide Transporter | IC₅₀ | 9 µM | - | |
| CB1 Receptor | Kᵢ | 1.6 µM | - |
Table 2: Example In Vitro Concentrations for this compound Experiments
| Experimental Model | Concentration | Observed Effect | Reference |
| Cultured DRG Neurons | 100 nM | Significant increase in intracellular Ca²⁺ | |
| CHO cells (guinea pig TRPV1) | ~10-100 nM | Full agonist activity (calcium influx) | |
| Melanoma Cell Lines (A375) | ~50-60 µM | IC₅₀ for viability reduction |
Troubleshooting Guide
Problem: I am observing inconsistent or unexpected results in my experiment.
-
Question: Could differences in experimental conditions be the cause?
-
Answer: Yes, the effects of this compound can be highly sensitive to the experimental setup. Factors such as the method of agonist delivery, duration of exposure, and temperature can significantly influence outcomes. For instance, prolonged exposure to this compound was required to activate certain nerve fibers that were initially unresponsive. Ensure all experimental parameters are consistent between trials.
-
-
Question: How can I confirm my this compound stock solution is active?
-
Answer: Always validate a new batch of this compound. A simple validation experiment is to apply it to a known TRPV1-expressing cell line (e.g., HEK293-hTRPV1) and measure the response, such as calcium influx. Compare this response to a known TRPV1 agonist like capsaicin.
-
Problem: I suspect my observed effect is mediated by CB1 receptors.
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Question: How do I design an experiment to confirm or rule out CB1 involvement?
-
Answer: The definitive experiment involves a selective CB1 receptor antagonist. Pre-incubate your cells or tissue with a validated CB1 antagonist, such as rimonabant, for an appropriate time before adding this compound. If the this compound-induced effect is diminished or abolished, it indicates CB1 involvement. A vehicle-only control and an this compound-only control are essential.
-
Workflow for Investigating CB1 Involvement
Workflow for confirming CB1 receptor involvement.
-
Problem: I am not observing the expected TRPV1 desensitization.
-
Question: What factors influence TRPV1 desensitization by this compound?
-
Answer: this compound is known to be a potent desensitizer of TRPV1, often more so than capsaicin. Desensitization is a complex process dependent on calcium influx. If you are not observing desensitization, check the following:
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This compound Concentration: Ensure you are using a concentration sufficient to elicit a robust initial activation (e.g., 100 nM in DRG neurons).
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Calcium Concentration: The extracellular calcium concentration must be sufficient to allow for the influx that triggers desensitization.
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Washout Period: Ensure your protocol includes an adequate washout period after the initial this compound application before re-challenging with an agonist.
-
-
Experimental Protocols
Protocol: Differentiating On-Target vs. Off-Target Effects Using Selective Antagonists in Cultured Neurons
This protocol uses calcium imaging to determine if an this compound-induced response is mediated by TRPV1 or CB1 receptors.
1. Materials:
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Cultured dorsal root ganglion (DRG) neurons or a TRPV1/CB1-expressing cell line.
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Fluorescent calcium indicator (e.g., Fura-2 AM).
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This compound stock solution (in ethanol or DMSO).
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TRPV1 antagonist: Capsazepine (in DMSO).
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CB1 antagonist: Rimonabant (in DMSO).
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Recording buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺).
2. Cell Preparation:
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Plate cells on glass coverslips suitable for microscopy.
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Load cells with the calcium indicator according to the manufacturer's instructions (e.g., incubate with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C).
-
Wash cells with recording buffer to remove excess dye.
3. Experimental Groups:
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Group 1 (Vehicle Control): Pre-treat with vehicle (e.g., 0.1% DMSO) for 15 minutes, then stimulate with this compound.
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Group 2 (TRPV1 Blockade): Pre-treat with Capsazepine (e.g., 10 µM) for 15 minutes, then stimulate with this compound.
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Group 3 (CB1 Blockade): Pre-treat with Rimonabant (e.g., 1 µM) for 15 minutes, then stimulate with this compound.
4. Data Acquisition:
-
Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric calcium imaging.
-
Establish a stable baseline fluorescence recording for 2-3 minutes.
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Perfuse the cells with the antagonist or vehicle solution for the pre-treatment period.
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Apply this compound (e.g., 100 nM) and record the change in intracellular calcium concentration for 5-10 minutes.
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At the end of the experiment, apply a depolarizing stimulus (e.g., high potassium solution) to confirm cell viability.
5. Data Analysis:
-
Calculate the change in intracellular calcium (e.g., change in Fura-2 340/380 nm ratio) in response to this compound for each group.
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Compare the peak response in the antagonist-treated groups (2 and 3) to the vehicle control group (1).
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A significant reduction in the response in Group 2 indicates a TRPV1-mediated effect. A reduction in Group 3 indicates a CB1-mediated effect.
Signaling and Logic Diagrams
This compound's On-Target and Potential Off-Target Pathways
On-target (TRPV1) and potential off-target signaling of this compound.
Logical Flow for Identifying the Source of an Effect
Decision tree for troubleshooting this compound's mechanism of action.
References
- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. This compound acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Olvanil Vehicle Selection and Precipitation Avoidance
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) for the successful in vivo administration of Olvanil, focusing on vehicle selection to prevent precipitation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the formulation and administration of this compound.
Q1: My this compound solution appears clear, but I suspect precipitation after injection, leading to inconsistent results. What's happening?
A1: This is a classic issue known as dilution-induced precipitation. This compound is highly soluble in organic solvents like DMSO but virtually insoluble in aqueous environments like blood or interstitial fluid.[1] When your formulation is injected, the organic solvent rapidly diffuses away, causing the local drug concentration to exceed its aqueous solubility limit, forcing it to crash out of solution as a solid precipitate.[2][3] This can lead to reduced bioavailability, local tissue irritation, and even embolism.
The diagram below illustrates this common mechanism.
Caption: Mechanism of dilution-induced precipitation of a lipophilic drug.
Q2: My this compound precipitated immediately while I was preparing the formulation. Why did this happen?
A2: This indicates an issue with the formulation procedure itself. Common causes include:
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Incorrect Order of Addition: Always dissolve this compound completely in the primary organic solvent (e.g., DMSO, ethanol) before slowly adding any aqueous components like saline or PBS. Adding the aqueous phase too quickly can cause the drug to precipitate.
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Exceeding Solubility Limits: You may be trying to achieve a concentration that is too high for the chosen vehicle system. Even with co-solvents, there is a maximum achievable concentration.
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Temperature Effects: Solubility can be temperature-dependent. Ensure all components are at room temperature unless the protocol specifies otherwise. A solution prepared warm may precipitate upon cooling.
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Insufficient Mixing Energy: Ensure vigorous mixing (vortexing, sonication) after each addition to maintain a homogenous solution.
Q3: How can I proactively test my formulation for its potential to precipitate in vivo?
A3: Before any animal administration, you should perform a simple in vitro precipitation assessment. This test mimics the dilution event that occurs upon injection. By mixing your final drug formulation with a physiological buffer (like Phosphate-Buffered Saline, PBS, pH 7.4) and observing for the formation of a precipitate, you can gauge the stability of your vehicle. A robust formulation should remain clear or only slightly hazy for a reasonable period. See the "Experimental Protocols" section for a detailed method.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that make its delivery challenging?
A1: this compound is a synthetic analogue of capsaicin. Like capsaicin, it is a lipophilic (fat-loving) molecule with a high molecular weight (417.63 g/mol ). This structure results in very poor aqueous solubility, making it difficult to dissolve in physiological fluids and challenging to formulate for parenteral (injectable) administration without causing precipitation.
Q2: What are the key components of a vehicle for a compound like this compound?
A2: A successful vehicle for a poorly soluble compound typically uses a multi-component system to enhance and maintain solubility. These can include:
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Primary Solvents: Organic solvents that can dissolve this compound at a high concentration (e.g., DMSO, Ethanol).
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Co-solvents / Solubilizers: Water-miscible agents that help bridge the solubility between the primary solvent and the final aqueous dilution (e.g., Polyethylene Glycols (PEG), Propylene Glycol (PG)).
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Surfactants: Amphiphilic molecules that form micelles to encapsulate the drug, preventing precipitation upon dilution (e.g., Solutol® EL, Cremophor® EL, Polysorbate 80).
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Precipitation Inhibitors: Polymers that can prolong a supersaturated state of the drug, delaying or preventing crystal formation (e.g., PVP, HPMC).
Q3: Can you provide a summary of common vehicles and their properties?
A3: Certainly. The table below summarizes the properties of this compound and common vehicle components.
| Component | Max Solubility of this compound | Role in Formulation | Key Considerations |
| This compound | Active Pharmaceutical Ingredient (API) | Lipophilic, poor aqueous solubility. | |
| DMSO | 100 mg/mL (239.44 mM) | Primary Solvent | Excellent solubilizer. Can be toxic at high concentrations (>10%). |
| Ethanol | 25 mg/mL | Primary Solvent / Co-solvent | Good solubilizer, less toxic than DMSO. Can cause stinging upon injection. |
| PEG 400 | Data not available | Co-solvent / Solubilizer | Increases viscosity, improves stability of the formulation. |
| Solutol® EL (Kolliphor® EL) | Data not available | Surfactant / Solubilizer | Forms micelles to prevent precipitation. Potential for hypersensitivity reactions. |
| Polysorbate 80 (Tween® 80) | Data not available | Surfactant / Solubilizer | Commonly used, generally well-tolerated surfactant. |
Experimental Protocols
Protocol 1: Preparation of a Ternary Vehicle Formulation (Example)
This protocol describes the preparation of a common vehicle consisting of 10% DMSO / 40% PEG 400 / 50% Saline .
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Calculate Required Mass: Determine the mass of this compound needed for your desired final concentration and volume.
-
Initial Dissolution: Weigh the this compound into a sterile conical tube. Add the calculated volume of 100% DMSO. Vortex or sonicate until the this compound is completely dissolved and the solution is perfectly clear.
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Add Co-solvent: Add the calculated volume of PEG 400 to the DMSO/Olvanil solution. Vortex thoroughly until the solution is homogenous.
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Aqueous Dilution: Add the calculated volume of sterile saline to the mixture slowly and dropwise while continuously vortexing. This is a critical step to prevent premature precipitation.
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Final Check & Filtration: Visually inspect the final formulation against a light source for any signs of precipitation. If it is clear, sterile-filter the solution through a 0.22 µm syringe filter suitable for organic solvents (e.g., PTFE).
Protocol 2: In Vitro Precipitation Assessment
This quick test helps predict the in vivo stability of your formulation.
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Preparation: Add 950 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to a clear microcentrifuge tube. This simulates the physiological environment.
-
Formulation Addition: Add 50 µL of your final, filtered this compound formulation (prepared as in Protocol 1) to the PBS. This creates a 1:20 dilution, mimicking injection.
-
Incubation & Observation: Gently invert the tube to mix. Incubate at 37°C.
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Analysis: Visually inspect the tube for any cloudiness, haziness, or visible precipitate immediately after mixing and at set time points (e.g., 5, 15, 30, and 60 minutes). A stable formulation will remain clear for an extended period.
Vehicle Selection Workflow
The following diagram outlines a logical workflow for developing a suitable vehicle for this compound, from initial considerations to final formulation.
Caption: A decision workflow for formulating this compound to avoid precipitation.
References
Technical Support Center: Optimizing Olvanil for TRPV1 Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Olvanil for effective Transient Receptor Potential Vanilloid 1 (TRPV1) desensitization. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during TRPV1 desensitization experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable TRPV1 desensitization after this compound application. | Suboptimal this compound Concentration: The concentration may be too low to induce robust activation and subsequent desensitization. | Increase the this compound concentration. A common starting concentration is 100 nM, but a dose-response curve (ranging from 10 nM to 1 µM) is recommended to determine the optimal concentration for your specific cell type and experimental conditions.[1] |
| Insufficient Incubation Time: The duration of this compound exposure may be too short. | Increase the incubation time. While a 1-minute application can be effective, longer periods may be necessary. However, prolonged exposure could lead to cytotoxicity. | |
| Low TRPV1 Expression: The cell line or primary cells may have low endogenous or transfected TRPV1 expression levels. | Verify TRPV1 expression using techniques like Western blot, qPCR, or immunocytochemistry. Consider using a cell line with higher TRPV1 expression or optimizing your transfection protocol. | |
| Incorrect Experimental Conditions: The absence of extracellular Ca2+ can prevent desensitization.[1][2] | Ensure your experimental buffer contains an adequate concentration of extracellular calcium (e.g., 1-2 mM). | |
| High cell death or cytotoxicity observed after this compound treatment. | This compound Concentration is Too High: While effective for desensitization, high concentrations of this compound can be toxic to cells. | Perform a cytotoxicity assay (e.g., LDH assay) to determine the optimal, non-toxic concentration range for your specific cells.[3] this compound has been shown to inhibit the proliferation of some cell lines at concentrations exceeding 30 µg/mL.[3] |
| Prolonged Exposure: Continuous exposure to even moderate concentrations of this compound can lead to cell death. | Reduce the incubation time. A brief application followed by a washout period is often sufficient to induce desensitization. | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be causing cytotoxicity at the final concentration used in the experiment. | Prepare a high-concentration stock solution of this compound and dilute it to the final working concentration, ensuring the final solvent concentration is minimal (e.g., <0.1%). Run a vehicle control to assess the effect of the solvent alone. | |
| Inconsistent or variable results between experiments. | This compound Stock Solution Instability: Improper storage of the this compound stock solution can lead to degradation and loss of potency. | Prepare fresh stock solutions regularly. Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Cell Passage Number: The characteristics of cultured cells, including receptor expression and signaling, can change with high passage numbers. | Use cells within a consistent and low passage number range for all experiments. | |
| Pipetting Errors or Inaccurate Dilutions: Inconsistent agonist concentration will lead to variable responses. | Ensure accurate and consistent preparation of all solutions. Calibrate pipettes regularly. | |
| TRPV1 response recovers too quickly after this compound-induced desensitization. | Rapid Resynthesis of PIP2: The recovery from desensitization is dependent on the resynthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). | This is an inherent cellular process. The experimental design should account for the kinetics of recovery. For prolonged desensitization, repeated applications of this compound may be necessary. |
| Insufficient Intracellular ATP: Recovery from desensitization is an ATP-dependent process. | Ensure cells are healthy and metabolically active. Use a high-quality culture medium and appropriate supplements. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for TRPV1 desensitization?
A1: this compound (N-oleoyl-vanillamine) is a non-pungent synthetic analog of capsaicin, the active component in chili peppers. It is a potent agonist of the TRPV1 receptor. This compound is often preferred over capsaicin for desensitization studies because it induces robust and often more effective desensitization of TRPV1 without the strong pungent and potentially painful side effects associated with capsaicin.
Q2: What is the mechanism of this compound-induced TRPV1 desensitization?
A2: this compound binds to and activates the TRPV1 channel, leading to an influx of cations, primarily Ca2+. The subsequent increase in intracellular Ca2+ concentration triggers a cascade of events leading to desensitization. This process involves the Ca2+-dependent phosphatase calcineurin and is also regulated by the depletion of membrane phosphatidylinositol 4,5-bisphosphate (PIP2).
Q3: What is a typical starting concentration and incubation time for this compound?
A3: A commonly used concentration of this compound for in vitro studies, such as with cultured dorsal root ganglion (DRG) neurons, is 100 nM. A typical application protocol involves a 1-minute exposure to this compound followed by a 45-minute washout period to assess desensitization to a subsequent stimulus. However, the optimal concentration and time should be determined empirically for each experimental system.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in organic solvents such as ethanol and DMSO. Prepare a concentrated stock solution (e.g., 10 mM in DMSO). For long-term storage, aliquot the stock solution into single-use vials and store at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your experimental buffer, ensuring the final solvent concentration is low to prevent off-target effects.
Q5: Is this compound's effect on TRPV1 dependent on cannabinoid receptors?
A5: While this compound can interact with the cannabinoid system, its desensitizing effect on TRPV1 is primarily direct and has been shown to be independent of CB1 receptor activation.
Q6: Can this compound be used for in vivo studies?
A6: Yes, this compound has been used in vivo to study its analgesic effects. For instance, intraplantar injections of this compound have been shown to reduce capsaicin-induced thermal hyperalgesia in rats.
Data Summary Tables
Table 1: Effective this compound Concentrations for TRPV1 Desensitization
| Cell Type/Model | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Cultured Rat Dorsal Root Ganglion (DRG) Neurons | 100 nM | 1 minute | Significant increase in intracellular Ca2+ and effective desensitization to subsequent capsaicin application. | |
| rTRPV1-CHO cells | 2.5 nM - 500 nM | 300 - 3600 seconds | Dose-dependent increase in intracellular Ca2+. | |
| Guinea Pig Lung Vagal C-fibers | 1 µM | 30 seconds | Activation of nodose C-fibers. | |
| In vivo (Rat) | 0.1, 0.3, and 1 µg (intraplantar injection) | N/A | Reduced capsaicin-induced thermal hyperalgesia at the highest dose. |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for TRPV1 Desensitization in Cultured Cells
This protocol details the measurement of intracellular calcium ([Ca2+]i) changes in response to this compound and subsequent TRPV1 agonists to quantify desensitization.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-TRPV1 or primary DRG neurons)
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound
-
TRPV1 agonist (e.g., capsaicin)
-
Ionophore (e.g., ionomycin) for maximal Ca2+ response
-
Microscope equipped for fluorescence imaging and a perfusion system
Procedure:
-
Cell Plating: Plate cells onto glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of your chosen Ca2+ indicator (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.
-
-
Baseline Measurement:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.
-
-
Initial TRPV1 Activation:
-
Apply a TRPV1 agonist (e.g., 100 nM capsaicin) for a short duration (e.g., 30-60 seconds) to obtain an initial response (Response 1).
-
Wash the cells with HBSS for an extended period (e.g., 45 minutes) to allow the [Ca2+]i to return to baseline.
-
-
This compound Application and Desensitization:
-
Apply the desired concentration of this compound (e.g., 100 nM) for 1 minute.
-
Wash the cells with HBSS for another 45 minutes.
-
-
Post-Desensitization TRPV1 Activation:
-
Re-apply the same TRPV1 agonist used in step 4 at the same concentration and duration to elicit a second response (Response 2).
-
-
Maximal Response: At the end of the experiment, apply a saturating concentration of an ionophore (e.g., 5 µM ionomycin) to determine the maximal fluorescence response.
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) for each response.
-
Normalize the responses to the baseline fluorescence.
-
Calculate the percentage of desensitization as: (1 - (Peak of Response 2 / Peak of Response 1)) * 100.
-
Visualizations
References
- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Recovery from Desensitization of Vanilloid Receptor TRPV1 Requires Resynthesis of Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Anticancer Effects of Arvanil and this compound When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential anxiogenic-like effects of Olvanil in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Olvanil in behavioral studies. The focus is on managing its potential anxiogenic-like effects and ensuring robust and reliable experimental outcomes.
Troubleshooting Guides
Issue 1: Difficulty in distinguishing anxiogenic-like effects from non-specific motor effects.
Question: My results show a decrease in open-arm exploration in the elevated plus-maze (EPM) after this compound administration, but I'm concerned this might be due to motor impairment rather than anxiety. How can I differentiate between these possibilities?
Answer: This is a critical consideration when working with compounds that can influence motor activity. Here’s a systematic approach to troubleshoot this issue:
-
Concurrent Locomotor Activity Assessment: It is essential to assess general locomotor activity in parallel with your anxiety-related behavioral assays.
-
Open Field Test (OFT): The OFT is the gold standard for this purpose. Key parameters to analyze are:
-
Total distance traveled: A significant decrease in the total distance traveled by the this compound-treated group compared to the vehicle control group suggests motor impairment.
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Velocity: A lower average speed is also indicative of motor deficits.
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Rearing frequency: A reduction in rearing (vertical exploration) can also point towards motor effects.
-
-
Elevated Plus-Maze Parameters: Within the EPM itself, the number of closed-arm entries can serve as an indicator of general activity. A significant reduction in closed-arm entries alongside decreased open-arm time strongly suggests a motor component to the observed behavior.
-
-
Dose-Response Analysis: Conduct a thorough dose-response study. Anxiogenic-like effects may be present at lower doses, while motor-impairing effects might only emerge at higher concentrations. Identifying a dose that affects anxiety-like behavior without significantly altering locomotor activity is key for targeted investigations.
-
Control for Sedative Effects: If sedation is suspected, consider including a positive control for sedation in your experimental design to compare the behavioral profile.
Issue 2: High variability in behavioral data across subjects within the same treatment group.
Answer: High variability is a common challenge in behavioral neuroscience. Several factors can contribute to this, and a systematic approach to controlling them is crucial.
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Environmental Consistency: Rodents are highly sensitive to their environment. Ensure strict consistency across all testing sessions:
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Lighting: Maintain the same light intensity (lux levels) for all tests. This is particularly critical for the light-dark box and open field tests.
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Noise: Conduct experiments in a quiet, dedicated behavioral testing room. The use of a white noise generator can help mask sudden, startling noises.
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Time of Day: Test all animals at the same time during their light/dark cycle to control for circadian variations in activity and anxiety.
-
-
Acclimation and Handling:
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Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before starting the experiment.
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Handling: Gentle and consistent handling by the same experimenter for several days prior to testing can reduce stress-induced variability.
-
-
Apparatus Cleaning: Thoroughly clean the apparatus with a 70% ethanol solution or another appropriate disinfectant between each animal to eliminate olfactory cues that could influence the behavior of subsequent subjects.
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Subject Characteristics:
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Strain, Age, and Sex: Be aware that different rodent strains can exhibit varying baseline levels of anxiety. Use animals of the same age and sex within an experiment, or properly balance these factors across your experimental groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to its anxiogenic-like effects?
A1: this compound is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] Activation of TRPV1 channels, which are non-selective cation channels, leads to an influx of calcium and sodium ions, causing neuronal depolarization.[2] In brain regions associated with anxiety and fear processing, such as the amygdala and prefrontal cortex, this neuronal activation is thought to contribute to anxiogenic-like behaviors.
Q2: What is a typical dose range for observing anxiogenic-like effects of this compound in rats?
A2: Studies have shown that intraperitoneal (i.p.) injections of this compound in rats can produce anxiogenic-like effects in the elevated plus-maze at doses ranging from 0.2 mg/kg to 5.0 mg/kg.[1] It is important to note that at the higher end of this range (5.0 mg/kg), significant motor effects, such as a complete lack of open arm entries, have been observed.[1] Therefore, a dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.
Q3: Can this compound be administered orally for behavioral studies?
A3: While this compound can be administered orally, it undergoes significant first-pass metabolism. This means that after oral administration, intact this compound is barely measurable in the plasma, which may not be sufficient to induce central behavioral effects. Subcutaneous (S.C.) injection is a more common and effective route for achieving systemic exposure and observing behavioral changes.
Q4: Are there any known antagonists that can be used to confirm that the observed anxiogenic-like effects are mediated by TRPV1?
A4: Yes, capsazepine is a competitive antagonist of the TRPV1 receptor and can be used to block the effects of this compound.[1] Co-administration of capsazepine with this compound should attenuate the anxiogenic-like behaviors if they are indeed mediated by TRPV1 activation.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Rat Behavior in the Elevated Plus-Maze
| Dose (mg/kg, i.p.) | Percent of Open Arm Entries (Mean ± SEM) | Notes |
| 0 (Vehicle) | 25 ± 10.1 | Control group, baseline behavior. |
| 0.2 | 19.3 ± 7.1 | Slight decrease in open arm exploration. |
| 1.0 | 14.9 ± 5.9 | Noticeable decrease in open arm exploration. |
| 5.0 | 0 ± 0 | Complete avoidance of open arms, potential motor effects. |
Data adapted from a study on the effects of this compound on rat behaviors.
Experimental Protocols
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 40-50 cm high).
-
A central platform (e.g., 10 x 10 cm) connects the four arms.
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to the test.
-
Gently place the animal onto the central platform of the maze, facing one of the enclosed arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze for later analysis.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol between trials.
Key Parameters to Measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms (as a measure of general activity).
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena with high walls to prevent escape (e.g., 40 x 40 x 40 cm for mice).
-
The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period (e.g., 5-10 minutes).
-
Record the session using an overhead video camera.
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly between animals.
Key Parameters to Measure:
-
Total distance traveled.
-
Time spent in the center zone (an indicator of lower anxiety).
-
Number of entries into the center zone.
-
Rearing frequency (vertical exploratory behavior).
Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
Apparatus:
-
A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments, allowing the animal to move freely between them.
Procedure:
-
Acclimate the animal to the testing room.
-
Place the animal in the center of the brightly lit compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the session with a video camera.
-
Return the animal to its home cage after the test.
-
Clean the apparatus thoroughly between subjects.
Key Parameters to Measure:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
Mandatory Visualizations
Caption: this compound-induced TRPV1 signaling pathway leading to anxiogenic-like effects.
Caption: General experimental workflow for assessing this compound's behavioral effects.
Caption: Logic diagram for troubleshooting potential motor effects of this compound.
References
How to dissolve Olvanil in ethanol for stock solutions
Technical Support Center: Olvanil Stock Solutions
This guide provides detailed protocols and troubleshooting advice for dissolving this compound in ethanol to prepare stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of this compound that can be dissolved in ethanol?
A1: this compound is soluble in ethanol up to 25 mM. For most applications, preparing a 10 mM stock solution is a common and reliable practice.[1]
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution temperature drops. First, ensure you are not exceeding the 25 mM solubility limit. If the concentration is within the limit, gentle warming of the solution (e.g., in a 37°C water bath) can help redissolve the compound.[2] Always vortex or sonicate thoroughly after warming.
Q3: How should I store my this compound ethanol stock solution?
A3: this compound stock solutions in ethanol should be stored at -20°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: For how long is the this compound stock solution stable at -20°C?
A4: When stored properly at -20°C, the stock solution in ethanol is stable for at least one year.
Q5: Can I use a solvent other than ethanol?
A5: Yes, this compound is also highly soluble in DMSO, up to 100 mM. If you need to switch solvents from a pre-made ethanol solution, you can evaporate the ethanol under a gentle stream of nitrogen and immediately add your solvent of choice, such as DMSO.
Q6: I need an aqueous solution for my experiment. How do I prepare it from the ethanol stock?
A6: Dilute your ethanol stock solution into your aqueous buffer or isotonic saline to the final desired concentration immediately before your experiment. It is crucial to ensure the final concentration of ethanol in your working solution is insignificant, as it may have physiological effects. For many cellular experiments, the final ethanol concentration should not exceed 0.1%. Aqueous solutions of this compound are not recommended for storage for more than one day.
Quantitative Data Summary
The solubility and key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 417.63 g/mol | |
| Solubility in Ethanol | up to 25 mM | |
| Solubility in DMSO | up to 100 mM | |
| Appearance | White to off-white powder | |
| Storage (Solid) | Desiccate at -20°C | |
| Storage (in Ethanol) | -20°C | |
| Stability (in Ethanol) | ≥ 1 year at -20°C |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
This protocol describes the preparation of a 10 mL stock solution of 10 mM this compound.
Materials:
-
This compound powder (MW: 417.63 g/mol )
-
200 proof (100%) Ethanol
-
15 mL conical tube
-
Vortex mixer or sonicator
-
Analytical balance
-
Pipettes
Methodology:
-
Calculate Mass: Determine the mass of this compound needed.
-
For a 10 mM solution (0.010 mol/L) in 10 mL (0.010 L):
-
Mass = 0.010 mol/L * 0.010 L * 417.63 g/mol = 4.1763 mg
-
-
Weigh this compound: Carefully weigh out approximately 4.2 mg of this compound powder and place it into a 15 mL conical tube.
-
Add Solvent: Add 10 mL of 100% ethanol to the conical tube.
-
Dissolve: Cap the tube securely and vortex vigorously for 1-2 minutes. If the powder does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in microcentrifuge tubes. Store the aliquots at -20°C.
Workflow for Preparing this compound Stock Solution
Caption: Figure 1: Step-by-step workflow for preparing a 10 mM this compound stock solution in ethanol.
Troubleshooting Guide
This flowchart provides a logical path to resolving common issues encountered during this compound dissolution.
Caption: Figure 2: Troubleshooting flowchart for resolving this compound solubility issues in ethanol.
Context: this compound's Mechanism of Action
This compound is a non-pungent analog of capsaicin and acts as a potent agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The activation of TRPV1, a non-selective cation channel, leads to an influx of calcium ions (Ca²⁺). This influx is a key step in sensory neuron activation and subsequent signaling. This compound's interaction with the TRPV1 receptor makes it a valuable tool in pain research and neuroscience. It may also interact with the cannabinoid system, potentially binding to CB1 receptors and inhibiting the uptake of anandamide.
Caption: Figure 3: Simplified signaling pathway showing this compound's activation of the TRPV1 channel.
References
Controlling for Olvanil's effects on CB1 receptors in TRPV1 studies
Welcome to the technical support center for researchers utilizing Olvanil in TRPV1 studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this compound's effects, particularly its interaction with CB1 receptors.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with other TRPV1 agonists. What could be the reason?
A1: Inconsistencies in results when using this compound compared to other TRPV1 agonists, like capsaicin, can arise from its off-target effects, most notably its interaction with the cannabinoid CB1 receptor.[1] this compound's effects can be mediated by both vanilloid and cannabinoid receptor systems, leading to a synergistic action that may differ from purely TRPV1-selective agonists.[1]
Troubleshooting Steps:
-
Review this compound Concentration: Ensure you are using a concentration of this compound that is within the optimal range for TRPV1 activation while minimizing CB1 receptor engagement. High concentrations are more likely to produce off-target effects.
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Incorporate Control Experiments: To dissect the contribution of CB1 receptors to your observed effects, it is crucial to include control groups. See the detailed experimental protocols below for guidance on setting up these controls.
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Consider Alternative Agonists: If feasible for your experimental design, compare the effects of this compound with a more selective TRPV1 agonist, such as capsaicin or resiniferatoxin (RTX), to identify TRPV1-specific responses.
Q2: How can I be certain that the observed effects in my experiment are due to TRPV1 activation and not an indirect effect of CB1 receptor modulation by this compound?
A2: To specifically isolate the TRPV1-mediated effects of this compound, it is essential to incorporate pharmacological or genetic controls that block or eliminate CB1 receptor activity.
Recommended Controls:
-
Pharmacological Blockade: Pre-treat your cells or animal models with a selective CB1 receptor antagonist, such as rimonabant (SR141716) or AM251, before applying this compound.[2][3] If the effect of this compound is still present in the presence of the CB1 antagonist, it is likely mediated by TRPV1.
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Genetic Knockout/Knockdown: Utilize TRPV1 or CB1 knockout animal models or cell lines with siRNA-mediated knockdown of the CB1 receptor.[2] Observing the effects of this compound in these models can definitively separate the contributions of each receptor.
-
Cross-Desensitization Studies: Desensitizing the TRPV1 receptor with a specific agonist like capsaicin before applying this compound can help determine if this compound acts on the same receptor. If capsaicin pre-treatment abrogates the effect of this compound, it indicates a shared TRPV1 pathway.
Q3: What are the known signaling interactions between TRPV1 and CB1 receptors that could influence my results?
A3: TRPV1 and CB1 receptors are often co-expressed in neurons and can exhibit significant signaling crosstalk. Activation of CB1 receptors can modulate TRPV1 activity through various intracellular signaling pathways. For instance, CB1 receptor activation can lead to the production of endogenous TRPV1 agonists or modulate signaling cascades that either enhance or inhibit TRPV1 channel activity. This interaction can complicate the interpretation of data when using a dual-acting compound like this compound.
Quantitative Data Summary
The following table summarizes the binding affinities and effective concentrations of this compound and related compounds at TRPV1 and CB1 receptors. This data can help in designing experiments with appropriate concentrations to maximize selectivity.
| Compound | Target Receptor | Binding Affinity (Ki) | Effective Concentration (EC50/IC50) | Reference |
| This compound | TRPV1 | -6.3 kcal/mol (Affinity Score) | 100 nM (for Ca2+ influx) | |
| This compound | CB1 | Potent agonist activity reported | micromolar range | |
| Capsaicin | TRPV1 | Not specified | 100 nM (for Ca2+ influx) | |
| Rimonabant (SR141716) | CB1 | 1.8 nM | 0.3 µM (EC50 for inhibition) | |
| AM251 | CB1 | 7.49 nM | Not specified |
Experimental Protocols
Protocol 1: Pharmacological Control for this compound's CB1 Effects in Cell Culture
Objective: To differentiate between TRPV1- and CB1-mediated effects of this compound on intracellular calcium influx in cultured neurons.
Materials:
-
Cultured dorsal root ganglion (DRG) neurons or a cell line expressing both TRPV1 and CB1.
-
This compound solution.
-
CB1 receptor antagonist solution (e.g., 1 µM Rimonabant).
-
Calcium imaging dye (e.g., Fura-2 AM).
-
Microscope equipped for ratiometric calcium imaging.
Procedure:
-
Load the cultured cells with a calcium indicator dye according to the manufacturer's protocol.
-
Divide the cells into three experimental groups:
-
Group A (Control): Treat with vehicle.
-
Group B (this compound alone): Treat with the desired concentration of this compound.
-
Group C (this compound + CB1 Antagonist): Pre-incubate with the CB1 antagonist for 30 minutes, then add this compound in the continued presence of the antagonist.
-
-
Measure the intracellular calcium concentrations in response to the treatments using a fluorescence microscope.
-
Data Analysis: Compare the calcium response to this compound in Group B and Group C. A significantly reduced or absent response in Group C compared to Group B would suggest a contribution of CB1 receptors to this compound's effect.
Protocol 2: In Vivo Control for this compound's CB1 Effects in a Nociception Model
Objective: To determine the role of CB1 receptors in the anti-hyperalgesic effects of this compound in a rat model of thermal hyperalgesia.
Materials:
-
Male Wistar rats.
-
This compound solution for injection.
-
CB1 receptor antagonist solution (e.g., Rimonabant, 1 µg for intraplantar injection).
-
Capsaicin solution to induce hyperalgesia.
-
Hot plate analgesia meter.
Procedure:
-
Induce thermal hyperalgesia by intraplantar injection of capsaicin.
-
Divide the animals into three experimental groups:
-
Group A (Control): Administer vehicle.
-
Group B (this compound alone): Administer this compound.
-
Group C (this compound + CB1 Antagonist): Co-administer this compound and the CB1 antagonist.
-
-
Measure the latency of paw withdrawal on a hot plate at various time points after treatment.
-
Data Analysis: Compare the paw withdrawal latencies between the groups. If the anti-hyperalgesic effect of this compound is diminished or absent in Group C compared to Group B, it indicates an involvement of CB1 receptors.
Visualizations
Caption: this compound's dual agonistic action on TRPV1 and CB1 receptors.
Caption: Workflow for a control experiment using a CB1 antagonist.
Caption: Logical approach to dissecting this compound's effects.
References
- 1. This compound acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Pharmacological Inhibition of CB1 Cannabinoid Receptor Protects Against Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Olvanil Potency
This technical support center is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Olvanil. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, we aim to address common challenges related to batch-to-batch variability in this compound potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (N-Vanillyloleamide) is a synthetic analogue of capsaicin, the pungent compound in chili peppers.[1][2] Its primary mechanism of action is as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3] Activation of the TRPV1 channel, a non-selective cation channel, leads to an influx of calcium and sodium ions, depolarizing sensory neurons. This initial activation is followed by a desensitization phase, which is believed to underlie its analgesic effects.
Q2: What are the common causes of batch-to-batch variability in this compound's potency?
Batch-to-batch variability of synthetic compounds like this compound can arise from several factors:
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Purity of Starting Materials and Reagents: Impurities in the initial reactants can lead to the formation of side products, affecting the final purity and potency of this compound.
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Reaction Conditions: Minor deviations in temperature, reaction time, or stirring speed can significantly impact the reaction's outcome.
-
Solvent Quality: The grade, purity, and water content of solvents can influence reaction kinetics and impurity profiles.
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Purification Procedures: Inconsistencies in purification methods, such as chromatography and crystallization, can lead to different levels of residual impurities in the final product.
-
Storage and Handling: this compound is susceptible to degradation if not stored properly. Exposure to light, air, or elevated temperatures can affect its stability and potency. For long-term storage, it is recommended to keep this compound at -20°C.
Q3: How can I assess the purity and identity of a new batch of this compound?
A combination of analytical techniques is recommended to confirm the identity and purity of a new this compound batch:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and detecting any impurities. A purity of ≥98% is generally recommended for research applications.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound (417.6 g/mol ) and to identify potential impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the chemical identity of the compound.
Troubleshooting Guide: Inconsistent this compound Potency
This guide provides a structured approach to troubleshooting unexpected variations in this compound's biological activity.
| Problem | Potential Cause | Recommended Action |
| Reduced or no biological effect in vitro/in vivo. | Degradation of this compound stock solution. | Prepare a fresh stock solution from a new, unopened vial of this compound. Ensure proper storage of stock solutions at -80°C for long-term use and -20°C for short-term use. Avoid repeated freeze-thaw cycles. |
| Incorrect concentration of this compound. | Verify the calculations used to prepare the working solutions. If possible, confirm the concentration of the stock solution using a spectrophotometer, measuring absorbance at 229 and 281 nm. | |
| Presence of impurities in the this compound batch. | Analyze the purity of the this compound batch using HPLC. Compare the impurity profile to that of a previous batch with known good potency. If significant differences are observed, consider obtaining a new batch of this compound. | |
| Higher than expected biological activity. | Solvent effects. | Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) in the experimental system is consistent across all experiments and is at a level that does not independently affect the biological outcome. |
| Weighing or dilution error. | Double-check all calculations and ensure that balances and pipettes are properly calibrated. | |
| Inconsistent results between experiments. | Variability in experimental conditions. | Maintain consistent experimental parameters, including cell passage number, reagent concentrations, incubation times, and animal handling procedures. |
| Batch-to-batch variability of this compound. | Qualify each new batch of this compound by performing a potency assay and comparing the results to a previously validated batch. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of an this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The pH can be adjusted to around 3 with formic acid if needed to improve peak shape.
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the mobile phase or a suitable solvent like ethanol to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject a known volume (e.g., 10 µL) of the this compound solution.
-
Monitor the elution profile using a UV detector at a wavelength of 229 nm or 281 nm.
-
The retention time for this compound will depend on the specific column and mobile phase composition but should be consistent between runs.
-
-
Data Analysis:
-
Integrate the peak areas of all detected components.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: In Vitro Potency Assessment of this compound using a Calcium Influx Assay
This protocol describes a cell-based assay to determine the potency of this compound by measuring its ability to induce calcium influx in cells expressing the TRPV1 receptor.
Materials:
-
HEK293 cells stably expressing human or rat TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Capsaicin as a positive control
-
TRPV1 antagonist (e.g., capsazepine) as a negative control
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate the TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM in HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in HBSS. It is important to keep the final DMSO concentration below 0.1% to avoid solvent effects.
-
Prepare solutions of the positive control (capsaicin) and negative control (TRPV1 antagonist followed by this compound).
-
-
Calcium Influx Measurement:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add the different concentrations of this compound and control compounds to the wells.
-
Immediately begin measuring the fluorescence intensity using a plate reader or microscope. For Fluo-4, excitation is at ~494 nm and emission is at ~516 nm. For Fura-2, ratiometric measurements are typically made with excitation at ~340 nm and ~380 nm, and emission at ~510 nm.
-
-
Data Analysis:
-
Determine the change in fluorescence intensity over time for each concentration of this compound.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response. This EC50 value can be used to compare the potency of different batches.
-
Visualizations
References
Validation & Comparative
Olvanil vs. Capsaicin: A Comparative Guide to TRPV1 Receptor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of two key vanilloid compounds, Olvanil and Capsaicin, at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, a critical component of the somatosensory system, is a non-selective cation channel involved in the detection of noxious stimuli, including heat and chemical irritants. Its activation by agonists like Capsaicin, the pungent component of chili peppers, and its synthetic analog this compound, has significant implications for pain research and the development of novel analgesics.
Quantitative Comparison of Agonist Potency
The potency of this compound and Capsaicin at the TRPV1 receptor has been evaluated in various experimental systems. The following table summarizes key quantitative data from the literature, primarily focusing on the half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.
| Compound | Potency Metric | Value | Cell/Tissue System | Assay Type | Reference(s) |
| This compound | EC50 | 0.7 nM | Not specified | Not specified | [1] |
| pEC50 | 8.1 (rat VR1) | Rat Vanilloid Receptor 1 | Not specified | ||
| pEC50 | 7.7 (human VR1) | Human Vanilloid Receptor 1 | Not specified | ||
| Calcium Influx | Similar to Capsaicin at 100 nM | Cultured Rat Dorsal Root Ganglion (DRG) Neurons | Single-cell calcium imaging | [2][3] | |
| Vasodilation | ~10-fold more potent than Capsaicin | Rabbit Skin (in vivo) | ¹³³Xenon clearance | [4] | |
| Capsaicin | EC50 | 440 ± 66 nM | Xenopus Oocytes expressing TRPV1 | Electrophysiology | [5] |
| EC50 | 640 nM (at pH 7.4) | HEK-293 cells expressing rat TRPV1 | Electrophysiology | ||
| EC50 | 45 nM (at pH 5.5) | HEK-293 cells expressing rat TRPV1 | Electrophysiology | ||
| Calcium Influx | Robust increase at 100 nM | Cultured Rat Dorsal Root Ganglion (DRG) Neurons | Single-cell calcium imaging |
Note: EC50 values can vary significantly depending on the experimental conditions, including the expression system (e.g., cell lines vs. primary neurons), the specific assay used (e.g., calcium imaging vs. electrophysiology), and the species from which the receptor is derived.
While both this compound and Capsaicin are effective agonists at the TRPV1 receptor, the available data suggests that this compound may exhibit higher potency in certain contexts. Notably, even when eliciting a similar initial calcium influx at the same concentration, this compound has been shown to be a more effective desensitizing agent of the TRPV1 receptor compared to Capsaicin. This enhanced desensitization may contribute to its distinct pharmacological profile, including its reported lack of pungency.
Mechanism of Action and Signaling Pathway
Both this compound and Capsaicin are vanilloids that activate the TRPV1 receptor. They are believed to bind to a specific pocket on the intracellular side of the channel, leading to a conformational change that opens the channel pore. This allows for the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. The influx of these ions depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of heat and pain.
Prolonged activation of the TRPV1 receptor by agonists leads to a state of desensitization, where the channel becomes less responsive to further stimulation. This process is thought to be mediated by a combination of factors, including Ca²⁺-dependent inactivation and protein kinase C (PKC)-mediated phosphorylation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Capsaicin potency.
Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons
This assay measures the change in intracellular calcium concentration ([Ca²⁺]i) in response to agonist application, providing a functional readout of TRPV1 activation.
1. Cell Culture:
-
Dorsal root ganglia are dissected from neonatal rats and dissociated into single cells using enzymatic digestion (e.g., collagenase and dispase).
-
Neurons are plated on coated coverslips (e.g., with poly-D-lysine and laminin) and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor) for 24-48 hours.
2. Fluorescent Dye Loading:
-
Cultured DRG neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
After loading, the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.
3. Image Acquisition:
-
The coverslip with the loaded cells is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
The cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is captured at 510 nm using a CCD camera. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
4. Agonist Application and Data Analysis:
-
A baseline fluorescence ratio is recorded for a few minutes before the application of the agonist.
-
This compound or Capsaicin at various concentrations is applied to the cells via a perfusion system.
-
The change in the fluorescence ratio over time is recorded. The peak change in the ratio is used to quantify the response.
-
For desensitization studies, an initial application of the agonist is followed by a washout period and then a second application of the same or a different agonist. The response to the second application is compared to the first to determine the degree of desensitization.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This technique directly measures the ion currents flowing through the TRPV1 channel upon agonist activation, providing a precise measure of channel activity.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum).
-
The cells are transiently or stably transfected with a plasmid encoding the TRPV1 receptor using a suitable transfection reagent.
2. Electrophysiological Recording:
-
A coverslip with the transfected cells is placed in a recording chamber on the stage of an inverted microscope.
-
The recording chamber is perfused with an extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP) and is brought into contact with a single cell.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured by applying a brief suction to establish the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
3. Agonist Application and Data Acquisition:
-
Agonists (this compound or Capsaicin) are applied to the cell via a rapid perfusion system.
-
The resulting inward currents are recorded using a patch-clamp amplifier.
-
Dose-response curves are generated by applying a range of agonist concentrations and measuring the peak current at each concentration. The data is then fitted to the Hill equation to determine the EC50 value.
Conclusion
Both this compound and Capsaicin are valuable tools for studying the TRPV1 receptor. While they share the fundamental mechanism of activating the channel, they exhibit important differences in potency and desensitization properties. This compound, with its reported higher potency in some assays and more pronounced desensitizing effect, presents itself as a particularly interesting compound for research into TRPV1 pharmacology and the development of analgesics with potentially fewer side effects than traditional pungent vanilloids like Capsaicin. The choice between these two agonists will depend on the specific experimental goals and the desired pharmacological profile. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies of the TRPV1 receptor.
References
- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: more potent than capsaicin at stimulating the efferent function of sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 5. Acidification of rat TRPV1 alters the kinetics of capsaicin responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Olvanil and Resiniferatoxin for TRPV1 Desensitization
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in nociception, inflammation, and body temperature regulation. Its ability to be desensitized by agonists has made it a prime target for the development of analgesics. This guide provides an objective comparison of two prominent TRPV1 agonists, olvanil and resiniferatoxin (RTX), focusing on their efficacy in inducing TRPV1 desensitization, supported by experimental data.
Executive Summary
Both this compound and resiniferatoxin effectively desensitize TRPV1 channels, but they do so with markedly different potencies and potential mechanisms of action. Resiniferatoxin is an ultrapotent agonist, exhibiting picomolar to nanomolar efficacy, making it orders of magnitude more potent than this compound.[1][2][3][4] This high potency of RTX can lead to profound and long-lasting desensitization, which in some cases is attributed to calcium-dependent cytotoxicity and selective ablation of TRPV1-expressing neurons.[5] this compound, a synthetic analog of capsaicin, is a potent agonist in its own right, with nanomolar efficacy, but is notably less pungent than capsaicin. This characteristic suggests a potential for inducing analgesia with fewer acute side effects. While both compounds induce a state of receptor refractoriness, the extreme potency of RTX may lead to irreversible effects on sensory neurons, a phenomenon less commonly associated with this compound.
Quantitative Comparison of Agonist Potency
The potency of TRPV1 agonists is a critical factor in their desensitizing capabilities. The following tables summarize the half-maximal effective concentration (EC50) and binding affinity (Ki) values for this compound and resiniferatoxin from various experimental systems. Lower values indicate higher potency.
Table 1: EC50 Values for TRPV1 Activation
| Compound | EC50 Value | Cell Type/System | Reference |
| This compound | 0.7 nM | Human TRPV1 (hTRPV1) | |
| 115 ± 32 nM | Rat TRPV1 in CHO cells (rTRPV1-CHO) - 5 min assay | ||
| 4.3 ± 0.6 nM | Rat TRPV1 in CHO cells (rTRPV1-CHO) - 60 min assay | ||
| Resiniferatoxin (RTX) | 11 pM | Human TRPV1 (hTRPV1) | |
| 0.27 nM | Rat TRPV1 in CHO cells | ||
| 0.2 nM | Rat VR1 in Xenopus laevis oocytes | ||
| ~39 nM | Rat TRPV1 |
Table 2: Binding Affinity (Ki) for TRPV1
| Compound | Ki Value | Cell Type/System | Reference |
| This compound | >1000 nM | Rat spinal cord membranes | |
| Resiniferatoxin (RTX) | 0.043 nM | Rat TRPV1 in CHO cells | |
| 4.2 nM | Rat spinal cord membranes |
Mechanism of TRPV1 Desensitization
The desensitization of TRPV1 by agonists is a complex process involving multiple intracellular signaling pathways. Upon prolonged exposure to an agonist like this compound or resiniferatoxin, the channel's activity decreases. This process is primarily triggered by the influx of calcium ions (Ca²⁺) through the activated TRPV1 channel.
The rise in intracellular Ca²⁺ initiates a cascade of events, including:
-
Calmodulin (CaM) binding: Ca²⁺-bound calmodulin can directly interact with the TRPV1 channel, contributing to its desensitization.
-
Dephosphorylation: The calcium-dependent phosphatase, calcineurin, is activated and dephosphorylates the TRPV1 channel, leading to a reduction in its activity.
-
Phosphatidylinositol 4,5-bisphosphate (PIP₂) depletion: Activation of phospholipase C (PLC), which can be stimulated by Ca²⁺, leads to the hydrolysis of PIP₂, a membrane phospholipid essential for TRPV1 function. Depletion of PIP₂ contributes to desensitization.
-
Protein Kinase C (PKC) and Protein Kinase A (PKA) modulation: These kinases can phosphorylate TRPV1, and their interplay with phosphatases regulates the channel's sensitivity.
Resiniferatoxin's extreme potency leads to a massive and sustained influx of Ca²⁺, which can result in excitotoxicity and the selective destruction of TRPV1-expressing neurons, a mechanism often referred to as "molecular neurosurgery". This contributes to its long-lasting analgesic effects.
Experimental Protocols
The assessment of TRPV1 desensitization typically involves in vitro and in vivo models. Below are detailed methodologies for key experiments.
Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons
This in vitro assay directly measures the influx of calcium into neurons upon TRPV1 activation and its subsequent decrease during desensitization.
Methodology:
-
Cell Culture: Primary DRG neurons are harvested from rodents and cultured on glass coverslips.
-
Fluorescent Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified time.
-
Baseline Measurement: The baseline intracellular calcium concentration ([Ca²⁺]i) is recorded using a fluorescence microscope.
-
Agonist Application: A baseline response is established by applying a known TRPV1 agonist (e.g., capsaicin).
-
Desensitization Protocol: After a washout period, the cells are exposed to either this compound or resiniferatoxin for a defined duration to induce desensitization.
-
Challenge with Agonist: Following another washout, the cells are re-challenged with the initial agonist (e.g., capsaicin) to assess the degree of desensitization. The reduction in the calcium response compared to the initial response indicates the extent of desensitization.
-
Data Analysis: The change in fluorescence intensity is quantified to determine the relative [Ca²⁺]i.
Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity by recording the currents flowing through the TRPV1 channel in response to agonists.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing TRPV1 or primary DRG neurons are used.
-
Pipette Solution: The patch pipette is filled with an intracellular solution.
-
Recording Configuration: A whole-cell recording configuration is established.
-
Agonist Application: The cells are perfused with a solution containing either this compound or resiniferatoxin at various concentrations.
-
Current Measurement: The inward current generated by the influx of cations through the TRPV1 channel is recorded.
-
Desensitization Assessment: For desensitization studies, a prolonged application of the agonist is used, and the decay of the current over time is measured. The recovery from desensitization can also be assessed by repeated applications of the agonist with washout periods in between.
In Vivo Behavioral Assays: Thermal Hyperalgesia
This assay assesses the analgesic effect of TRPV1 desensitization in a living animal model.
Methodology:
-
Induction of Hyperalgesia: An inflammatory agent or a TRPV1 agonist like capsaicin is injected into the paw of a rodent to induce thermal hyperalgesia.
-
Assessment of Nociceptive Threshold: The animal's sensitivity to a thermal stimulus (e.g., radiant heat) is measured by recording the paw withdrawal latency.
-
Treatment: this compound or resiniferatoxin is administered (e.g., systemically or locally) to induce TRPV1 desensitization.
-
Post-Treatment Assessment: The nociceptive threshold is re-evaluated at different time points after treatment. An increase in the paw withdrawal latency indicates an analgesic effect due to desensitization.
Concluding Remarks
The choice between this compound and resiniferatoxin for TRPV1 desensitization studies or therapeutic development depends on the desired outcome. Resiniferatoxin's unparalleled potency makes it a powerful tool for achieving profound and long-lasting, and in some cases, permanent desensitization through neuronal ablation. This has potential applications in treating severe, intractable pain. However, this potency also carries a higher risk of cytotoxicity.
This compound, with its significant potency and non-pungent nature, presents a more "gentle" approach to TRPV1 desensitization. It may be more suitable for applications where a reversible and functional desensitization is desired, with a potentially better safety profile for topical or systemic use to manage chronic pain conditions. Further research directly comparing the long-term effects and safety profiles of these two compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Development of the first ultra-potent "capsaicinoid" agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Activity and Conformational Analysis of 5’-Halogenated Resiniferatoxin Analogues as TRPV1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodo-resiniferatoxin, a new potent vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-vanillyl resiniferatoxin analogues as potent and metabolically stable transient receptor potential vanilloid 1 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Olvanil and Anandamide: A Comparative Analysis of their Differential Effects on CB1 and TRPV1 Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ligands with cannabinoid (CB1) and transient receptor potential vanilloid 1 (TRPV1) receptors is critical for the development of novel therapeutics. This guide provides an objective comparison of two such ligands: the synthetic capsaicin analog, olvanil, and the endogenous cannabinoid, anandamide. We will delve into their differential binding affinities, functional activities, and the downstream signaling pathways they elicit upon receptor activation, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Receptor Interaction
This compound and anandamide, while both interacting with CB1 and TRPV1 receptors, exhibit distinct profiles in their affinity and efficacy. Anandamide, an endocannabinoid, is a partial agonist at both CB1 and TRPV1 receptors, with its activity at TRPV1 being of lower intrinsic efficacy compared to its action on CB1.[1][2][3] this compound, a non-pungent capsaicin analog, acts as an agonist at both TRPV1 and cannabinoid receptors, offering a synergistic mechanism of action.[4]
Quantitative Comparison of Receptor Binding and Activation
The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50 or IC50) of this compound and anandamide at CB1 and TRPV1 receptors, compiled from various experimental studies.
Table 1: Binding Affinity (Ki) of this compound and Anandamide at CB1 and TRPV1 Receptors
| Ligand | Receptor | Ki Value | Species/Cell Line | Reference |
| Anandamide | CB1 | 37 - 116 nM | Rat Brain | [5] |
| Anandamide | rVR1 (TRPV1) | 1.66 µM | Rat | |
| This compound | CB1 | Interaction confirmed | - | |
| This compound | TRPV1 | Full agonist | CHO cells (guinea pig) |
Table 2: Functional Potency (EC50/IC50) of this compound and Anandamide
| Ligand | Receptor | Assay Type | Potency (EC50/IC50) | Species/Cell Line | Reference |
| Anandamide | CB1 | [35S]GTPγS binding | Full agonist | N18TG2 membranes | |
| Anandamide | TRPV1 | Ca2+ influx | Partial agonist | Trigeminal nerve | |
| This compound | TRPV1 | Ca2+ influx | Full agonist | CHO cells (guinea pig) | |
| This compound | CB1 | Inhibition of activity | Dose-dependent inhibition | Trigeminocervical complex |
Signaling Pathways: A Tale of Two Receptors
The activation of CB1 and TRPV1 receptors by this compound and anandamide initiates distinct intracellular signaling cascades.
CB1 Receptor Signaling
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist like anandamide, the G-protein dissociates, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The βγ subunit can also modulate downstream effectors, including ion channels.
TRPV1 Receptor Signaling
TRPV1 is a non-selective cation channel that, upon activation by agonists like anandamide or this compound, allows the influx of cations, primarily calcium (Ca2+) and sodium (Na+). This influx leads to membrane depolarization and the initiation of downstream signaling events. The increased intracellular calcium concentration is a key event, triggering various cellular responses.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interactions of this compound and anandamide with CB1 and TRPV1 receptors.
Radioligand Binding Assay for CB1 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Materials:
-
Cell membranes expressing the CB1 receptor (e.g., from CHO-K1 or HEK-293 cells, or rat brain tissue).
-
Radioligand (e.g., [³H]CP-55,940).
-
Unlabeled competitor (e.g., CP-55,940).
-
Test compounds (this compound, anandamide).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the CB1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Radioligand and membrane suspension.
-
Non-specific Binding: Radioligand, a high concentration of unlabeled competitor, and membrane suspension.
-
Competition Binding: Radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plates at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from the competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for TRPV1
This technique measures the ion currents flowing through the TRPV1 channel in response to agonist application.
Materials:
-
Cells expressing the TRPV1 receptor (e.g., HEK293 cells or dorsal root ganglion neurons).
-
Patch-clamp amplifier and data acquisition system.
-
Micropipettes.
-
Extracellular solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Intracellular solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM K5·fura-2, pH 7.2 with KOH).
-
Test compounds (this compound, anandamide).
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Fabrication: Pull glass micropipettes to a resistance of 4-6 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane. Apply a brief suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Current Recording: Record the resulting inward currents using the patch-clamp amplifier.
-
Data Analysis: Analyze the current-voltage relationship and dose-response curves to determine the potency and efficacy of the compound.
Intracellular Calcium Imaging
This method visualizes and quantifies changes in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing the receptor of interest (CB1 or TRPV1).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Fluorescence microscope with a camera.
-
Image analysis software.
-
Physiological salt solution (e.g., HBSS).
-
Test compounds (this compound, anandamide).
Procedure:
-
Cell Plating: Seed cells onto glass-bottom dishes or coverslips.
-
Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in physiological salt solution at 37°C for 30-60 minutes.
-
Washing: Wash the cells with fresh physiological salt solution to remove excess dye.
-
Image Acquisition: Mount the dish on the microscope stage and acquire baseline fluorescence images.
-
Compound Addition: Add the test compound to the dish while continuously recording fluorescence images.
-
Data Analysis: Measure the change in fluorescence intensity over time in individual cells. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
Conclusion
This compound and anandamide present distinct pharmacological profiles at CB1 and TRPV1 receptors. Anandamide acts as a partial agonist at both, with a more pronounced effect on CB1. In contrast, this compound demonstrates agonist activity at both receptors, a characteristic that may offer therapeutic advantages through synergistic effects. The choice between these compounds for research or therapeutic development will depend on the desired balance of CB1 and TRPV1 modulation. The experimental protocols outlined here provide a foundation for further investigation into the complex pharmacology of these and other dual-target ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide and vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Olvanil Versus Standard Analgesics in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of Olvanil, a non-pungent analogue of capsaicin, against standard analgesics such as opioids, non-steroidal anti-inflammatory drugs (NSAIDs), and gabapentinoids in various preclinical pain models. The information is compiled from available experimental data to inform research and drug development in the field of pain management.
Executive Summary
This compound demonstrates a unique dual mechanism of action, primarily targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor and also interacting with the cannabinoid system. This contrasts with the distinct mechanisms of standard analgesics, which include opioid receptor agonism (e.g., morphine), cyclooxygenase (COX) inhibition (e.g., indomethacin, diclofenac), and modulation of voltage-gated calcium channels (e.g., gabapentin). Preclinical studies indicate that this compound is effective in models of acute and inflammatory pain, with an efficacy that can be comparable or superior to some standard analgesics. However, a comprehensive quantitative comparison across a wide range of pain models is limited in publicly available literature. This guide synthesizes the available data to provide a comparative overview.
Data Presentation: Comparative Efficacy in Preclinical Pain Models
The following tables summarize the available quantitative and qualitative data on the efficacy of this compound and standard analgesics in thermal, inflammatory, and neuropathic pain models. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental protocols.
Table 1: Efficacy in Thermal Pain Models (Hot Plate Test)
| Compound | Species | Route of Administration | Effective Dose | Efficacy Metric | Citation |
| This compound | Mouse | Subcutaneous | 200 mg/kg | Produced antinociception | |
| Morphine | Rat | Subcutaneous | ED50 = 2.6 - 4.9 mg/kg | Increased response latency | |
| Morphine | Mouse | Subcutaneous | ED50 = 8.9 - 23.8 µmol/kg | Increased response latency | [1] |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Table 2: Efficacy in Inflammatory Pain Models (Formalin Test)
| Compound | Species | Route of Administration | Efficacy in Phase 1 (Neurogenic Pain) | Efficacy in Phase 2 (Inflammatory Pain) | Comparative Efficacy | Citation |
| This compound | Mouse | Systemic | Reduced response | Reduced response | Comparable to morphine, superior to indomethacin | [2] |
| Morphine | Mouse | Systemic | Reduced response | Reduced response | Effective in both phases | [2] |
| Indomethacin | Mouse | Systemic | No effect | Reduced response | Effective only in the inflammatory phase | [2][3] |
| Diclofenac | Rat | Oral | No significant effect | Dose-dependent antinociceptive effect | Effective in the inflammatory phase |
Table 3: Efficacy in Inflammatory Pain Models (Carrageenan-Induced Paw Edema)
| Compound | Species | Route of Administration | ED50 / Effective Dose | Efficacy Metric | Citation |
| Indomethacin | Rat | Intraperitoneal | 5 mg/kg | Inhibition of paw edema | |
| Indomethacin | Rat | Oral | ED50 = 10 mg/kg | Inhibition of paw edema |
Data for a direct comparison with this compound in this model was not available in the reviewed literature.
Table 4: Efficacy in Neuropathic Pain Models (Chronic Constriction Injury - CCI)
| Compound | Species | Route of Administration | Effective Dose | Efficacy Metric | Citation |
| Gabapentin | Rat | Intraperitoneal | 50 mg/kg | Weakly/moderately attenuated mechanical allodynia and thermal hyperalgesia | |
| Pregabalin | Rat | Intraperitoneal | 30 mg/kg | Effective in decreasing thermal hyperalgesia |
Quantitative data for a direct comparison with this compound in a neuropathic pain model was not available in the reviewed literature. However, gabapentin and pregabalin are established standards for this type of pain.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for the pain models discussed.
Hot Plate Test
Objective: To assess the response to a thermal stimulus, primarily for evaluating centrally acting analgesics.
Apparatus: A commercially available hot plate apparatus with a temperature-controlled metal surface, enclosed by a transparent cylinder.
Procedure:
-
Acclimation: Animals (mice or rats) are acclimated to the testing room for at least 30-60 minutes before the experiment.
-
Habituation: On the day prior to testing, animals are placed on the unheated plate within the cylinder for 5-10 minutes to familiarize them with the apparatus.
-
Baseline Latency: The hot plate is maintained at a constant temperature (e.g., 55 ± 0.1°C). Each animal is placed on the hot plate, and a timer is started.
-
Endpoint: The latency to the first sign of a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: The test compound (e.g., this compound) or a standard analgesic (e.g., morphine) is administered via the desired route (e.g., subcutaneous, oral).
-
Post-Treatment Latency: At predetermined time points after drug administration, the paw withdrawal latency is measured again. An increase in latency indicates an analgesic effect.
Formalin Test
Objective: To assess analgesic efficacy in a model of continuous pain with two distinct phases: an early neurogenic phase and a later inflammatory phase.
Procedure:
-
Acclimation: Animals (mice or rats) are placed in an observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: The test compound or a standard analgesic is administered prior to the formalin injection.
-
Formalin Injection: A small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal is immediately returned to the observation chamber. The amount of time the animal spends licking or biting the injected paw is recorded.
-
Data Analysis: The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection). The total time spent in nocifensive behavior is calculated for each phase. A reduction in this time indicates an analgesic effect.
Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.
Procedure:
-
Baseline Measurement: The initial volume of the animal's hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound or a standard NSAID (e.g., indomethacin) is administered.
-
Induction of Edema: A subcutaneous injection of carrageenan (e.g., 0.1 mL of a 1% solution) is made into the plantar surface of the paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at a specific time point and the baseline volume. The percentage inhibition of edema by the drug is calculated by comparing the edema in the treated group to the vehicle-treated control group.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To model neuropathic pain characterized by allodynia and hyperalgesia, for the evaluation of analgesics effective against this pain state.
Procedure:
-
Anesthesia: The animal (typically a rat) is anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.
-
Recovery: The incision is closed, and the animal is allowed to recover.
-
Behavioral Testing: Several days after surgery, when neuropathic pain behaviors are established, the animal is tested for mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia (e.g., using a radiant heat source).
-
Drug Administration: The test compound or a standard drug (e.g., gabapentin) is administered.
-
Post-Treatment Testing: Behavioral testing is repeated at specified time points after drug administration to assess the reduction in pain behaviors.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and standard analgesics, as well as a typical experimental workflow for evaluating analgesic efficacy.
Conclusion
This compound presents a promising profile as an analgesic agent with a distinct mechanism of action from standard therapies. The available preclinical data suggests its efficacy in acute and inflammatory pain, with potential advantages in certain pain modalities. However, the lack of comprehensive, direct comparative studies with a broad range of standard analgesics across different pain models highlights a significant gap in the literature. Further research with standardized protocols and head-to-head comparisons, including dose-response studies to determine relative potencies (ED50 values), is necessary to fully elucidate the therapeutic potential of this compound in pain management and to position it accurately relative to existing treatment options.
References
- 1. researchgate.net [researchgate.net]
- 2. Systemic capsaicin and this compound reduce the acute algogenic and the late inflammatory phase following formalin injection into rodent paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissociation between antinociceptive and anti-inflammatory effects of acetylsalicylic acid and indomethacin in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Olvanil and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Olvanil, a synthetic capsaicin analog, and diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). The following sections present a comprehensive overview of their mechanisms of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its pharmacological modulation is a cornerstone of treating a wide range of diseases. Diclofenac has long been a staple in anti-inflammatory therapy, primarily through its inhibition of cyclooxygenase (COX) enzymes. This compound, on the other hand, represents a different therapeutic approach, targeting the transient receptor potential vanilloid 1 (TRPV1) channel. This guide aims to provide an objective, data-driven comparison of these two compounds to inform research and development in the field of anti-inflammatory therapeutics.
Mechanisms of Action
The anti-inflammatory effects of diclofenac and this compound are mediated by distinct molecular pathways.
Diclofenac: As a traditional NSAID, diclofenac exerts its primary anti-inflammatory effect by inhibiting the activity of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] While it inhibits both isoforms, some evidence suggests a preferential inhibition of COX-2.[4] Beyond COX inhibition, some studies suggest that diclofenac may also modulate other pathways, such as the lipoxygenase pathway, and may have effects on substance P.[2]
This compound: this compound is a non-pungent synthetic analog of capsaicin that acts as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel predominantly expressed on sensory neurons. Activation of TRPV1 by agonists like this compound initially leads to a sensation of pain and the release of pro-inflammatory neuropeptides. However, prolonged activation results in the desensitization of these neurons, leading to a subsequent reduction in neurogenic inflammation and pain perception. This desensitization is the basis for its anti-inflammatory and analgesic effects. Some evidence also suggests that this compound's effects may involve the cannabinoid receptor system.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and diclofenac from various in vitro and in vivo studies.
Table 1: In Vitro Activity
| Compound | Target | Assay | IC50 / EC50 | Source |
| Diclofenac | COX-1 | Human Articular Chondrocytes | 0.611 µM | |
| COX-2 | Human Articular Chondrocytes | 0.63 µM | ||
| COX-1 | Human Peripheral Monocytes | 0.076 µM | ||
| COX-2 | Human Peripheral Monocytes | 0.026 µM | ||
| This compound | TRPV1 | Cultured DRG Neurons (Ca2+ influx) | ~100 nM (significant activation) |
Note: IC50 values for diclofenac can vary between different experimental systems. The data presented here are representative examples. For this compound, a precise IC50 for TRPV1 activation was not consistently reported in the reviewed literature; however, its potency is shown to be comparable to capsaicin.
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Assay | Dose | % Inhibition / Effect | Source |
| Diclofenac | Rat | Carrageenan-induced paw edema | 5 mg/kg | 40.51% inhibition of edema | |
| Rat | Carrageenan-induced paw edema | 20 mg/kg | ~60% inhibition of paw edema | ||
| Rat | Formalin test (inflammatory phase) | 20 mg/kg | Significant reduction in licking time | ||
| This compound | Mouse | Formalin test (inflammatory phase) | Systemic administration | Reduction of the inflammatory phase | |
| Rat | Formalin test (inflammatory phase) | Systemic administration | Reduction of the inflammatory phase |
Note: Direct comparative studies of this compound and diclofenac in the carrageenan-induced paw edema model were not identified in the literature search.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Procedure:
-
Baseline paw volume is measured using a plethysmometer.
-
The test compound (e.g., diclofenac) or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.), at a specified time before the carrageenan injection.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline into the right hind paw.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Formalin Test in Mice
This model is used to assess both acute (neurogenic) and persistent (inflammatory) pain.
-
Animals: Male albino mice are commonly used.
-
Procedure:
-
Animals are placed in a transparent observation chamber for acclimatization.
-
The test compound (e.g., this compound or diclofenac) or vehicle is administered at a predetermined time before the formalin injection.
-
A dilute solution of formalin (e.g., 20 µL of a 1-2.5% solution) is injected subcutaneously into the plantar surface of the right hind paw.
-
The animal is immediately returned to the observation chamber.
-
The total time spent licking and biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection). The late phase is indicative of an inflammatory response.
-
-
Data Analysis: The duration of licking and biting is recorded and compared between the treated and control groups for both phases. A significant reduction in the duration of these behaviors in the late phase indicates an anti-inflammatory effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanism of action of Diclofenac.
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflows.
Conclusion
Diclofenac and this compound represent two distinct and valuable pharmacological approaches to mitigating inflammation. Diclofenac's well-established mechanism of COX inhibition provides broad anti-inflammatory effects, supported by extensive quantitative data. This compound, through its agonist activity at the TRPV1 receptor, offers a targeted approach to modulating neurogenic inflammation and pain.
References
- 1. This compound acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Olvanil and Synthetic Cannabinoids' Binding Affinity for the CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Olvanil for the cannabinoid type 1 (CB1) receptor against a range of common synthetic cannabinoids. The following sections present quantitative binding data, outline the experimental methodologies used to determine these values, and illustrate the associated signaling pathways and experimental workflows.
Overview of Binding Affinities
This compound, a synthetic analogue of capsaicin, is recognized for its dual action on both transient receptor potential vanilloid 1 (TRPV1) and cannabinoid receptors. While its interaction with the CB1 receptor is established, its binding affinity is notably weaker compared to many synthetic cannabinoids designed for high-affinity CB1 receptor targeting.
One study reports the inhibitory constant (Ki) of this compound for the CB1 receptor to be 1.6 μM[1]. In comparison, its structural relative, Arvanil, exhibits a Ki value in the range of 0.25–2.6 μM for the CB1 receptor[1]. This places this compound in the category of a low-potency CB1 receptor ligand.
Synthetic cannabinoids, on the other hand, are a broad class of compounds often engineered to have high affinity and efficacy at the CB1 receptor. The binding affinities of these compounds can vary by several orders of magnitude, with many exhibiting nanomolar or even sub-nanomolar Ki values.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki and IC50) of this compound and a selection of well-characterized synthetic cannabinoids for the human CB1 receptor. Lower Ki and IC50 values indicate a higher binding affinity.
| Compound | Type | Ki (nM) | IC50 (nM) |
| This compound | Vanilloid/Cannabinoid | 1600 [1] | - |
| JWH-018 | Naphthoylindole | 9.0 | - |
| JWH-210 | Naphthoylindole | 0.46 | 58 [2] |
| JWH-250 | Phenylacetylindole | 11 | 210[2] |
| CP 55,940 | Classical Cannabinoid | 0.58 | - |
| WIN 55,212-2 | Aminoalkylindole | 1.9 | - |
| RCS-4 | Naphthoylpyrrole | - | 15000 |
| JWH-015 | Naphthoylindole | - | 47000 |
Note: The binding affinity values can vary between different studies and experimental conditions.
Experimental Protocols
The determination of binding affinity for cannabinoid receptors is typically conducted through competitive radioligand binding assays. These assays are fundamental in pharmacological studies to characterize the interaction of a novel compound with a specific receptor.
Radioligand Binding Assay for CB1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or a synthetic cannabinoid) for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
CB1 Receptor Source: Membranes prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat or mouse brain homogenates).
-
Radioligand: A high-affinity CB1 receptor ligand labeled with a radioisotope, such as [³H]CP 55,940 or [³H]SR141716A.
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of an unlabeled, high-affinity CB1 receptor ligand (e.g., WIN 55,212-2) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or harvest cultured cells expressing CB1 receptors. Isolate the cell membranes through centrifugation.
-
Assay Setup: In a series of tubes or a 96-well plate, combine the CB1 receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist, such as a synthetic cannabinoid, initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.
CB1 Receptor Signaling Cascade
Experimental Workflow for Binding Affinity Assay
The following diagram outlines the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a compound for the CB1 receptor.
Radioligand Binding Assay Workflow
Conclusion
The available data clearly indicate that this compound possesses a significantly lower binding affinity for the CB1 receptor compared to a wide array of synthetic cannabinoids. While this compound's pharmacological effects are mediated in part through the cannabinoid system, its micromolar Ki value suggests that its direct interaction with the CB1 receptor is weak. In contrast, many synthetic cannabinoids are potent ligands with nanomolar or sub-nanomolar affinities, making them highly effective at activating CB1 receptor signaling pathways. This substantial difference in binding affinity is a critical consideration for researchers and drug development professionals when selecting compounds for studies targeting the endocannabinoid system. The experimental protocols described provide a standardized method for quantifying these differences and characterizing novel cannabinoid receptor ligands.
References
A Head-to-Head Examination of Olvanil and Other Vanilloids in the Management of Neuropathic Pain
For Immediate Release
A comprehensive analysis of preclinical data offers a comparative perspective on the efficacy of Olvanil and other vanilloids in models of neuropathic pain. This guide synthesizes available experimental evidence to inform researchers, scientists, and drug development professionals on the potential of these compounds.
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Vanilloid compounds, which target the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, have emerged as a promising class of analgesics. This guide provides a head-to-head comparison of this compound, a non-pungent synthetic analog of capsaicin, with other key vanilloids, focusing on their performance in preclinical models of neuropathic pain.
Comparative Efficacy in Neuropathic Pain Models
To date, direct head-to-head studies of this compound against a wide array of other vanilloids in established neuropathic pain models remain limited. The available data primarily contrasts this compound with capsaicin and, to a lesser extent, resiniferatoxin (RTX). The following tables summarize quantitative data from preclinical studies, providing insights into the comparative efficacy of these compounds.
Table 1: Efficacy of Vanilloids in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
| Compound | Dose | Administration Route | Primary Outcome | Efficacy | Citation |
| Resiniferatoxin (RTX) | 2 µg & 4 µg | Epidural | Mechanical Withdrawal Threshold | Significant increase in threshold for initial 3-5 days | [1] |
| Linalool | Not Specified | Not Specified | Mechanical Allodynia | Transient reduction with 7 consecutive days of administration | [2] |
Table 2: Efficacy of Vanilloids in the Partial Sciatic Nerve Ligation (pSNL) Model of Neuropathic Pain
| Compound | Dose | Administration Route | Primary Outcome | Efficacy | Citation |
| Olanzapine | 10 mg/kg | Intraperitoneal | Mechanical Allodynia | Attenuated mechanical allodynia | [1][3] |
| TX14(A) (Prosaptide) | 200 µg/kg | Subcutaneous | Thermal Hyperalgesia | Reversed thermal hyperalgesia at 3 and 24 hours | [4] |
Table 3: Efficacy of Vanilloids in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Compound | Dose | Administration Route | Primary Outcome | Efficacy | Citation |
| Catechin | 50 µg/kg & 100 µg/kg | Intraperitoneal | Paw Withdrawal Threshold | Significant increase in paw withdrawal threshold on days 21 and 28 |
Table 4: Efficacy of Vanilloids in the Spared Nerve Injury (SNI) Model of Neuropathic Pain
| Compound | Dose | Administration Route | Primary Outcome | Efficacy | Citation |
| SARM-1 Knockout | Not Applicable | Genetic Knockout | Nociceptive Stimulation Sensitivity | Reduced sensitivity to nociception and cold allodynia | |
| Morphine | 6 mg/kg | Subcutaneous | Mechanical & Cold Hypersensitivity | Significantly attenuated mechanical and cold hypersensitivity | |
| Mexiletine | 37.5 mg/kg | Intraperitoneal | Cold Allodynia & Mechanical Hyperalgesia | Relieved both, with a more distinct effect on mechanical allodynia | |
| Gabapentin | 100 mg/kg | Intraperitoneal | Mechanical Allodynia | Significantly alleviated mechanical allodynia |
Signaling Pathways and Experimental Workflows
The analgesic effects of vanilloids are primarily mediated through their interaction with the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.
Caption: Vanilloid-induced activation of the TRPV1 signaling pathway.
The preclinical assessment of these compounds typically follows a standardized workflow to induce and measure neuropathic pain.
Caption: General experimental workflow for preclinical neuropathic pain studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of vanilloids for neuropathic pain.
Spared Nerve Injury (SNI) Model
The SNI model is induced in rodents to produce a consistent and long-lasting state of neuropathic pain.
-
Animal Subjects: Adult male and female C57Bl6/J mice or Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed in one hind limb. The common peroneal and tibial nerves are tightly ligated with a silk suture and then transected, leaving the sural nerve intact. In sham-operated animals, the nerves are exposed but not ligated or transected.
-
Pain Behavior Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw in the sural nerve territory.
-
Cold Allodynia: Evaluated by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of the withdrawal response.
-
Chronic Constriction Injury (CCI) Model
The CCI model is another widely used method to induce neuropathic pain through loose ligation of the sciatic nerve.
-
Animal Subjects: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb.
-
Pain Behavior Assessment:
-
Mechanical Allodynia: Measured using the von Frey test as described for the SNI model.
-
Thermal Hyperalgesia: Assessed using the Hargreaves plantar test. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.
-
Spinal Nerve Ligation (SNL) Model
The SNL model involves the ligation of specific spinal nerves to produce neuropathic pain.
-
Animal Subjects: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and then tightly ligated with a silk suture distal to the dorsal root ganglion.
-
Pain Behavior Assessment:
-
Mechanical Allodynia: Assessed with von Frey filaments.
-
Thermal Hyperalgesia: Measured using the plantar test.
-
Partial Sciatic Nerve Ligation (pSNL) Model
The pSNL model creates a partial nerve injury to mimic certain aspects of clinical neuropathic pain.
-
Animal Subjects: Adult mice or rats are used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and the dorsal one-third to one-half of the nerve is tightly ligated with a silk suture.
-
Pain Behavior Assessment:
-
Mechanical Allodynia and Thermal Hyperalgesia: Assessed using the methods described above.
-
Conclusion
The available preclinical data suggests that vanilloid compounds hold promise for the treatment of neuropathic pain. This compound, with its non-pungent nature, presents a potentially advantageous profile over capsaicin. However, a clear gap exists in the literature regarding direct, comprehensive head-to-head comparisons of this compound with a broader range of vanilloids in validated neuropathic pain models. Future research should focus on conducting such comparative studies to definitively establish the relative efficacy and therapeutic potential of this compound in the management of neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. (-)-Linalool attenuates allodynia in neuropathic pain induced by spinal nerve ligation in c57/bl6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine Attenuates Mechanical Allodynia in a Rat Model of Partial Sciatic Nerve Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of thermal hyperalgesia in a rat partial sciatic nerve ligation model by Prosaptide TX14(A) - PubMed [pubmed.ncbi.nlm.nih.gov]
Olvanil's Pungency: A Comparative Analysis with Other Capsaicinoids
For researchers, scientists, and drug development professionals, understanding the nuanced differences in pungency and mechanism of action among capsaicinoids is critical. This guide provides a comprehensive comparison of Olvanil, a synthetic capsaicin analogue, with naturally occurring capsaicinoids, supported by quantitative data and detailed experimental protocols.
This compound is distinguished from its natural counterparts by its classification as a non-pungent compound. While it shares the ability to activate the transient receptor potential vanilloid 1 (TRPV1) channel, the primary receptor responsible for the sensation of heat, it does so without inducing the characteristic burning sensation associated with capsaicin and its analogues. This unique property makes this compound a person of interest for therapeutic applications where TRPV1 modulation is desired without the adverse effects of pungency.
Comparative Pungency Levels
The pungency of capsaicinoids is traditionally quantified using the Scoville scale, measured in Scoville Heat Units (SHU). While this method is subjective, it provides a standardized measure of heat perception. Modern analytical techniques, such as high-performance liquid chromatography (HPLC), offer a more objective quantification of capsaicinoid content, which can be correlated to SHU.
| Capsaicinoid | Scoville Heat Units (SHU) | Notes |
| This compound | Non-pungent | Activates TRPV1 receptor without inducing a heat sensation.[1][2][3] |
| Capsaicin | 16,000,000 | The primary pungent component in chili peppers. |
| Dihydrocapsaicin | 16,000,000 | The second most abundant capsaicinoid. |
| Nordihydrocapsaicin | 9,100,000 | A minor capsaicinoid with significant pungency.[4] |
| Homodihydrocapsaicin | 8,600,000 | A minor capsaicinoid. |
| Homocapsaicin | 8,600,000 | A minor capsaicinoid.[5] |
While this compound lacks a SHU rating, its interaction with the TRPV1 receptor can be quantified. A study comparing the effects of this compound and capsaicin on cultured dorsal root ganglion (DRG) neurons found that at a concentration of 100 nM, both compounds produced significant increases in intracellular calcium concentrations, indicating TRPV1 activation. However, the rate of TRPV1 activation by this compound is slower than that of capsaicin, which is believed to contribute to its lack of pungency. This slower activation kinetic leads to a greater extent of voltage-dependent sodium and calcium channel inactivation, reducing the likelihood of neuron firing and the subsequent sensation of pain or heat.
Experimental Protocols
The determination of pungency and capsaicinoid content relies on established experimental methodologies.
Scoville Organoleptic Test
This traditional method provides a subjective assessment of pungency.
-
Extraction: An exact weight of dried pepper is dissolved in alcohol to extract the capsaicinoids.
-
Dilution: The alcohol extract is then diluted in a solution of sugar water.
-
Tasting Panel: A panel of five trained tasters are given decreasing concentrations of the diluted extract.
-
Detection Threshold: The test continues until at least three of the five tasters can no longer detect the heat in a dilution.
-
SHU Calculation: The heat level is assigned based on the dilution factor, rated in multiples of 100 SHU. For instance, if a dilution of 1:100,000 is required for the heat to be undetectable, the sample has a Scoville rating of 100,000 SHU.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a quantitative and objective measurement of capsaicinoid concentrations.
-
Sample Preparation: A known weight of the dried and ground sample is extracted with a solvent such as ethanol or acetonitrile. The extract is then filtered.
-
Chromatographic Separation: The filtered extract is injected into an HPLC system equipped with a C18 column. A mobile phase, typically a mixture of acetonitrile and water with adjusted pH, is used to separate the different capsaicinoids.
-
Detection: A UV detector is commonly used to identify and quantify the capsaicinoids based on their absorbance at a specific wavelength.
-
Quantification: The concentration of each capsaicinoid is determined by comparing the peak areas in the sample chromatogram to those of known standards.
-
Conversion to SHU: The concentration in parts per million (ppm) can be converted to SHU by multiplying by a factor of approximately 15 or 16.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TRPV1 signaling pathway and the general workflow for pungency assessment.
Figure 1. A simplified diagram of the TRPV1 signaling pathway initiated by capsaicinoid binding.
References
- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. captaindemos.com [captaindemos.com]
- 5. Scoville scale - Wikipedia [en.wikipedia.org]
A Comparative Guide to TRPV1 Agonist-Induced Desensitization: Olvanil and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-desensitization effects of Olvanil and other transient receptor potential vanilloid 1 (TRPV1) agonists. The information is supported by experimental data to aid in the selection of appropriate tools for TRPV1-related research and therapeutic development.
The activation of the TRPV1 ion channel by agonists like capsaicin is followed by a period of reduced responsiveness, a phenomenon known as desensitization. This property is of significant interest for the development of analgesic drugs. This compound, a non-pungent synthetic analog of capsaicin, has emerged as a potent inducer of TRPV1 desensitization, offering potential advantages over traditional agonists. This guide compares the desensitizing properties of this compound with other key TRPV1 agonists, presenting quantitative data, detailed experimental protocols, and an overview of the underlying signaling pathways.
Quantitative Comparison of TRPV1 Desensitization
The desensitizing effects of TRPV1 agonists can be quantified by measuring the response of the channel to a subsequent agonist challenge after an initial application. A common method involves monitoring intracellular calcium concentrations ([Ca²⁺]i) in sensory neurons, such as those from the dorsal root ganglion (DRG), which endogenously express TRPV1.
A key study directly compared the ability of this compound and capsaicin to induce cross-desensitization. Pre-treatment of cultured rat DRG neurons with this compound was found to be more effective at desensitizing the TRPV1 channel to a subsequent capsaicin challenge than pre-treatment with capsaicin itself[1][2].
| Pre-treatment (100 nM) | Subsequent Capsaicin (100 nM) Response (% of initial response) | Cell Type | Reference |
| Vehicle | 77.2 ± 2.2% | Cultured Rat DRG Neurons | [2] |
| Capsaicin | Not explicitly quantified in parallel in this manner | Cultured Rat DRG Neurons | |
| This compound | 31.6 ± 2.6% | Cultured Rat DRG Neurons | [2] |
Table 1: Comparison of the desensitizing effects of this compound and vehicle on subsequent capsaicin-evoked calcium responses in cultured rat dorsal root ganglion (DRG) neurons. Data are presented as the mean ± SEM.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental protocols for assessing TRPV1 desensitization are provided below.
Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons
This method allows for the measurement of changes in intracellular calcium concentration in response to TRPV1 agonist application.
1. DRG Neuron Culture:
-
Isolate dorsal root ganglia from rats.
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and trypsin).
-
Plate the neurons on coverslips coated with a suitable substrate (e.g., poly-L-lysine and laminin) and culture overnight.
2. Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mg/mL in DMSO).
-
Dilute the Fura-2 AM stock solution in a physiological recording buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-5 µM.
-
Incubate the cultured DRG neurons with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark to allow the dye to enter the cells.
-
Wash the cells with the recording buffer for at least 30 minutes to allow for the de-esterification of the dye within the cells.
3. Calcium Imaging Procedure:
-
Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with the recording buffer.
-
Excite the Fura-2 dye alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
To assess cross-desensitization, apply the first agonist (e.g., 100 nM this compound or capsaicin) for a defined period (e.g., 1 minute).
-
Wash out the first agonist with recording buffer for a specified duration (e.g., 45 minutes).
-
Apply the second agonist (e.g., 100 nM capsaicin) and record the peak change in the fluorescence ratio.
-
The degree of desensitization is calculated as the percentage of the second response relative to the first response.
Experimental workflow for calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV1 channel.
1. Cell Preparation:
-
Use cultured DRG neurons as described above.
2. Recording Setup:
-
Place the coverslip with neurons in a recording chamber on the stage of an inverted microscope.
-
Use borosilicate glass pipettes with a resistance of 2.5–4 MΩ as recording electrodes.
-
The pipette solution should contain a potassium-based internal solution (e.g., K-gluconate).
-
The external bath solution should be a physiological saline solution (e.g., Tyrode's solution).
3. Recording Protocol:
-
Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
To assess cross-desensitization, record the baseline current and then apply the first TRPV1 agonist (e.g., this compound) and record the inward current.
-
After the current returns to baseline (or after a set duration), wash the cell with the external solution.
-
Apply the second agonist (e.g., capsaicin) and record the resulting inward current.
-
The degree of desensitization is determined by comparing the peak amplitude of the second current response to the first.
Workflow for patch-clamp electrophysiology.
Signaling Pathways in TRPV1 Desensitization
The desensitization of TRPV1 is a complex process involving multiple intracellular signaling pathways, primarily triggered by the influx of calcium through the channel itself.
Upon activation by an agonist, the influx of Ca²⁺ initiates a cascade of events:
-
Calmodulin (CaM) Binding: Increased intracellular Ca²⁺ promotes the binding of calmodulin to a specific site on the C-terminus of the TRPV1 channel. This interaction is thought to contribute to a rapid form of desensitization.
-
Calcineurin (PP2B) Activation: The Ca²⁺/calmodulin complex activates the phosphatase calcineurin. Calcineurin then dephosphorylates the TRPV1 channel, which leads to its desensitization.
-
Protein Kinase A (PKA) and Protein Kinase C (PKC) Modulation: The phosphorylation state of TRPV1 is a key determinant of its sensitivity. PKA and PKC can phosphorylate TRPV1, which generally sensitizes the channel and counteracts desensitization. The activity of phosphatases like calcineurin shifts this balance towards dephosphorylation and desensitization.
-
Phosphatidylinositol 4,5-bisphosphate (PIP₂) Depletion: Activation of TRPV1 can also lead to the depletion of PIP₂ from the plasma membrane, which is required for channel activity. The resynthesis of PIP₂ is necessary for the recovery of TRPV1 from desensitization.
TRPV1 desensitization signaling pathway.
References
- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-vanillyl resiniferatoxin analogues as potent and metabolically stable transient receptor potential vanilloid 1 agonists - PMC [pmc.ncbi.nlm.nih.gov]
Olvanil vs. Capsaicin: A Comparative Analysis of Their Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Olvanil and Capsaicin on Gene Expression, Supported by Experimental Data.
This compound, a synthetic analogue of capsaicin, has emerged as a promising non-pungent alternative for therapeutic applications. Both compounds are known agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel involved in pain sensation and inflammation. While their physiological effects have been a subject of considerable research, a direct comparative analysis of their impact on gene expression has been less explored. This guide provides a comprehensive overview of the current understanding of how this compound and capsaicin modulate gene expression, presenting available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Comparison of Gene Expression Changes
While direct comparative studies using high-throughput methods like RNA-sequencing or microarrays for this compound and capsaicin are limited, existing research provides valuable insights into their individual effects on the expression of key genes, particularly those involved in inflammation and cancer.
Inflammatory Gene Expression
Capsaicin has been extensively studied for its dual role in inflammation, exhibiting both pro- and anti-inflammatory effects depending on the context and dosage. This compound has also been shown to modulate inflammatory responses, although the available data on its specific effects on gene expression is less comprehensive.
| Gene | Organism/Cell Line | Treatment | Fold Change/Effect | Reference |
| This compound | ||||
| IL-6 | Mouse | 5 mg/kg this compound treatment | Decrease | [1] |
| IL-10 | Mouse | 5 mg/kg this compound treatment | Increase | [1] |
| Capsaicin | ||||
| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) + Capsaicin | Significant reduction in LPS-induced overexpression | [2] |
| TNF-α | Human Salivary Gland Epithelial Cells | Lipopolysaccharide (LPS) + 10 µM Capsaicin | Significant inhibition of mRNA transcripts | [3] |
| IL-6 | Human Salivary Gland Epithelial Cells | Lipopolysaccharide (LPS) + 10 µM Capsaicin | Significant inhibition of mRNA transcripts | [3] |
| COX-2 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) + Capsaicin | Significant reduction in LPS-induced overexpression | |
| TGF-β | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) + Capsaicin | Significant reduction in LPS-induced overexpression | |
| Calpain-1 | C2C12 Myoblast Cells | Lipopolysaccharide (LPS) + 50 µM Capsaicin | Significant decrease in LPS-induced mRNA expression | |
| Caspase-3 | C2C12 Myoblast Cells | Lipopolysaccharide (LPS) + 50 µM Capsaicin | Significant decrease in LPS-induced mRNA expression |
Cancer-Related Gene Expression
Capsaicin has demonstrated anti-tumor effects in various cancer types by modulating the expression of genes involved in DNA repair, cell cycle, and apoptosis. High-throughput RNA sequencing of gastric cancer cells treated with capsaicin revealed significant downregulation of genes in the DNA repair, DNA replication, and chromosome assembly pathways.
| Gene | Cell Line | Treatment | Fold Change/Effect | Reference |
| Capsaicin | ||||
| FEN1 | AGS Gastric Cancer Cells | 50 µM, 100 µM, 253 µM Capsaicin | Significant inhibition of RNA and protein levels | |
| LIG1 | AGS Gastric Cancer Cells | 50 µM, 100 µM, 253 µM Capsaicin | Significant inhibition of RNA and protein levels | |
| PARP1 | AGS Gastric Cancer Cells | 50 µM, 100 µM, 253 µM Capsaicin | Significant inhibition of RNA and protein levels | |
| Ki-67 | HepG2 Hepatocellular Carcinoma Cells | 200 nM Capsaicin | Decreased gene expression | |
| PI3K | HepG2 Hepatocellular Carcinoma Cells | 200 nM Capsaicin | Decreased gene expression | |
| mTOR | HepG2 Hepatocellular Carcinoma Cells | 200 nM Capsaicin | Decreased gene expression | |
| AKT | HepG2 Hepatocellular Carcinoma Cells | 200 nM Capsaicin | Increased gene expression |
Signaling Pathways
Both this compound and capsaicin exert their effects by activating the TRPV1 receptor, which triggers a cascade of intracellular signaling events. The primary pathway involves the influx of calcium ions, leading to the activation of various downstream effectors.
Activation of the TRPV1 receptor by either this compound or capsaicin leads to an influx of calcium ions, which in turn activates downstream signaling molecules such as CaMKII, PKA, and PKC. These kinases can then modulate the activity of transcription factors like NF-κB and activate the MAPK pathway, ultimately leading to changes in the expression of target genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for studying the effects of capsaicin on gene expression, which can be adapted for comparative studies with this compound.
High-Throughput RNA Sequencing of Capsaicin-Treated Gastric Cancer Cells
This protocol outlines the steps for analyzing global gene expression changes in response to capsaicin treatment using RNA sequencing.
1. Cell Culture and Treatment:
-
Human AGS gastric cancer cells are cultured in appropriate media.
-
Cells are treated with a specified concentration of capsaicin (e.g., 250 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from the treated and control cells using a standard method like the TRIzol reagent.
-
The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).
-
The integrity of the RNA is evaluated using a bioanalyzer (e.g., Agilent Bioanalyzer 2100) to ensure high-quality RNA for sequencing.
3. Library Preparation and Sequencing:
-
RNA sequencing libraries are prepared from the high-quality RNA samples according to the manufacturer's protocols.
-
The prepared libraries are then sequenced using a high-throughput sequencing platform.
4. Data Analysis:
-
The raw sequencing data undergoes quality control checks.
-
Gene expression levels are quantified, often measured in Fragments Per Kilobase of exon model per Million mapped fragments (FPKM).
-
Differentially expressed genes between the capsaicin-treated and control groups are identified based on fold change and statistical significance.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the steps for validating the expression of specific target genes identified from high-throughput screening or for analyzing a smaller set of genes of interest.
1. cDNA Synthesis:
-
Total RNA extracted from treated and control cells is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
2. qPCR Reaction Setup:
-
A qPCR reaction mixture is prepared containing cDNA template, gene-specific forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.
3. qPCR Amplification and Data Acquisition:
-
The qPCR reaction is performed in a real-time PCR instrument, which monitors the fluorescence intensity during the amplification cycles.
4. Data Analysis:
-
The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing to an internal control or housekeeping gene (e.g., GAPDH, β-actin).
Conclusion and Future Directions
The available evidence indicates that both this compound and capsaicin modulate the expression of genes involved in critical cellular processes, particularly inflammation and cancer. Capsaicin has been shown to downregulate pro-inflammatory cytokines and key enzymes in DNA repair pathways. While data on this compound's effect on gene expression is more limited, it has been observed to decrease IL-6 and increase IL-10, suggesting an anti-inflammatory profile.
A significant knowledge gap exists in the direct, genome-wide comparative analysis of gene expression changes induced by this compound and capsaicin. Future research employing high-throughput technologies like RNA-sequencing and microarrays on the same experimental systems will be crucial to delineate the similarities and differences in their molecular mechanisms of action. Such studies will provide a more comprehensive understanding of their therapeutic potential and aid in the development of targeted therapies with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide can serve as a foundation for these future comparative investigations.
References
- 1. This compound activates sensory nerve fibers, increases T cell response and decreases metastasis of breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin and capsaicin modulates LPS induced expression of COX-2, IL-6 and TGF-β in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capsaicin regulates the NF-κB pathway in salivary gland inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Side-Effect Profiles of Olvanil and Systemic Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side-effect profile of Olvanil, a non-pungent vanilloid receptor agonist, against two major classes of systemic analgesics: non-steroidal anti-inflammatory drugs (NSAIDs), represented by naproxen, and opioids, represented by fentanyl. This document is intended to be a resource for researchers and professionals in drug development, offering a concise overview of the available preclinical and clinical data, detailed experimental methodologies for side-effect assessment, and visualizations of relevant biological pathways.
Executive Summary
This compound, a synthetic analog of capsaicin, exerts its analgesic effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. A key characteristic of this compound is its non-pungent nature, distinguishing it from capsaicin and suggesting a potentially more favorable local tolerance profile. Preclinical evidence suggests that this compound may have a different side-effect profile compared to traditional systemic analgesics. However, comprehensive clinical data on the systemic side effects of this compound is limited as it has not been marketed for widespread clinical use. In contrast, the side-effect profiles of NSAIDs and opioids are well-documented through extensive clinical use and dedicated studies. NSAIDs are commonly associated with gastrointestinal and cardiovascular risks, while opioids are known for a range of adverse effects, most notably respiratory depression and the potential for dependence and addiction.
Data Presentation: Comparative Side-Effect Profiles
The following tables summarize the known and potential side effects of this compound, Naproxen, and Fentanyl. It is important to note that the data for this compound is primarily derived from preclinical studies and the general class effects of TRPV1 agonists, and is therefore largely qualitative.
Table 1: Gastrointestinal Side-Effect Profile
| Side Effect | This compound (TRPV1 Agonist) | Naproxen (NSAID) | Fentanyl (Opioid) |
| Nausea and Vomiting | Possible, but less established systemically. | Common.[1] | Very Common.[2][3] |
| Gastric Ulceration and Bleeding | Unlikely based on mechanism. | Common and a major risk.[1] | Less common than with NSAIDs. |
| Constipation | Unlikely. Some vanilloids may even have pro-motility effects. | Can occur, but less common than with opioids. | Very common and often severe.[2] |
| Diarrhea | Possible with high doses. | Common. | Less common. |
Table 2: Cardiovascular Side-Effect Profile
| Side Effect | This compound (TRPV1 Agonist) | Naproxen (NSAID) | Fentanyl (Opioid) |
| Increased risk of Myocardial Infarction and Stroke | Preclinical data is limited but some studies suggest potential cardiovascular protection via TRPV1 activation. | Increased risk, particularly with long-term use. | Not a primary risk, though hypotension can occur. |
| Hypertension | Preclinical data is limited. | Can cause or worsen hypertension. | Hypotension is more common. |
| Arrhythmias | Preclinical data is limited. | Can occur. | Bradycardia is a known side effect. |
Table 3: Central Nervous System (CNS) Side-Effect Profile
| Side Effect | This compound (TRPV1 Agonist) | Naproxen (NSAID) | Fentanyl (Opioid) |
| Sedation/Drowsiness | Possible, but less pronounced than opioids. | Can occur. | Very Common. |
| Dizziness | Possible. | Common. | Very Common. |
| Respiratory Depression | Not a known primary effect. | Not a typical side effect. | A major and potentially fatal risk. |
| Dependence and Addiction | Unlikely based on mechanism. | No. | High potential. |
| Hyperthermia/Hypothermia | TRPV1 agonists can induce hypothermia, while antagonists can cause hyperthermia. | Can reduce fever (antipyretic). | Can occur. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of side-effect profiles. Below are descriptions of common experimental protocols used to evaluate the key adverse effects of NSAIDs and opioids in preclinical models.
Assessment of NSAID-Induced Gastrointestinal Toxicity
Animal Model: Male Wistar rats or C57BL/6 mice.
Methodology:
-
Induction of Gastropathy: A single oral or subcutaneous dose of an NSAID, such as indomethacin (e.g., 30 mg/kg in rats) or naproxen, is administered.
-
Observation Period: Animals are typically observed for 4-24 hours post-administration.
-
Macroscopic Evaluation: The stomach and small intestine are excised, opened along the greater curvature, and rinsed with saline. The number and severity of hemorrhagic lesions and ulcers are scored.
-
Histopathological Analysis: Tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Microscopic evaluation assesses for epithelial cell damage, inflammation, and ulceration.
-
Biochemical Markers: Myeloperoxidase (MPO) activity in the tissue can be measured as an index of neutrophil infiltration.
Assessment of Opioid-Induced Respiratory Depression
Animal Model: Male Sprague-Dawley rats or swine.
Methodology:
-
Drug Administration: Fentanyl or another opioid is administered intravenously or subcutaneously at various doses.
-
Whole-Body Plethysmography: Conscious, unrestrained animals are placed in a plethysmography chamber to measure respiratory parameters, including respiratory rate (breaths/minute), tidal volume, and minute ventilation.
-
Arterial Blood Gas Analysis: For a more invasive but direct measure, arterial blood samples can be collected to measure PaO2 (partial pressure of oxygen) and PaCO2 (partial pressure of carbon dioxide). A decrease in PaO2 and an increase in PaCO2 indicate respiratory depression.
-
Pulse Oximetry: A non-invasive method using a sensor placed on a peripheral site (e.g., paw) to monitor arterial oxygen saturation (SpO2).
Assessment of Cardiovascular Safety Pharmacology
Animal Model: Beagle dogs or non-human primates (telemetry-implanted).
Methodology:
-
Telemetry Monitoring: Animals are surgically implanted with a telemetry device that allows for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate in conscious, freely moving animals.
-
Data Collection: Baseline data is collected prior to drug administration. Following administration of the test compound (e.g., this compound, Naproxen, or Fentanyl), cardiovascular parameters are continuously recorded for a specified period.
-
Endpoint Analysis: Key parameters analyzed include changes in heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals (e.g., PR, QRS, QT). Prolongation of the QT interval is a critical indicator of potential pro-arrhythmic risk.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is essential for predicting and mitigating adverse drug reactions. The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the actions and side effects of this compound, Naproxen, and Fentanyl.
This compound's Mechanism of Action
This compound's primary target is the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons. Its activation leads to an influx of calcium and sodium ions, resulting in neuronal depolarization and the transmission of a pain signal. However, prolonged activation of TRPV1 leads to desensitization of the channel, rendering the neuron less responsive to painful stimuli. This desensitization is a key component of its analgesic effect. This compound is also reported to interact with the cannabinoid system, which may contribute to its overall pharmacological profile.
Naproxen's Mechanism and Gastrointestinal Side Effects
Naproxen, like other NSAIDs, inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While inhibition of COX-2 mediates its anti-inflammatory and analgesic effects, the inhibition of the constitutively expressed COX-1 in the gastric mucosa leads to its most common and severe side effects. COX-1 is responsible for the production of prostaglandins that are crucial for maintaining the integrity of the gastric mucosal barrier.
Fentanyl's Mechanism and Respiratory Depression
Fentanyl is a potent agonist of the µ-opioid receptor, a G-protein coupled receptor found extensively in the central nervous system, including the brainstem respiratory centers. Activation of µ-opioid receptors in these areas leads to a reduction in the neuronal firing rate and a decreased responsiveness to hypercapnia (elevated CO2 levels), resulting in respiratory depression.
References
- 1. NSAID gastropathy and enteropathy: distinct pathogenesis likely necessitates distinct prevention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of TRPV1-related preparations in the treatment of inflammatory arthralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic opioid induced constipation in patients with nonmalignant pain: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Olvanil's effects on different neuronal subtypes
For Researchers, Scientists, and Drug Development Professionals
Olvanil, a non-pungent synthetic analog of capsaicin, has emerged as a significant pharmacological tool for studying sensory neuron function and as a potential therapeutic agent.[1] Its primary mechanism of action involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and thermal sensation.[2][3] However, its effects are not uniform across all neuronal subtypes, and notable differences exist when compared to its pungent counterpart, capsaicin. This guide provides a comparative study of this compound's effects on different neuronal subtypes, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound and Capsaicin on Neuronal Subtypes
The differential effects of this compound on various sensory neuron populations are a key area of investigation. Studies have revealed selectivity in its activation of C-fiber subtypes and distinct responses in different ganglion neurons.
| Neuronal Subtype | This compound Effect | Capsaicin Effect | Key Findings |
| Nodose Ganglion C-fibers (lung) | Action potential discharge with 30s exposure.[2] | Similar activation to this compound.[2] | This compound effectively activates these neurons, an effect blocked by a TRPV1 antagonist. |
| Jugular Ganglion C-fibers (lung) | No activation with 30s exposure; activation with prolonged (>5 min) exposure. | Rapid activation. | The onset latency for this compound is significantly longer in jugular C-fibers, suggesting differences in agonist accessibility or transport. |
| Dissociated Nodose Ganglion Neurons | Induced large TRPV1-dependent inward currents. | Similar inward currents to this compound. | In isolated cell bodies, this compound and Capsaicin are equally effective, suggesting the difference in nerve terminals is not due to receptor subtypes. |
| Dissociated Jugular Ganglion Neurons | Induced large TRPV1-dependent inward currents. | Similar inward currents to this compound. | Similar to nodose neurons, isolated jugular neurons show comparable responses to both agonists. |
| Trigeminal Ganglion Neurons | Activates two kinetically distinct inward currents. | Activates two kinetically distinct inward currents. | This compound and Capsaicin exhibit similar dose-response curves for increasing Ca2+ influx. |
| Dorsal Root Ganglion (DRG) Neurons | Produces a robust increase in intracellular calcium ([Ca2+]i). | Produces a robust increase in intracellular calcium ([Ca2+]i). | This compound is more effective than capsaicin at desensitizing TRPV1 to subsequent capsaicin exposure. |
| Cutaneous Sensory Nerves | 10-fold more potent vasodilator than capsaicin. | Vasodilator effect. | This compound more potently stimulates the efferent function of these nerves, leading to neuropeptide release. |
Quantitative Comparison of this compound and Capsaicin
| Parameter | This compound | Capsaicin | Neuronal Preparation | Reference |
| Peak Inward Current (pA/pF) | 49.6 ± 19.3 (Jugular), 59.3 ± 12.8 (Nodose) | Not specified for direct comparison | Dissociated guinea pig vagal ganglion neurons | |
| Half Maximal Concentration (K1/2) | 0.59 µM | 0.68 µM | Cultured rat trigeminal ganglion neurons | |
| Hill Coefficient (n) | 1.32 | 1.38 | Cultured rat trigeminal ganglion neurons | |
| Increase in [Ca2+]i (ΔRU) | 0.566 ± 0.04 | 0.625 ± 0.03 | Cultured rat DRG neurons | |
| Vasodilator Potency | ~10x more potent | Baseline | Anesthetized rabbit cutaneous blood flow |
Signaling Pathways and Experimental Workflows
The primary signaling pathway for this compound involves the activation of the TRPV1 receptor, a non-selective cation channel. This leads to depolarization and an influx of calcium, triggering downstream signaling cascades.
Caption: this compound's primary signaling pathway via TRPV1 activation.
The workflow for a typical electrophysiology experiment to assess this compound's effects is outlined below.
Caption: Experimental workflow for patch-clamp analysis of this compound's effects.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Vagal Ganglion Neurons
This protocol is adapted from studies investigating the effects of this compound on guinea pig nodose and jugular neurons.
-
Neuron Isolation and Culture:
-
Vagal ganglia are dissected and enzymatically digested.
-
Neurons are mechanically dissociated and plated on laminin-coated coverslips.
-
Cells are maintained in a controlled incubator environment.
-
-
Electrophysiological Recording:
-
Coverslips with adherent neurons are transferred to a recording chamber on an inverted microscope.
-
Cells are continuously superfused with Locke solution at 35°C. The composition of the Locke solution is (in mM): 136 NaCl, 5.6 KCl, 1.2 MgCl2, 2.2 CaCl2, 1.2 NaH2PO4, 14.3 NaHCO3, and 10 dextrose (pH 7.3–7.4).
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes.
-
The internal pipette solution contains (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, and 2 Na2ATP, adjusted to pH 7.2.
-
-
Drug Application:
-
This compound and capsaicin are diluted in the Locke solution from stock solutions.
-
The drug-containing solution is applied to the recording bath by switching the perfusion flow.
-
A neuron is considered unresponsive if the inward current fails to exceed 100 pA.
-
A minimum of 5 minutes is allowed between drug applications to avoid tachyphylaxis.
-
Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons
This protocol is based on studies comparing the desensitizing effects of this compound and capsaicin.
-
DRG Neuron Preparation:
-
DRGs are harvested from rats and subjected to enzymatic and mechanical dissociation.
-
Cells are plated on poly-D-lysine and laminin-coated coverslips and cultured.
-
-
Calcium Indicator Loading:
-
Cultured DRG neurons are loaded with a ratiometric calcium indicator, such as Fura-2 AM, in a physiological salt solution.
-
-
Imaging and Drug Application:
-
Coverslips are placed in a recording chamber and superfused with a buffer solution.
-
Baseline intracellular calcium levels are recorded using a fluorescence imaging system.
-
This compound (e.g., 100 nM) or capsaicin (e.g., 100 nM) is applied, and the change in intracellular calcium concentration is measured.
-
To assess desensitization, after an initial application and washout period (e.g., 45 minutes), a second challenge with capsaicin is performed.
-
-
Data Analysis:
-
Changes in intracellular calcium are quantified by the change in the ratio of fluorescence emission at two different excitation wavelengths.
-
The magnitude of the response to the second agonist application is expressed as a percentage of the initial response.
-
Concluding Remarks
This compound presents a complex profile of activity that varies depending on the neuronal subtype and the experimental conditions. Its reduced pungency and potent desensitizing effects on TRPV1 make it a valuable tool for dissecting the roles of this channel in different neuronal populations. Furthermore, its potential interactions with the cannabinoid system, particularly CB1 receptors, suggest additional mechanisms of action that warrant further investigation. The differential responses of nodose and jugular C-fibers to this compound highlight the importance of local factors, such as agonist transport and accessibility, in determining the in-situ effects of TRPV1 agonists. Researchers and drug development professionals should consider these subtype-specific effects when designing experiments and interpreting data related to this compound and other vanilloids.
References
- 1. Anti-nociceptive and desensitizing effects of this compound on capsaicin-induced thermal hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound and anandamide on vagal C-fiber subtypes in guinea pig lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
Olvanil and Cannabinoid Agonists: A Comparative Guide to Their Impact on Gut Motility
For Researchers, Scientists, and Drug Development Professionals
The modulation of gut motility is a critical area of research for the development of therapeutics for a range of gastrointestinal disorders, from diarrhea-predominant irritable bowel syndrome (IBS-D) to constipation-predominant IBS (IBS-C). Both the endocannabinoid and the endovanilloid systems have emerged as key regulators of intestinal transit. This guide provides a detailed comparison of the effects of Olvanil, a non-pungent synthetic capsaicin analog and potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist, and various cannabinoid agonists on gut motility, supported by experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound and representative cannabinoid agonists on gut motility from various in vivo and in vitro studies. It is important to note that direct head-to-head comparative studies are limited; therefore, data is compiled from studies using similar experimental models for the most accurate possible comparison.
Table 1: In Vivo Effects on Gastrointestinal Transit
| Compound | Agonist Type | Species | Model | Dose | Effect on Gut Transit | Reference |
| This compound | TRPV1 Agonist | Mouse | Cisplatin-induced emesis | 0.05-5 mg/kg, s.c. | Potentiated reduction in food consumption, indicating complex effects on gut function.[1] | [1] |
| WIN 55,212-2 | Non-selective CB1/CB2 Agonist | Mouse | Croton oil-induced diarrhea | 0.03 - 10 nmol/mouse | Dose-dependently inhibited upper GI transit.[2][3] | [2] |
| Anandamide | Endocannabinoid (CB1 & TRPV1 Agonist) | Mouse | Charcoal meal transit | 0.5 - 20 mg/kg, i.p. | Dose-dependently delayed gastrointestinal motility. | |
| Dronabinol (THC) | Non-selective CB Agonist | Human | Healthy volunteers | 7.5 mg, oral | Inhibited postprandial colonic motility and tone. | |
| Capsaicin | TRPV1 Agonist | Mouse | Charcoal meal transit | up to 3 mg/kg, i.p. | No effect on upper gastrointestinal transit. |
Table 2: In Vitro Effects on Intestinal Contractility
| Compound | Agonist Type | Tissue Preparation | Effect on Contractility | Reference |
| This compound | TRPV1 Agonist | Data not available in direct comparison | Likely inhibitory via desensitization of sensory neurons | |
| WIN 55,212-2 | Non-selective CB1/CB2 Agonist | Isolated mouse distal colon | Dose-dependent attenuation of peristaltic activity. | |
| Anandamide | Endocannabinoid (CB1 & TRPV1 Agonist) | Isolated guinea pig ileum | Inhibited electrically evoked contractions via CB1 receptors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess gut motility.
In Vivo: Charcoal Meal Gastrointestinal Transit Test (Mouse)
This widely used method assesses the propulsive activity of the gastrointestinal tract.
-
Animal Preparation: Mice are typically fasted for a period of 6 to 24 hours with free access to water to ensure the gastrointestinal tract is empty. To prevent coprophagy, animals are housed in cages with wire mesh floors.
-
Drug Administration: The test compound (e.g., this compound, cannabinoid agonist) or vehicle is administered via a specific route (e.g., intraperitoneal, subcutaneous, oral gavage) at a predetermined time before the charcoal meal.
-
Charcoal Meal Administration: A non-absorbable marker, typically a 5-10% suspension of charcoal in a 5-10% aqueous solution of gum arabic or methylcellulose, is administered orally to the mice.
-
Transit Measurement: After a set time (e.g., 20-30 minutes), the mice are euthanized by cervical dislocation. The small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
Data Analysis: The total length of the small intestine and the distance traveled by the charcoal front are measured. The gastrointestinal transit is expressed as the percentage of the total intestinal length covered by the charcoal meal.
In Vitro: Isolated Guinea Pig Ileum Motility Assay
This assay evaluates the direct effects of compounds on the contractility of the intestinal smooth muscle and the enteric nervous system.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-bicarbonate solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Recording Setup: The ileal segment is suspended between a fixed point and an isometric force transducer to record muscle contractions. A basal tension of approximately 1 gram is applied.
-
Stimulation: Contractions can be induced by various means, including:
-
Spontaneous activity: Observing the natural rhythmic contractions of the tissue.
-
Agonist-induced contractions: Adding contractile agents like acetylcholine or histamine to the organ bath.
-
Electrical Field Stimulation (EFS): Applying electrical pulses to stimulate the enteric neurons within the tissue, causing neurotransmitter release and subsequent muscle contraction or relaxation.
-
-
Drug Application: The test compound is added to the organ bath in increasing concentrations to establish a dose-response relationship.
-
Data Analysis: The amplitude and frequency of contractions are measured and compared to baseline and vehicle controls. The inhibitory or excitatory effect of the compound is quantified, often by calculating the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathways through which cannabinoid agonists and this compound are understood to modulate gut motility.
Caption: Cannabinoid agonist signaling pathway in the gut.
Caption: this compound signaling pathway in gut sensory neurons.
Experimental Workflow
Caption: Workflow for in vivo gut motility assessment.
Discussion and Conclusion
Both this compound and cannabinoid agonists generally exert an inhibitory effect on gut motility, albeit through distinct primary mechanisms. Cannabinoid agonists, particularly those acting on CB1 receptors, directly modulate the enteric nervous system by inhibiting the release of pro-kinetic neurotransmitters like acetylcholine. This leads to a reduction in smooth muscle contraction and a slowing of intestinal transit.
This compound, as a TRPV1 agonist, acts on sensory nerve fibers. Its initial activation can lead to the release of neuropeptides that may have complex and sometimes contradictory effects on motility. However, a key feature of TRPV1 agonists is the subsequent desensitization of these sensory neurons upon prolonged or high-dose exposure. This desensitization is thought to be the primary mechanism behind the observed inhibitory effects on gut motility in certain contexts, as it blunts the signaling of these sensory nerves.
The interaction between the cannabinoid and vanilloid systems adds another layer of complexity. The endocannabinoid anandamide, for instance, can activate both CB1 and TRPV1 receptors, and there is evidence of co-localization and functional crosstalk between these receptors in the gut. Furthermore, some studies suggest that this compound may also have off-target effects on the cannabinoid system, which could contribute to its overall impact on gastrointestinal function.
References
- 1. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of cannabinoid receptors in gut motility and visceral perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Olvanil: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Olvanil, a non-pungent analog of capsaicin and a potent TRPV1 agonist, requires careful handling and adherence to established disposal protocols to mitigate risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.
Core Principles of this compound Waste Management
The fundamental approach to this compound disposal aligns with standard practices for chemical waste management. This involves a systematic process of waste characterization, segregation, containment, and transfer to a certified hazardous waste facility. Adherence to local, regional, and national regulations is paramount.
Step-by-Step Disposal Protocol
Step 1: Waste Characterization and Segregation
-
Assess Contamination: Determine if the this compound waste is pure (e.g., expired, unused product) or contaminated with other substances such as solvents, reaction byproducts, or biological materials.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste streams. Maintain separate, clearly labeled waste containers for solid and liquid this compound waste.
Step 2: Proper Containment and Labeling
-
Select Appropriate Containers: Use containers made of compatible materials that are in good condition and have tightly sealing lids. For liquid waste, ensure the container is leak-proof.
-
Label Containers Clearly: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The name "this compound Waste"
-
A list of all components and their approximate percentages if it is a mixed waste stream.
-
The date of waste accumulation.
-
Step 3: Storage
Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials. Consult the Safety Data Sheet (SDS) for specific storage conditions and incompatibilities. While a specific SDS for this compound disposal was not found, general principles for similar vanilloids apply. For instance, vanillin is incompatible with strong oxidizing agents and perchloric acid[1].
Step 4: Disposal
-
Engage a Licensed Hazardous Waste Contractor: The disposal of this compound waste must be handled by a certified environmental services company. These companies are equipped to manage the transportation and final disposal in accordance with regulatory requirements[2].
-
Incineration: For organic compounds like this compound, chemical incineration at a licensed facility is a common and effective disposal method. This process involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system[3].
-
Documentation: Maintain a detailed record of all waste generated and disposed of, including the date, quantity, and the name of the disposal contractor.
Quantitative Data Summary
| Property | Data |
| Chemical Formula | C₂₆H₄₃NO₃[4][5] |
| Molecular Weight | 417.62 g/mol |
| Appearance | Powder |
| Storage Temperature | Desiccate at -20°C |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US) |
| Storage Class | 11 - Combustible Solids |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocols
The proper disposal of chemical waste like this compound is guided by established safety protocols and regulatory standards rather than specific experimental results. The primary "protocol" in this context is the procedural risk assessment for handling and waste management. This involves a thorough evaluation of the chemical's properties, potential hazards, and the selection of a disposal pathway that minimizes risk to personnel and the environment. For any uncertainty, consulting your institution's Environmental Health and Safety (EHS) office is a mandatory step.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
